Elesclomol sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
874477-51-7 |
|---|---|
Molecular Formula |
C19H18N4Na2O2S2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
disodium;(1Z,3Z)-N,N'-bis(benzenecarbonothioyl)-N,N'-dimethylpropanedihydrazonate |
InChI |
InChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2 |
InChI Key |
HHPFQODLMOUEFM-UHFFFAOYSA-L |
SMILES |
CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |
Isomeric SMILES |
CN(/N=C(\[O-])/C/C(=N/N(C(=S)C1=CC=CC=C1)C)/[O-])C(=S)C2=CC=CC=C2.[Na+].[Na+] |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Elesclomol Sodium: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium, a first-in-class investigational drug, has garnered significant attention in the field of oncology for its potent anti-cancer activities. Initially identified through phenotypic screening for its pro-apoptotic effects, elesclomol has been evaluated in numerous clinical trials.[1] Its mechanism of action is multifaceted, primarily revolving around its function as a copper ionophore that targets mitochondria, leading to overwhelming oxidative stress and a novel form of cell death known as cuproptosis.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of elesclomol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Core Mechanism 1: Copper Ionophore Activity and Mitochondrial Targeting
Elesclomol's primary mode of action is initiated by its ability to act as a copper ionophore. Extracellularly, elesclomol chelates cupric ions (Cu²⁺) to form a lipophilic complex. This complex readily traverses the cell membrane and is selectively transported to the mitochondria.[4] The selective accumulation in mitochondria is a key feature that distinguishes elesclomol from other copper chelators.[4]
Once inside the mitochondria, the elesclomol-copper complex participates in redox cycling. The Cu²⁺ within the complex is reduced to its cuprous form (Cu⁺).[4] This reduction is a critical step that unleashes the subsequent cytotoxic effects.
Core Mechanism 2: Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
The redox cycling of copper within the mitochondria is a potent driver of reactive oxygen species (ROS) production. The conversion of Cu²⁺ to Cu⁺ facilitates the transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals and other ROS. Cancer cells, which often exist in a state of chronic oxidative stress due to their heightened metabolic activity, are particularly vulnerable to this additional ROS burden.[5] Elesclomol exploits this vulnerability by elevating ROS levels beyond a critical threshold, leading to catastrophic oxidative damage to cellular components and triggering apoptosis.[5][6] The induction of ROS is a primary and rapid response to elesclomol treatment.[5]
Quantitative Data: Induction of ROS
The induction of ROS by elesclomol has been quantified in various cancer cell lines. For instance, in Ramos Burkitt's lymphoma B cells, treatment with elesclomol led to a significant increase in intracellular ROS levels.[7]
| Cell Line | Elesclomol Concentration | Time Point | Fold Increase in ROS |
| Ramos | 100 nM | 0.5 hours | 1.2 |
| Ramos | 100 nM | 6 hours | 3.85 |
Data extracted from Selleck Chemicals product information, citing primary literature.[7]
Core Mechanism 3: Disruption of Mitochondrial Function
The massive influx of copper and the subsequent surge in ROS production have profound effects on mitochondrial function. Elesclomol has been shown to dissipate the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptotic pathway.[8] Furthermore, while it may not directly inhibit the electron transport chain (ETC), it significantly impairs maximal respiration, suggesting a disruption of the cell's ability to respond to increased energy demands.[3]
Quantitative Data: Effect on Mitochondrial Respiration
Studies using Seahorse XF analysis have demonstrated elesclomol's impact on mitochondrial oxygen consumption rates (OCR).
| Cell Line | Treatment | Effect on Basal Respiration | Effect on Maximal Respiration |
| ABC1 | Elesclomol | No significant effect | Significant inhibition |
Data extracted from a study on elesclomol's targeting of mitochondrial metabolism.[3]
Core Mechanism 4: Induction of Cuproptosis
More recently, a novel form of copper-dependent cell death, termed "cuproptosis," has been identified as a key mechanism of elesclomol's action.[2] This pathway is distinct from apoptosis and is triggered by the direct binding of excess copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[2][9]
The key steps in elesclomol-induced cuproptosis are:
-
FDX1-mediated reduction of Copper: Ferredoxin 1 (FDX1), a mitochondrial reductase, plays a crucial role in reducing the elesclomol-chelated Cu²⁺ to Cu⁺.[9]
-
Binding to Lipoylated Proteins: The resulting Cu⁺ directly binds to lipoylated proteins, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex.[9]
-
Protein Aggregation and Iron-Sulfur Cluster Destabilization: This binding leads to the aggregation of lipoylated proteins and the destabilization of iron-sulfur cluster proteins, causing proteotoxic stress.[9]
-
Cell Death: The culmination of these events is a unique form of mitochondrial stress that leads to cell death.[9]
Data Presentation: Cytotoxicity of Elesclomol
Elesclomol exhibits potent cytotoxicity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cells with high mitochondrial respiration.
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 9 |
| SK-MEL-5 | Melanoma | 24 |
| MCF-7 | Breast Adenocarcinoma | 110 |
| HSB2 | T-cell Leukemia | ~200 |
IC50 values are dependent on experimental conditions, including exposure time and the presence of copper supplementation.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of elesclomol on cancer cells and calculate the IC50 value.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of elesclomol sodium in complete cell culture medium. It is crucial to co-administer equimolar concentrations of CuCl₂ as elesclomol's activity is copper-dependent.
-
Remove the overnight culture medium and add 100 µL of the elesclomol-CuCl₂ dilutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Measurement of Intracellular ROS (DCFH-DA Assay)
Objective: To quantify the generation of intracellular ROS following elesclomol treatment.
Methodology:
-
Seed cells in a 96-well black plate or on glass coverslips.
-
Treat the cells with various concentrations of elesclomol-CuCl₂ for the desired time points (e.g., 30 minutes to 6 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Wash the cells with warm PBS.
-
Load the cells with 10-25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Quantify the fold increase in fluorescence relative to the vehicle-treated control.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Objective: To evaluate the effect of elesclomol on mitochondrial membrane potential.
Methodology:
-
Seed cells in a 6-well plate or on coverslips and treat with elesclomol-CuCl₂ for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
Wash the cells with PBS and incubate with 2-5 µM JC-1 dye in complete medium for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer or a fluorescence microscope.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence (~530 nm).
-
Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.
Mandatory Visualizations
Caption: Elesclomol chelates extracellular Cu²⁺ and transports it to the mitochondria, where redox cycling generates ROS, leading to mitochondrial dysfunction and apoptosis.
Caption: Elesclomol facilitates copper entry into mitochondria, leading to FDX1-mediated reduction of Cu²⁺ to Cu⁺, which induces cuproptosis through protein aggregation and Fe-S cluster loss.
Caption: A typical experimental workflow to assess the multifaceted mechanism of action of elesclomol in cancer cells.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] Elesclomol induces cancer cell apoptosis through oxidative stress | Semantic Scholar [semanticscholar.org]
- 7. [Elesclomol-Cu Induces Cuproptosis in Human Acute Myeloid Leukemia Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Agent Elesclomol Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Elesclomol Sodium: A Technical Guide to its Discovery, Mechanism, and Clinical Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elesclomol (B1671168) sodium (formerly STA-4783) is a first-in-class investigational anti-cancer agent that has garnered significant interest due to its unique mechanism of action. This technical guide provides an in-depth overview of the discovery, historical development, and evolving understanding of elesclomol's biological activities. It details the pivotal role of copper in its cytotoxicity, the induction of overwhelming oxidative stress, and the recently elucidated mechanism of cuproptosis. This document summarizes key preclinical and clinical findings, presenting quantitative data in a structured format and outlining the experimental protocols that have been instrumental in characterizing this compound. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of elesclomol's complex pharmacology.
Discovery and Early History
Elesclomol was first synthesized at Shionogi BioResearch in Lexington, Massachusetts.[1] Its potent pro-apoptotic activity against cancer cells was discovered through phenotypic screening.[2] The compound, codenamed STA-4783, was later developed by Synta Pharmaceuticals in collaboration with GlaxoSmithKline as a potential chemotherapy adjuvant.[1] Elesclomol received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma.[1]
Chemical Synthesis
The synthesis of elesclomol, N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide, has been described in the scientific literature. A key synthetic pathway involves the reaction of arylhydrazine with dialkyl malonate to form a malonyl hydrazide intermediate. This intermediate is then acylated and undergoes cyclization, followed by thiolation and hydrolysis to yield the final product.
Mechanism of Action: From Oxidative Stress to Cuproptosis
Elesclomol's primary mechanism of action is the induction of programmed cell death in cancer cells through the generation of excessive oxidative stress.[2][3] This process is critically dependent on the presence of redox-active metal ions, particularly copper.[1]
Copper Ionophore Activity and ROS Production
Elesclomol is a potent copper ionophore, binding to extracellular Cu(II) to form a lipophilic complex that readily crosses cellular membranes.[3][4] Once inside the cell, particularly within the mitochondria, the elesclomol-Cu(II) complex undergoes reduction to Cu(I), a reaction catalyzed by the mitochondrial reductase ferredoxin 1 (FDX1).[5][6] This redox cycling of copper generates a surge of reactive oxygen species (ROS), leading to overwhelming oxidative stress that cancer cells, already operating at a higher basal level of oxidative stress, cannot overcome.[2][3] This ultimately triggers the mitochondrial pathway of apoptosis.[3] The potency of elesclomol is significantly higher when complexed with copper; the Cu(II) complex is 34 times more potent than the Ni(II) complex and 1040 times more potent than the Pt(II) complex.[1]
Cuproptosis: A Novel Cell Death Pathway
More recent research has revealed that elesclomol can also induce a novel form of copper-dependent cell death termed "cuproptosis".[6][7] This process is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[6][7] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death.[6][7] FDX1 plays a crucial role in this pathway by reducing the elesclomol-transported copper, making it available to induce this toxic cascade.[5][6]
Preclinical Studies
Preclinical investigations have demonstrated the broad-spectrum anti-cancer activity of elesclomol.
In Vitro Activity
Elesclomol has shown potent cytotoxic effects against a wide range of cancer cell lines. The table below summarizes the IC50 values for elesclomol in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-MEL-5 | Melanoma | 110 | [8] |
| MCF-7 | Breast Cancer | 24 | [8] |
| HL-60 | Promyelocytic Leukemia | 9 | [8] |
| MES-SA/Dx5 | Uterine Sarcoma | 50 | [4] |
In Vivo Xenograft Models
Elesclomol has demonstrated significant anti-tumor activity in various human tumor xenograft models, often in combination with other chemotherapeutic agents like paclitaxel (B517696).[2]
Clinical Development and Trials
Elesclomol has undergone several clinical trials, primarily in patients with metastatic melanoma.
Phase I and II Trials
Early phase clinical trials established the safety profile of elesclomol and showed promising efficacy signals. A Phase I trial of elesclomol in combination with paclitaxel in patients with refractory solid tumors found the combination to be well-tolerated.[2] A subsequent randomized Phase II study in patients with metastatic melanoma demonstrated that the combination of elesclomol and paclitaxel significantly increased progression-free survival (PFS) compared to paclitaxel alone.[1] In this Phase IIb trial involving 81 patients, the combination therapy doubled the median time to disease progression.[3]
The SYMMETRY Phase III Trial
The promising results from the Phase II trial led to the initiation of the larger SYMMETRY Phase III trial, which enrolled 651 chemotherapy-naive patients with advanced melanoma.[9][10] However, the study was halted in February 2009 due to safety concerns arising from an interim analysis that showed an imbalance in deaths favoring the paclitaxel-alone arm.[3]
The final results of the SYMMETRY trial, published in 2013, showed that the addition of elesclomol to paclitaxel did not significantly improve PFS in the overall patient population (hazard ratio, 0.89; P = .23).[9][10] A key finding from a prospectively defined subgroup analysis was that patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels did experience a statistically significant improvement in median PFS with the combination therapy.[9][10] Conversely, patients with high LDH levels, which is often indicative of a greater reliance on glycolysis and a more hypoxic tumor microenvironment, did not benefit and may have had worse outcomes.[9][10]
| Clinical Trial | Phase | Number of Patients | Treatment Arms | Key Findings | Reference |
| Phase IIb | II | 81 | Elesclomol + Paclitaxel vs. Paclitaxel alone | Doubled median progression-free survival in the combination arm (p=0.035). | [3] |
| SYMMETRY | III | 651 | Elesclomol + Paclitaxel vs. Paclitaxel alone | Did not meet the primary endpoint of improved PFS (HR 0.89, p=0.23). Significant improvement in PFS in patients with normal baseline LDH. Imbalance in deaths in high LDH subgroup. | [9][10] |
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS)
Cellular ROS levels can be quantified using probes such as carboxy-H2DCFDA.
-
Cell Preparation: Harvest and wash cells with a suitable buffer (e.g., HBSS/Ca/Mg).
-
Labeling: Incubate cells with 25 µmol/L carboxy-H2DCFDA probe for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with warm buffer to remove excess probe.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 495 nm and emission at 529 nm.[2]
Apoptosis Assay
Apoptosis can be assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: Treat cells with elesclomol for the desired time.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[2]
Gene Expression Analysis (Affymetrix GeneChip)
-
Cell Treatment and RNA Extraction: Treat cells (e.g., Hs294T melanoma cells) with elesclomol or a vehicle control (DMSO) for a specified duration (e.g., 6 hours). Extract total RNA using a standard method.
-
Sample Preparation and Hybridization: Synthesize biotin-labeled cRNA from the extracted RNA. Hybridize the labeled cRNA to an Affymetrix GeneChip array (e.g., Human Genome U133 Plus 2.0 Array).
-
Scanning and Data Acquisition: Wash and stain the arrays, then scan them using a GeneChip scanner.
-
Data Analysis: Import the raw data into analysis software. Filter the data based on fold-change, signal intensity, and statistical significance to identify differentially expressed genes.[2]
Visualizing the Science: Diagrams and Workflows
Signaling Pathway of Elesclomol-Induced Oxidative Stress and Apoptosis
Caption: Elesclomol chelates extracellular copper and transports it into the cell, leading to ROS production and apoptosis.
Experimental Workflow for In Vitro Analysis of Elesclomol
Caption: A typical workflow for the in vitro characterization of elesclomol's effects on cancer cells.
The Role of FDX1 in Elesclomol-Induced Cuproptosis
Caption: FDX1-mediated reduction of elesclomol-copper complex leads to cuproptosis through interaction with TCA cycle proteins.
Conclusion and Future Directions
Elesclomol sodium represents a novel class of anti-cancer agents with a sophisticated mechanism of action centered on the induction of oxidative stress and cuproptosis through copper iontophoresis. While the Phase III SYMMETRY trial did not meet its primary endpoint in an unselected melanoma population, the subgroup analysis highlighting the importance of baseline LDH levels suggests that elesclomol's efficacy is linked to the metabolic state of the tumor. This finding opens avenues for biomarker-driven clinical trials in patient populations with tumors exhibiting high mitochondrial respiration. Further research into the interplay between elesclomol, copper metabolism, and tumor metabolic phenotypes will be crucial for unlocking the full therapeutic potential of this intriguing compound. The resumption of clinical development for elesclomol underscores the continued interest in its unique anti-cancer properties.
References
- 1. Elesclomol - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 4. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to Elesclomol Sodium: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168), and its water-soluble sodium salt, is a novel investigational small-molecule drug with potent pro-apoptotic and antineoplastic activities.[1][2] Initially developed as a chemotherapy adjuvant, it has been shown to induce programmed cell death in a wide range of cancer cells.[3][4] The primary mechanism of action involves the induction of high levels of oxidative stress, which overwhelms the antioxidant capacity of cancer cells, leading to apoptosis.[1][2][3] More recent studies have elucidated a more complex mechanism involving the transport of copper into mitochondria, leading to a form of copper-dependent cell death known as cuproptosis.[5][6][7] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed mechanism of action of elesclomol, along with methodologies for key experimental assessments.
Chemical Structure and Properties
Elesclomol sodium is the water-soluble salt of elesclomol.[1] The active form is the free acid, elesclomol [N-malonyl-bis (N′-methyl-N′-thiobenzoylhydrazide)].[3][8] Its chemical and physical properties are summarized below.
Chemical Structure
-
IUPAC Name: N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide[4]
-
SMILES: O=C(CC(=O)NN(C)C(=S)c1ccccc1)NN(C)C(=S)c1ccccc1[9]
-
InChI Key: BKJIXTWSNXCKJH-UHFFFAOYSA-N[10]
Physicochemical Properties
A summary of the key physicochemical properties of elesclomol and its sodium salt is presented in Table 1.
| Property | Value | References |
| Elesclomol | ||
| CAS Number | 488832-69-5 | [2][4][9][11] |
| Molecular Formula | C₁₉H₂₀N₄O₂S₂ | [2][4][10][11][12] |
| Molecular Weight | 400.52 g/mol | [2][4][10][11][12][13][14] |
| Appearance | Light yellow to yellow solid | [13][15] |
| Solubility | DMSO: ≥25 mg/mL | [9][16] |
| DMF: 30 mg/mL | [9] | |
| Ethanol: ≥5.68 mg/mL (with warming) | [14][15] | |
| Water: Insoluble | [14][15] | |
| Stability | ≥ 4 years when stored properly | [9] |
| Storage | Powder: -20°C (3 years), 4°C (2 years) | [13] |
| In solvent: -80°C (1 year), -20°C (6 months) | [13] | |
| This compound | ||
| Molecular Formula | C₁₉H₁₈N₄O₂S₂.2Na | [17] |
| Molecular Weight | 444.48 g/mol | [17] |
Mechanism of Action
Elesclomol's anticancer activity is primarily driven by its ability to function as a copper ionophore, leading to mitochondrial-specific oxidative stress and a novel form of cell death termed cuproptosis.[5][6][9] This mechanism selectively targets cancer cells, which often have higher metabolic rates and elevated basal levels of reactive oxygen species (ROS) compared to normal cells.[1][3]
-
Copper Chelation and Transport : In the bloodstream, elesclomol chelates extracellular copper (Cu(II)).[8][18] This elesclomol-Cu(II) complex is readily taken up by cancer cells.[5][8]
-
Mitochondrial Accumulation : Unlike other copper ionophores, elesclomol selectively transports and enriches copper within the mitochondria.[5][6][9]
-
Redox Cycling and ROS Generation : Inside the mitochondria, the complex undergoes a redox reaction where Cu(II) is reduced to its more toxic form, Cu(I).[8] This redox cycling is a major source of ROS, such as superoxide (B77818) anion and hydrogen peroxide.[1][3]
-
Induction of Apoptosis : The massive increase in mitochondrial ROS overwhelms the cell's antioxidant defenses, leading to damage of mitochondrial components, disruption of the mitochondrial membrane potential, and subsequent activation of the intrinsic apoptosis pathway.[2][3][9]
-
Induction of Cuproptosis : Recent evidence shows that elesclomol's toxicity is also mediated by cuproptosis.[7][19] The elesclomol-Cu(II) complex is a substrate for the mitochondrial protein ferredoxin 1 (FDX1).[16][20][21] FDX1 reduces the complex, and the resulting Cu(I) binds to lipoylated components of the tricarboxylic acid (TCA) cycle. This leads to their aggregation and inactivation, causing proteotoxic stress and cell death.[19] Elesclomol also inhibits FDX1-mediated iron-sulfur (Fe-S) cluster biosynthesis, further disrupting mitochondrial function.[16][21]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of elesclomol.
Cell Viability Assay
This protocol determines the concentration-dependent cytotoxic effect of elesclomol on cancer cell lines.
Methodology (MTT Assay Example):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of elesclomol in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the generation of ROS in cells following treatment with elesclomol.[3]
Methodology (DCFH-DA Staining):
-
Cell Treatment: Seed cells in a 6-well plate or appropriate culture dish. Treat the cells with the desired concentration of elesclomol (e.g., 100 nM) for various time points (e.g., 0.5, 1, 3, 6 hours).[16]
-
Probe Loading: After treatment, harvest the cells and wash them once with warm Hanks' Balanced Salt Solution (HBSS).[3]
-
Staining: Resuspend the cells in HBSS containing 25 µM carboxy-H₂DCFDA (DCF-DA) probe and incubate for 30 minutes at 37°C in the dark.[3]
-
Washing: Wash the cells three times with warm HBSS to remove excess probe.[3]
-
Flow Cytometry: Resuspend the cells in fresh HBSS and analyze immediately using a flow cytometer. Excite the probe at 495 nm and measure emission at 529 nm.[3]
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI corresponds to higher intracellular ROS levels.
Apoptosis Assay
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology (Annexin V-FITC/Propidium Iodide Staining):
-
Cell Treatment: Culture and treat cells with elesclomol (e.g., 200 nM for 18 hours) as described previously.[20]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Efficacy
Elesclomol demonstrates potent cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several lines are presented in Table 2.
| Cell Line | Cancer Type | IC₅₀ (nM) | References |
| HL-60 | Promyelocytic Leukemia | 9 | [16][20][21] |
| MCF-7 | Breast Adenocarcinoma | 24 | [16][20][21] |
| SK-MEL-5 | Melanoma | 110 | [16][20][21] |
Conclusion
This compound is a promising anticancer agent with a unique mechanism of action centered on the mitochondrial induction of oxidative stress and cuproptosis.[3][7] By acting as a copper ionophore, it selectively targets the higher metabolic and oxidative state of cancer cells, leading to potent and selective cell death.[1] The detailed chemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Elesclomol | C19H20N4O2S2 | CID 300471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Elesclomol - Wikipedia [en.wikipedia.org]
- 5. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II Evaluation of this compound and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. GSRS [precision.fda.gov]
- 11. Elesclomol = 98 HPLC 488832-69-5 [sigmaaldrich.com]
- 12. GSRS [precision.fda.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. Elesclomol | 488832-69-5 [chemicalbook.com]
- 16. selleckchem.com [selleckchem.com]
- 17. GSRS [precision.fda.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Elesclomol | STA-4783 | oxidative stress inducer | TargetMol [targetmol.com]
Elesclomol Sodium: A Copper Ionophore-Mediated Approach to Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elesclomol (B1671168) sodium, a novel investigational anticancer agent, functions as a potent copper ionophore, selectively targeting the high metabolic state of cancer cells. By forming a complex with extracellular copper, elesclomol facilitates the transport of this metal into the mitochondria. Within the mitochondrial matrix, a cascade of events unfolds, initiated by the reduction of copper (II) to copper (I). This redox cycling leads to a surge in reactive oxygen species (ROS), overwhelming the antioxidant defenses of malignant cells and precipitating cell death through multiple pathways, including apoptosis, cuproptosis, and ferroptosis. This technical guide provides a comprehensive overview of the core mechanism of elesclomol, detailed experimental protocols for its evaluation, and a summary of key quantitative data.
Introduction
Elesclomol (formerly STA-4783) is a first-in-class small molecule that has demonstrated significant pro-apoptotic activity in a range of cancer cell types.[1][2] Its unique mechanism of action, which hinges on the induction of oxidative stress, exploits a key vulnerability of cancer cells—their inherently elevated levels of ROS and reliance on mitochondrial metabolism.[3][4][5] This document delves into the intricate molecular processes orchestrated by elesclomol as a copper ionophore, providing a detailed resource for researchers in the field of oncology and drug development.
Mechanism of Action: A Copper-Driven Cascade
The anticancer activity of elesclomol is intrinsically linked to its ability to bind and transport copper. The process can be delineated into several key steps:
-
Extracellular Complex Formation: Elesclomol, a bis(thiohydrazide) amide, chelates extracellular copper (Cu(II)) to form a stable, lipophilic 1:1 complex.[6][7][8] This complex readily traverses cellular membranes.
-
Mitochondrial Accumulation: The elesclomol-copper complex exhibits a strong propensity for accumulating within the mitochondria, the primary site of cellular respiration and a major source of endogenous ROS.[6][7][9][10][11]
-
Intramitochondrial Redox Cycling and ROS Generation: Once inside the mitochondria, the Cu(II) within the complex is reduced to its more reactive cuprous state, Cu(I).[5][6][9] This reduction is thought to be mediated by mitochondrial enzymes such as ferredoxin 1 (FDX1).[12][13][14] The subsequent re-oxidation of Cu(I) back to Cu(II) generates a significant flux of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide.[1][6][8]
-
Induction of Oxidative Stress and Cell Death: The massive increase in mitochondrial ROS overwhelms the antioxidant capacity of the cancer cell, leading to widespread oxidative damage to lipids, proteins, and DNA.[1][2][3] This severe oxidative stress triggers multiple cell death pathways:
-
Apoptosis: The mitochondrial-mediated pathway of apoptosis is activated, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[2][15][16]
-
Cuproptosis: Recent studies have identified elesclomol as an inducer of cuproptosis, a novel form of copper-dependent cell death.[4][12][17] This process is linked to the aggregation of lipoylated mitochondrial proteins.[9][18]
-
Ferroptosis: Elesclomol has also been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in certain cancer types like colorectal cancer.[9][19]
-
The selective toxicity of elesclomol towards cancer cells is attributed to their higher metabolic rate and consequently elevated basal levels of ROS, making them more susceptible to further oxidative insults compared to normal cells.[2][20]
Caption: Mechanism of elesclomol sodium as a copper ionophore.
Quantitative Data
The cytotoxic efficacy of elesclomol has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-MEL-5 | Melanoma | 110 | [21] |
| MCF-7 | Breast Cancer | 24 | [21] |
| HL-60 | Promyelocytic Leukemia | 9 | [6][21] |
| Hs294T | Melanoma | - | [3] |
| HSB2 | T-cell Leukemia | - | [21] |
| Ramos | Burkitt's Lymphoma | - | [3] |
Note: Specific IC50 values for Hs294T, HSB2, and Ramos cells were not provided in the search results, but these cell lines were used in key experiments demonstrating elesclomol's activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of elesclomol.
Cell Viability and Cytotoxicity Assay
This protocol is based on the use of colorimetric assays such as MTT to assess the impact of elesclomol on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF7, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[22]
-
Treatment: Treat the cells with a range of concentrations of elesclomol for a specified duration (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to quantify intracellular ROS levels.
-
Cell Culture and Treatment: Culture cells (e.g., Ramos Burkitt's lymphoma B cells) and treat with elesclomol for the desired time points.[2][3]
-
Probe Loading: Incubate the cells with DCF-DA solution in the dark. DCF-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity of DCF using a flow cytometer.[2]
-
Data Interpretation: An increase in DCF fluorescence intensity is indicative of an elevated level of intracellular ROS.
Apoptosis Assay
This protocol employs Annexin V and propidium (B1200493) iodide (PI) double staining to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells (e.g., HSB2 cells) with elesclomol for a specified period (e.g., 18 hours).[21]
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[2]
-
Gating and Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Mitochondrial Membrane Potential Assay
The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential (ΔΨm).
-
Cell Treatment: Treat cells with elesclomol as required.
-
JC-1 Staining: Incubate the treated cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[2]
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring both red and green fluorescence.[2]
-
Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[2]
Caption: General workflow for evaluating the cellular effects of elesclomol.
Clinical Perspective and Future Directions
Elesclomol has been evaluated in several clinical trials, often in combination with taxanes like paclitaxel, for cancers such as metastatic melanoma and platinum-resistant ovarian cancer.[1][23][24] While some early-phase trials showed promising results, including a significant improvement in progression-free survival in a Phase II study for metastatic melanoma, a subsequent Phase III trial did not meet its primary endpoint.[1][2][9][24]
The complex interplay between elesclomol, copper availability, and the metabolic state of the tumor likely contributes to the variable clinical outcomes. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from elesclomol treatment.[9][11] Furthermore, exploring rational combination therapies that enhance mitochondrial oxidative stress or modulate copper homeostasis could unlock the full therapeutic potential of this unique copper ionophore.[4][17] The recent discoveries of its role in inducing cuproptosis and ferroptosis open new avenues for investigation and therapeutic application.
Conclusion
This compound represents a fascinating example of a targeted anticancer agent that exploits the unique metabolic characteristics of cancer cells. Its function as a copper ionophore, leading to mitochondrial copper accumulation and a lethal surge in reactive oxygen species, underscores the potential of modulating metal homeostasis in cancer therapy. While clinical success has been limited, a deeper understanding of its multifaceted mechanism of action, including the induction of apoptosis, cuproptosis, and ferroptosis, will be crucial for its future development and potential repurposing. The experimental frameworks provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic capabilities of elesclomol.
References
- 1. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 6. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The cytotoxicity of the anticancer drug elesclomol is due to oxidative stress indirectly mediated through its complex with Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy | springermedizin.de [springermedizin.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elesclomol (STA-4783) | oxidative stress inducer | HSP-90 Inhibitor | CAS 488832-69-5 | Buy Elesclomol (STA4783) from Supplier InvivoChem [invivochem.com]
- 16. Targeted apoptosis of myofibroblasts by elesclomol inhibits hypertrophic scar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Phase II Evaluation of this compound and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Elesclomol Sodium: A Technical Guide to its Application in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium, a potent investigational anticancer agent, has garnered significant interest for its unique mechanism of action that exploits the inherent metabolic vulnerabilities of cancer cells. This technical guide provides an in-depth overview of Elesclomol's effects across various cancer cell lines, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its efficacy.
Elesclomol acts as a copper ionophore, selectively transporting copper ions into the mitochondria of cancer cells. This influx disrupts mitochondrial metabolism, leading to a surge in reactive oxygen species (ROS) and subsequent induction of oxidative stress. This targeted assault on cancer cell mitochondria triggers distinct cell death pathways, primarily apoptosis and the more recently elucidated cuproptosis, making Elesclomol a promising candidate for cancer therapy.[1][2][3] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of Elesclomol, providing the necessary technical information to design and execute robust preclinical studies.
Mechanism of Action: Inducing Cancer Cell Self-Destruction
Elesclomol's primary anticancer activity stems from its ability to induce overwhelming oxidative stress within cancer cells.[4] Unlike normal cells, cancer cells often exhibit a higher basal level of ROS due to their accelerated metabolism. Elesclomol leverages this by chelating with extracellular copper (Cu(II)) and facilitating its transport into the cell, specifically to the mitochondria.[1]
Within the mitochondria, Cu(II) is reduced to its more reactive form, Cu(I). This redox cycling generates a substantial amount of ROS, pushing the cancer cell's oxidative stress levels beyond a critical threshold.[1] This targeted mitochondrial oxidative stress initiates a cascade of events leading to programmed cell death.
Two key cell death pathways are activated by Elesclomol:
-
Mitochondrial Apoptosis: The excessive ROS production damages mitochondrial components, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2] This initiates a caspase cascade, with the activation of executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[2][5]
-
Cuproptosis: A more recently identified form of programmed cell death, cuproptosis is directly triggered by copper overload.[1] Elesclomol-mediated copper accumulation in the mitochondria leads to the aggregation of lipoylated proteins within the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). This aggregation, dependent on the reductase FDX1, results in proteotoxic stress and a unique form of cell death distinct from apoptosis.[1]
Data Presentation: Efficacy of Elesclomol Across Cancer Cell Lines
The cytotoxic effects of Elesclomol have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. These values highlight the broad-spectrum anticancer activity of Elesclomol.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Acute Myeloid Leukemia | NB4 | 0.0020 | [6] |
| Acute Myeloid Leukemia | QIMR-WIL | 0.0090 | [6] |
| B Cell Lymphoma | CRO-AP2 | 0.0074 | [6] |
| B Cell Lymphoma | DOHH-2 | 0.0081 | [6] |
| B Cell Lymphoma | Farage | 0.0089 | [6] |
| B Cell Lymphoma | OCI-LY-19 | 0.0101 | [6] |
| B Cell Lymphoma | JEKO-1 | 0.0102 | [6] |
| B Cell Lymphoma | OCI-LY7 | 0.0119 | [6] |
| B Cell Lymphoma | CTB-1 | 0.0120 | [6] |
| Breast Cancer | MCF-7 | 0.110 | [7] |
| Digestive System (Other) | HuTu-80 | 0.0022 | [6] |
| Glioblastoma | SF126 | 0.0078 | [6] |
| Kidney Cancer | RCC-JF | 0.0100 | [6] |
| Leukemia | HL-60 | 0.009 | [7] |
| Leukemia, B Cell | SUP-B8 | 0.0038 | [6] |
| Leukemia, T Cell | TALL-1 | 0.0075 | [6] |
| Liver Cancer | Hep3B2-1-7 | 0.0107 | [6] |
| Lung Cancer, NSCLC Adeno | ABC-1 | 0.0059 | [6] |
| Lung Cancer, NSCLC Adeno | NCI-H292 | 0.0090 | [6] |
| Lung Cancer, Small Cell | HCC-33 | 0.0083 | [6] |
| Lung Cancer, Small Cell | NCI-H2171 | 0.0098 | [6] |
| Melanoma | SK-MEL-5 | 0.024 | [7] |
| Melanoma | G-MEL | 0.0115 | [6] |
| Melanoma | CP50-MEL-B | 0.0132 | [6] |
| Neuroblastoma | NB17 | 0.0118 | [6] |
| Ovarian Cancer | JHOS-4 | 0.0087 | [6] |
| Rhabdomyosarcoma | TE-441-T | 0.0120 | [6] |
| Skin Cancer (Other) | A388 | 0.0093 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Elesclomol on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Elesclomol sodium stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Elesclomol in complete culture medium. Remove the medium from the wells and add 100 µL of the Elesclomol dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in Elesclomol-treated cells.
Materials:
-
Elesclomol-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in the apoptotic pathway following Elesclomol treatment.
Materials:
-
Elesclomol-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
Caption: Elesclomol-mediated induction of oxidative stress in cancer cells.
Caption: Mitochondrial apoptosis pathway initiated by Elesclomol.
Caption: Cuproptosis pathway induced by Elesclomol.
Experimental Workflow
Caption: General experimental workflow for evaluating Elesclomol in cancer cell lines.
References
- 1. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Drug: Elesclomol - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
A Preclinical Compendium on Elesclomol Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elesclomol (B1671168) sodium, a novel investigational agent, has garnered significant interest in preclinical cancer research due to its unique mechanism of action. Initially characterized as a potent inducer of oxidative stress, recent studies have elucidated its role as a copper ionophore that triggers a distinct form of programmed cell death known as cuproptosis. This technical guide provides a comprehensive overview of the preclinical studies of elesclomol, with a focus on its molecular mechanisms, experimental data from in vitro and in vivo models, and detailed methodologies for its scientific investigation. Quantitative data are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using diagrammatic representations.
Introduction
Elesclomol (formerly STA-4783) is a small molecule that has been evaluated in clinical trials for the treatment of various cancers, including metastatic melanoma.[1] Its primary anticancer activity stems from its ability to selectively induce apoptosis and other forms of cell death in cancer cells.[2][3] This guide delves into the preclinical data that have defined our understanding of elesclomol's therapeutic potential and its intricate mechanisms of action.
Mechanism of Action
Elesclomol's primary mechanism of action is centered on its function as a copper ionophore, which disrupts cellular copper homeostasis and induces significant oxidative stress, ultimately leading to cell death.[4][5] More recent research has identified a specific copper-dependent cell death pathway initiated by elesclomol, termed cuproptosis.[6][7]
Copper Ionophore Activity and Oxidative Stress Induction
Elesclomol chelates extracellular copper (Cu(II)) to form a lipophilic complex that readily traverses the cell membrane.[5] Once inside the cell, particularly within the mitochondria, the copper is reduced from Cu(II) to its more toxic form, Cu(I).[4] This redox cycling of copper generates a surge of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and leading to oxidative damage of lipids, proteins, and DNA.[3][8] This process is foundational to elesclomol's pro-apoptotic effects.[2]
Cuproptosis: A Copper-Dependent Cell Death Pathway
Beyond generalized oxidative stress, elesclomol has been shown to induce a novel form of regulated cell death called cuproptosis.[6][7] This pathway is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated components of the mitochondrial tricarboxylic acid (TCA) cycle.[6]
The key mediator in this process is ferredoxin 1 (FDX1), a mitochondrial reductase that facilitates the reduction of elesclomol-bound Cu(II) to Cu(I).[6][9] The excess intracellular copper then targets and promotes the aggregation of lipoylated proteins, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex.[6] This leads to the loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[6]
dot
Figure 1: Elesclomol's dual mechanism of action.
In Vitro Studies
Elesclomol has demonstrated potent cytotoxic activity across a broad range of cancer cell lines. This section summarizes key in vitro findings and provides standardized protocols for assessing its effects.
Cellular Proliferation and Cytotoxicity
The half-maximal inhibitory concentration (IC50) of elesclomol varies depending on the cancer cell type, reflecting differences in copper metabolism and mitochondrial dependence.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HL-60 | Acute Promyelocytic Leukemia | 9 | [2][3] |
| SK-MEL-5 | Melanoma | 24 | [3] |
| MCF-7 | Breast Cancer | 110 | [2][3] |
| MDA-MB-435 | Melanoma | 100 | [4] |
| K562 (GSH-depleted) | Chronic Myelogenous Leukemia | 3.2 (Elesclomol-Cu) | [4] |
| HSB2 | T-cell Leukemia | 200 (induces apoptosis) | [2] |
Experimental Protocols
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of elesclomol sodium (or elesclomol-copper complex) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Cell Treatment: Treat cells with elesclomol for the desired time.
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) or MitoSOX Red for mitochondrial superoxide, according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
-
Cell Treatment: Treat cells with elesclomol to induce apoptosis.
-
Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
dot
Figure 2: General experimental workflow for in vitro studies.
In Vivo Studies
Preclinical in vivo studies have been crucial in evaluating the therapeutic efficacy and safety profile of elesclomol. These studies have often utilized xenograft models in immunocompromised mice.
Xenograft Models
Human cancer cell lines are typically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NOD-SCID mice). Once tumors are established, mice are treated with elesclomol, often in combination with other chemotherapeutic agents like paclitaxel (B517696).
Efficacy in Combination Therapy
Preclinical models have consistently shown that elesclomol can enhance the antitumor activity of taxanes.[5][10] For example, in a preclinical model of human melanoma, the combination of elesclomol and paclitaxel significantly retarded tumor growth.[11] Similarly, the combination of elesclomol with temozolomide (B1682018) has shown enhanced antitumor effects in glioblastoma models.
In Vivo Experimental Protocol (Subcutaneous Xenograft Model)
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, elesclomol alone, paclitaxel alone, combination).
-
Drug Administration: Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a defined schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic and Histological Analysis: Tumor and organ tissues can be collected for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Signaling Pathways
Elesclomol's activity is intricately linked to specific cellular signaling pathways, particularly those governing cellular stress and metabolism.
dot
Figure 3: The cuproptosis signaling cascade.
Conclusion
The preclinical data for this compound have established it as a compelling anticancer agent with a novel, dual mechanism of action involving the induction of both oxidative stress and cuproptosis. Its ability to act as a copper ionophore and specifically target the mitochondria of cancer cells provides a unique therapeutic window. The synergistic effects observed with conventional chemotherapies in preclinical models have provided a strong rationale for its clinical development. Future research should continue to explore the nuances of cuproptosis and identify predictive biomarkers to guide the clinical application of elesclomol and other agents that target copper metabolism in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 6. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Elesclomol Sodium: A Technical Overview of Clinical Trial Performance and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium (formerly STA-4783) is a first-in-class investigational drug that has been the subject of numerous preclinical and clinical studies. It is a potent inducer of oxidative stress within cancer cells, a mechanism that has been shown to trigger programmed cell death, or apoptosis.[1][2] This technical guide provides an in-depth overview of the clinical trial results for elesclomol sodium, details the experimental protocols of key studies, and illustrates its mechanism of action through signaling pathway diagrams.
Mechanism of Action
Elesclomol's primary mechanism of action is the induction of reactive oxygen species (ROS) in a copper-dependent manner.[3] The drug chelates extracellular copper (II), forming a complex that can readily enter cells and localize to the mitochondria.[4] Within the mitochondria, the copper is reduced to copper (I), a reaction that generates a surge of ROS.[3][4] Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, are particularly vulnerable to this sudden increase in ROS, pushing them past a threshold that initiates apoptosis.[2][5] More recent research has also implicated a novel form of copper-dependent cell death, termed cuproptosis, in elesclomol's anticancer activity.[3][6] This process involves the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress and cell death.[3]
Signaling Pathways and Cellular Mechanisms
The following diagrams illustrate the key molecular pathways involved in elesclomol's mechanism of action.
Caption: Elesclomol chelates extracellular Cu(II) and facilitates its entry into mitochondria, where reduction to Cu(I) by FDX1 leads to a surge in ROS and subsequent apoptosis.
Caption: Elesclomol-mediated copper accumulation in mitochondria leads to cuproptosis through the aggregation of lipoylated TCA cycle proteins and subsequent proteotoxic stress.
Clinical Trial Results
Elesclomol has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents. The most significant trials have been in patients with metastatic melanoma.
Phase I and II Trials
A Phase I trial in patients with refractory solid tumors demonstrated that elesclomol in combination with paclitaxel (B517696) was well-tolerated, with a toxicity profile similar to paclitaxel alone.[2] A subsequent randomized, double-blind Phase II study in 81 patients with Stage IV metastatic melanoma showed that the combination of elesclomol and paclitaxel significantly increased progression-free survival (PFS) compared to paclitaxel alone.[1][5] The median PFS was doubled in the combination arm, and the risk of disease progression was reduced by 41.7%.[2][3]
| Phase II Metastatic Melanoma Trial | Elesclomol + Paclitaxel | Paclitaxel Alone | Statistical Significance |
| Number of Patients | ~40 | ~41 | N/A |
| Median Progression-Free Survival (PFS) | 112 days[7] | 56 days[7] | p = 0.035[2] |
| Risk Reduction for Disease Progression | 42%[7] | N/A | N/A |
Phase III SYMMETRY Trial
The promising results from the Phase II trial led to the larger Phase III SYMMETRY trial, which enrolled 651 chemotherapy-naive patients with advanced melanoma.[8] However, the study was halted prematurely due to safety concerns and a determination that the addition of elesclomol to paclitaxel did not significantly improve PFS in the overall patient population.[1][8]
A prospectively defined subgroup analysis, however, revealed a statistically significant improvement in median PFS for the combination therapy in patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels.[8] Conversely, patients with high LDH levels experienced an imbalance in total deaths favoring the paclitaxel-alone arm.[8] This finding suggests that LDH may be a predictive biomarker for elesclomol efficacy, potentially due to the drug's reliance on active mitochondrial respiration, which is often reduced in the hypoxic tumor environments associated with elevated LDH.[3][9]
| Phase III SYMMETRY Trial (Overall Population) | Elesclomol + Paclitaxel | Paclitaxel Alone | Statistical Significance |
| Number of Patients | ~325 | ~326 | N/A |
| Hazard Ratio (PFS) | 0.89 | N/A | p = 0.23[8] |
| Phase III SYMMETRY Trial (Subgroup Analysis) | Outcome |
| Patients with Normal Baseline LDH | Statistically significant improvement in median PFS with combination therapy.[8] |
| Patients with High Baseline LDH | Imbalance in total deaths favoring paclitaxel alone.[8] |
Trials in Other Cancers
Elesclomol has also been investigated in other malignancies. A Phase II study in patients with platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer did not show a significant clinical benefit when elesclomol was added to weekly paclitaxel.[9] A Phase I study of elesclomol in patients with acute myeloid leukemia has also been conducted.[3]
Experimental Protocols
SYMMETRY Phase III Trial (NCT00522834)
The following provides a summary of the experimental protocol for the pivotal Phase III SYMMETRY trial.
-
Study Design: Randomized, double-blind, controlled study.[8]
-
Patient Population: 651 patients with Stage IV chemotherapy-naive melanoma.[8][10]
-
Inclusion Criteria: Histologically confirmed metastatic (Stage IV) melanoma of cutaneous origin, ECOG performance status of ≤2, measurable disease according to modified RECIST, life expectancy of greater than 12 weeks, and LDH ≤ 2.0 x ULN.[10]
-
Randomization: Patients were randomized 1:1 to receive either paclitaxel alone or in combination with elesclomol.[8]
-
Treatment Regimen:
-
Stratification Factors: Prior systemic treatment, M1 subclass, and baseline LDH levels.[8]
-
Primary Endpoint: Progression-Free Survival (PFS).[8]
-
Tumor Assessments: Performed every 8 weeks from the date of randomization.[10]
Caption: Workflow of the SYMMETRY Phase III clinical trial, from patient enrollment to the primary endpoint assessment.
Conclusion and Future Directions
The clinical development of elesclomol has been a journey of both promise and setback. While the Phase III SYMMETRY trial did not meet its primary endpoint in an unselected patient population, the subgroup analysis highlighting the potential predictive role of LDH offers a valuable lesson for future studies.[8] The evolving understanding of elesclomol's mechanism, including the concept of cuproptosis, suggests that its therapeutic potential may be best realized in specific patient populations or in combination with other agents that modulate cellular metabolism.[3][11] Future clinical trials could focus on patient selection based on biomarkers of mitochondrial metabolism, such as LDH, and explore combinations with drugs that target complementary pathways, such as glycolysis inhibitors.[11][12] The favorable safety profile of elesclomol observed in multiple trials provides a solid foundation for its continued investigation in oncology.[6]
References
- 1. Elesclomol - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Evaluation of this compound and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Elesclomol Sodium: A Comprehensive Technical Review of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium, a novel investigational small molecule, has garnered significant interest in the oncology community for its unique mechanism of action. Initially developed as a chemotherapeutic adjuvant, elesclomol induces apoptosis in cancer cells by elevating oxidative stress to cytotoxic levels. This technical guide provides an in-depth review of the safety and toxicity profile of elesclomol sodium, drawing from preclinical studies and clinical trial data. The information is presented to aid researchers, scientists, and drug development professionals in understanding the risk-benefit profile of this compound.
Mechanism of Action: Induction of Oxidative Stress and Cuproptosis
Elesclomol’s primary mechanism of action involves the induction of excessive reactive oxygen species (ROS) within cancer cells. This process is dependent on the presence of copper. Elesclomol chelates extracellular copper (II), forming a complex that facilitates the transport of copper into the mitochondria. Within the mitochondria, the copper is reduced from Cu(II) to Cu(I), a reaction that catalyzes the generation of ROS. Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, are more susceptible to this additional ROS burden, leading to overwhelming oxidative stress and subsequent apoptosis. Normal cells, with their lower intrinsic ROS levels, are generally spared from this cytotoxic effect.
More recent research has also implicated a novel form of cell death called "cuproptosis" in elesclomol's mechanism. This form of cell death is triggered by the accumulation of copper in the mitochondria, leading to the aggregation of lipoylated mitochondrial enzymes and subsequent proteotoxic stress.
Preclinical Toxicity Profile
In preclinical studies, elesclomol demonstrated potent anti-cancer activity across a broad range of cancer cell types and was shown to enhance the efficacy of chemotherapeutic agents like paclitaxel (B517696) with minimal additional toxicity.
In Vitro Cytotoxicity
Elesclomol has shown significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-MEL-5 | Melanoma | 24 | |
| MCF-7 | Breast Cancer | 110 | |
| HL-60 | Acute Myeloid Leukemia | 9 | |
| Hs249T | Melanoma | 11 | |
| MDA-MB435 | Melanoma | <100 | |
| K562 (GSH-depleted) | Chronic Myelogenous Leukemia | 4.7 | |
| HSB2 | T-cell Leukemia | ~200 |
Experimental Protocol: In Vitro Cytotoxicity Assay (General Overview)
A common method to determine the IC50 values is the MTT or resazurin (B115843) reduction assay. The general protocol involves:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to each well. The reagent is metabolized by viable cells into a colored product.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are normalized to untreated control cells, and the IC50 value is calculated using a dose-response curve.
Clinical Safety and Tolerability
This compound has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutics. Overall, the drug has been described as having a favorable safety profile and being well-tolerated.
Phase I and II Clinical Trials
In a Phase I study in patients with refractory solid tumors, elesclomol in combination with paclitaxel was well-tolerated, with a toxicity profile similar to that of single-agent paclitaxel. A Phase II trial in patients with metastatic melanoma showed that the combination of elesclomol and paclitaxel significantly increased progression-free survival compared to paclitaxel alone, with a tolerable toxicity profile.
Phase III SYMMETRY Trial
The pivotal Phase III SYMMETRY trial evaluated elesclomol in combination with paclitaxel in patients with metastatic melanoma. The trial was suspended due to safety concerns that arose from an interim analysis, which showed an imbalance in overall survival favoring the paclitaxel-alone arm, particularly in patients with high baseline lactate (B86563) dehydrogenase (LDH) levels. Further analysis revealed that the increased risk of death in the high LDH subgroup was not attributable to any specific adverse events. Conversely, in the prospectively defined subgroup of patients with normal baseline LDH, the combination therapy showed a statistically significant improvement in median progression-free survival.
Adverse Events
While specific frequency tables for adverse events are not consistently detailed in the available literature, the combination of elesclomol and paclitaxel was generally reported to have a toxicity profile comparable to paclitaxel monotherapy. No new or unexpected toxicities were attributed to elesclomol in these combination studies.
Maximum Tolerated Dose (MTD)
In a Phase I trial, the maximum tolerated dose of elesclomol was established.
| Trial Phase | Patient Population | Maximum Tolerated Dose (MTD) | Reference |
| Phase I | Refractory Solid Tumors | 438 mg/m² |
Pharmacokinetics
The pharmacokinetics of elesclomol have been investigated in human trials. The peak and total exposure to elesclomol increase linearly with doses ranging from 44 to 438 mg/m². Importantly, when administered in combination with paclitaxel, neither elesclomol nor paclitaxel metabolism or exposure appears to be affected.
Signaling Pathways and Experimental Workflows
Elesclomol's Mechanism of Action: A Signaling Pathway
The following diagram illustrates the proposed mechanism of action of elesclomol, leading to cancer cell death.
Caption: Elesclomol chelates extracellular copper, facilitating its entry into mitochondria where it is reduced, leading to ROS production and ultimately apoptosis and cuproptosis.
Clinical Trial Workflow for Safety Assessment
The following diagram outlines a typical workflow for assessing the safety of an investigational drug like elesclomol in a clinical trial setting.
Methodological & Application
Application Notes and Protocols for Elesclomol Sodium in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium is a potent, first-in-class investigational drug that functions as an oxidative stress inducer. It has demonstrated significant antitumor activity against a broad spectrum of cancer cell types in preclinical models. The primary mechanism of action involves the chelation of copper, facilitating its transport into the mitochondria of cancer cells. This leads to a redox reaction, generating excessive reactive oxygen species (ROS), elevating oxidative stress beyond a critical threshold, and ultimately triggering apoptosis. Cancer cells, often characterized by inherently higher basal levels of oxidative stress compared to normal cells, are particularly vulnerable to this mechanism. These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of elesclomol sodium.
Data Presentation
The following tables summarize the in vitro effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| SK-MEL-5 | Melanoma | 110 | |
| Hs294T | Melanoma | 11 | |
| MDA-MB-435 | Melanoma | ~100 | |
| MCF-7 | Breast Cancer | 24 | |
| HL-60 | Promyelocytic Leukemia | 9 | |
| K562 (GSH-depleted) | Chronic Myelogenous Leukemia | 3.2 - 4.7 | |
| HSB2 | T-cell Leukemia | Not specified | |
| Ramos | Burkitt's Lymphoma | Not specified |
Table 2: Quantitative Effects of this compound on Apoptosis and ROS Production
| Cell Line | Parameter | Treatment | Result | Citation(s) |
| HSB2 | Apoptosis | 200 nM for 18 hours | 3.7-fold increase in early apoptosis, 11-fold increase in late apoptosis | |
| Ramos | ROS Production | 100 nM | 20% increase at 0.5 hours, 385% increase at 6 hours |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of elesclomol-induced apoptosis.
General In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of elesclomol.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)
This protocol quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (phenol red-free recommended)
-
This compound
-
DCF-DA (25 mM stock in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Black, clear-bottom 96-well plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate (for plate reader) or appropriate culture vessel (for flow cytometry) and allow them to adhere overnight.
-
DCF-DA Loading: Prepare a fresh working solution of DCF-DA (e.g., 20 µM) in pre-warmed serum-free medium. Wash the cells once with PBS and then incubate them with the DCF-DA working solution for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCF-DA solution and wash the cells twice with PBS to remove any unloaded probe.
-
Drug Treatment: Add the desired concentrations of this compound in culture medium to the cells. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Fluorescence Measurement:
-
Plate Reader: Immediately measure fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Flow Cytometry: After the desired treatment time, harvest the cells, resuspend in PBS, and analyze immediately on a flow cytometer, typically using the FITC channel.
-
-
Data Analysis: Subtract the background fluorescence. Express ROS levels as a fold change relative to the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cancer cell line of interest (grown on coverslips or in chamber slides)
-
This compound
-
Commercial TUNEL assay kit (containing TdT enzyme, labeled dUTPs, buffers)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DAPI or another nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides. After overnight adherence, treat with this compound for the desired duration. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and then permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.
-
TUNEL Reaction: Wash cells with deionized water. Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Staining and Mounting: Stop the reaction and wash the cells. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (or another color depending on the kit) in the nucleus, co-localizing with the blue DAPI stain. Quantify the percentage of TUNEL-positive cells.
Caspase-3/7 Activity Assay (Flow Cytometry)
This assay detects the activation of key executioner caspases, an early event in apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Commercial Caspase-3/7 activity assay kit for flow cytometry (e.g., containing a fluorescently labeled DEVD substrate)
-
Binding buffer (typically provided in the kit)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in suspension or in flasks/dishes. Treat with this compound for the desired time. Harvest both adherent and floating cells.
-
Cell Preparation: Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer cell suspensions to flow cytometry tubes. Add the fluorescent caspase substrate (e.g., TF2-DEVD-FMK) according to the kit's protocol.
-
Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator, protected from light.
-
Washing: Wash the cells twice by centrifuging and resuspending them in assay buffer or PBS.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 0.5 mL of assay buffer. Analyze the samples on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC for a green fluorescent substrate).
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of cells with high fluorescence, indicating caspase-3/7 activity.
Application Notes and Protocols for Elesclomol Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium is a first-in-class investigational anticancer agent that has garnered significant interest for its unique mechanism of action.[1][2][3] It functions as a copper ionophore, selectively transporting copper ions into the mitochondria of cancer cells.[2][4][5] This process disrupts mitochondrial metabolism and induces high levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis and a novel form of copper-dependent cell death termed cuproptosis.[1][2][3][5][6][7] Cancer cells, which often exhibit elevated basal levels of oxidative stress, are particularly vulnerable to the ROS-amplifying effects of elesclomol, providing a therapeutic window.[6][8][9]
These application notes provide detailed protocols for the treatment of cancer cell lines with elesclomol sodium, along with methodologies for assessing its cytotoxic and apoptotic effects.
Data Presentation: In Vitro Efficacy of Elesclomol
The cytotoxic effects of elesclomol have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and its metabolic state, particularly its reliance on mitochondrial respiration.[2][3]
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| HL-60 | Promyelocytic Leukemia | 9 nM | [8] |
| SK-MEL-5 | Melanoma | 24 nM | [8] |
| MCF-7 | Breast Cancer | 110 nM | [8] |
| MDA-MB435 | Melanoma | 100 nM | [1] |
| K562 (GSH-depleted) | Chronic Myelogenous Leukemia | 4.7 nM (elesclomol alone), 3.2 nM (elesclomol-Cu complex) | [1] |
| Cisplatin-Resistant Lung Cancer | Lung Cancer | 5-10 nM | [4] |
Note: The cytotoxicity of elesclomol is copper-dependent. The presence of copper in the cell culture medium can influence its potency. For instance, the elesclomol-copper(II) complex is often more active than elesclomol alone.
Experimental Protocols
General Cell Culture and Elesclomol Treatment
This protocol outlines the general procedure for treating adherent or suspension cancer cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution typically prepared in DMSO)
-
Copper (II) Chloride (CuCl₂) (optional, for preparing elesclomol-Cu complex)
-
Phosphate-buffered saline (PBS)
-
96-well, 24-well, or 6-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
For adherent cells, seed the cells in appropriate culture plates and allow them to attach overnight. Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase at the time of treatment.
-
For suspension cells, seed the cells in appropriate culture plates on the day of the experiment.
-
-
Elesclomol Preparation:
-
Thaw the elesclomol stock solution.
-
Prepare serial dilutions of elesclomol in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line.
-
(Optional) To prepare an elesclomol-copper complex, pre-incubate elesclomol with an equimolar concentration of CuCl₂ in culture medium for a short period before adding to the cells.
-
-
Cell Treatment:
-
Remove the old medium from the adherent cells and replace it with the medium containing the desired concentration of elesclomol.
-
For suspension cells, add the concentrated elesclomol solution directly to the cell suspension to reach the final desired concentration.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest elesclomol concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Plate reader
Protocol:
-
Following the treatment period with elesclomol, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-rich)
-
Flow cytometer
Protocol:
-
Harvest the cells (both adherent and floating) after elesclomol treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate), to measure intracellular ROS levels.
Materials:
-
Treated cells
-
DCFDA or other ROS-sensitive fluorescent probe
-
PBS or HBSS
-
Fluorescence microscope or plate reader
Protocol:
-
After treating cells with elesclomol for the desired time, remove the treatment medium and wash the cells with PBS.
-
Load the cells with the ROS-sensitive probe (e.g., 10 µM DCFDA) in serum-free medium or PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA).
-
The fluorescence intensity is proportional to the level of intracellular ROS.
Visualizations
Caption: Mechanism of Action of Elesclomol.
Caption: General Experimental Workflow for Elesclomol Treatment.
Caption: Elesclomol-Induced Cell Death Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Elesclomol Sodium: Application Notes and Protocols for Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol is an investigational small molecule drug candidate that has garnered significant interest for its potential therapeutic applications in oncology and in the treatment of rare genetic disorders related to copper metabolism, such as Menkes disease. Its mechanism of action involves the induction of oxidative stress within mitochondria. Elesclomol acts as a copper ionophore, binding to endogenous copper and facilitating its transport into the mitochondrial matrix. This leads to the reduction of Cu(II) to Cu(I), a process that generates reactive oxygen species (ROS), ultimately triggering programmed cell death, including apoptosis and a recently identified form of copper-dependent cell death termed cuproptosis. These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for the use of Elesclomol sodium in mouse models, based on preclinical research.
Data Presentation
Table 1: this compound Dosage and Administration in Murine Cancer Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Nude Mice (PANC1 xenograft) | Pancreatic Cancer | 50 mg/kg | Intravenous (i.v.) | Once daily, 5 days per week for 3 weeks | [1] |
| Nude Mice (DLD-1 xenograft) | Colorectal Cancer | Not Specified | Intraperitoneal (i.p.) | Not Specified | [2] |
| NOD-SCID Mice (GSC#1 xenograft) | Glioblastoma | Not Specified | Not Specified | 3-week treatment | [3] |
Table 2: this compound Dosage and Administration in a Murine Model of Menkes Disease
| Mouse Model | Disease Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Mottled-brindled (mo-br) mice | Menkes Disease | Not Specified | Not Specified | Two injections early in life | [4] |
| Cardiac Ctr1 knockout mice | Copper Deficiency | 10 mg/kg | Subcutaneous (s.c.) | Every three days from post-natal day 5 to 26 and once weekly until post-natal day 54 | [5] |
Experimental Protocols
Vehicle Preparation
The solubility of this compound can be challenging. Based on available data, several vehicle formulations can be prepared for in vivo administration in mice.
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This formulation is suitable for achieving a clear solution for intravenous or intraperitoneal injections.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile tube, mix PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
Slowly add the Elesclomol-DMSO stock solution to the PEG300/Tween-80/saline mixture while vortexing to ensure complete dissolution. The final concentration of DMSO should be kept low (e.g., 10%) to minimize toxicity.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be applied.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Protocol 2: Carboxymethylcellulose (CMC) Formulation
This formulation results in a suspension and is typically used for subcutaneous or oral administration.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Sterile Saline (0.9% NaCl) or sterile water
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in sterile saline or water. This may require heating and stirring to fully dissolve.
-
Allow the CMC solution to cool to room temperature.
-
Weigh the required amount of this compound and suspend it in the 0.5% CMC solution.
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
-
Administration Routes
Protocol 3: Intravenous (i.v.) Injection via the Tail Vein
-
Materials:
-
Prepared Elesclomol solution in a sterile syringe (1 mL or smaller)
-
27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile gauze
-
-
Procedure:
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.
-
Position the needle, bevel up, parallel to the vein and insert it at a shallow angle into the distal third of the tail.
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Inject the solution slowly (e.g., over 30-60 seconds). Observe for any swelling at the injection site, which would indicate a perivascular injection.
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 4: Subcutaneous (s.c.) Injection
-
Materials:
-
Prepared Elesclomol solution/suspension in a sterile syringe
-
25-27 gauge needle
-
70% ethanol
-
-
Procedure:
-
Grasp the mouse firmly by the scruff of the neck to create a "tent" of skin.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the solution or suspension. A small bleb will form under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Efficacy and Toxicity Assessment
Protocol 5: Tumor Volume Measurement (for Cancer Models)
-
Materials:
-
Digital calipers
-
-
Procedure:
-
Measure the length (L) and width (W) of the subcutaneous tumor 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Plot the average tumor volume for each treatment group over time to assess treatment efficacy.
-
Monitor the body weight of the mice as an indicator of general health.
-
Protocol 6: Behavioral Assessment (for Menkes Disease Models)
-
Open Field Test:
-
Place the mouse in the center of a square arena (e.g., 50 x 50 cm) and allow it to explore for a set period (e.g., 10-20 minutes).
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. These can be indicative of locomotor activity and anxiety-like behavior.
-
-
Seizure Susceptibility Test:
-
Administer a sub-convulsive dose of a chemoconvulsant agent such as pentylenetetrazol (PTZ).
-
Observe the mouse for a defined period and score the severity of seizures based on a standardized scale (e.g., Racine scale). This can assess the neurological protection afforded by the treatment.
-
Protocol 7: Toxicity Evaluation
-
Clinical Observations:
-
Monitor mice daily for changes in appearance (piloerection, hunched posture), behavior (lethargy, aggression), and body weight.
-
-
Blood Chemistry:
-
At the end of the study, collect blood via cardiac puncture under terminal anesthesia.
-
Analyze serum or plasma for a panel of markers indicative of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
-
Histopathology:
-
Harvest major organs (liver, kidneys, spleen, heart, lungs, brain).
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified pathologist to identify any treatment-related lesions.
-
Mandatory Visualizations
Caption: Signaling pathway of Elesclomol-induced cuproptosis.
Caption: General experimental workflow for in vivo studies with Elesclomol.
References
Elesclomol Sodium: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) is a potent, first-in-class investigational drug that functions as a copper ionophore, inducing high levels of oxidative stress and subsequent apoptosis in cancer cells. Cancer cells inherently exhibit elevated levels of reactive oxygen species (ROS) due to their increased metabolic rate, making them particularly susceptible to further oxidative insult.[1] Elesclomol leverages this vulnerability by chelating with copper (Cu(II)) in the bloodstream and facilitating its transport into cells, particularly to the mitochondria. A subsequent reduction of Cu(II) to Cu(I) within the cell generates a surge in ROS, overwhelming the antioxidant capacity of cancer cells and triggering programmed cell death. The water-soluble sodium salt of elesclomol offers a formulation advantage for research and potential therapeutic applications.
These application notes provide detailed information on the solubility and preparation of elesclomol for preclinical studies, along with protocols for its experimental application and an overview of its mechanism of action.
Data Presentation: Solubility of Elesclomol
The solubility of elesclomol is a critical factor for its use in various experimental settings. The following tables summarize its solubility in common organic solvents and aqueous formulations for in vitro and in vivo applications.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥20.15 mg/mL to 100 mg/mL (249.68 mM) | Ultrasonic treatment may be required to achieve higher concentrations. Use fresh, moisture-free DMSO for optimal solubility. |
| Ethanol (EtOH) | ~0.1 mg/mL to ≥5.68 mg/mL | Gentle warming and sonication can improve solubility. |
| Dimethylformamide (DMF) | ~30 mg/mL | - |
Table 2: Formulations for In Vitro and In Vivo Studies
| Solvent System | Achieved Concentration/Solubility | Suitability | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL (6.24 mM) | In Vivo | Results in a clear solution. Solvents should be added sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥2.5 mg/mL (6.24 mM) | In Vivo | Results in a clear solution. Solvents should be added sequentially. |
| 50% PEG300, 50% Saline | 5 mg/mL (12.48 mM) | In Vivo | Forms a suspended solution; requires sonication. |
| 0.5% Carboxymethylcellulose (CMC) in saline | 1 mg/mL (2.50 mM) | In Vivo | Forms a suspended solution; requires sonication. |
Experimental Protocols
Protocol 1: Preparation of Elesclomol Stock Solution (10 mM in DMSO)
-
Materials : Elesclomol powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and sonicator.
-
Procedure :
-
Weigh the required amount of elesclomol powder using a precision balance. The molecular weight of elesclomol is 400.52 g/mol . For 1 mL of a 10 mM stock solution, 4.0052 mg of elesclomol is needed.
-
Transfer the weighed elesclomol to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.0052 mg of elesclomol.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 10-15 minutes.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
-
Materials : 10 mM elesclomol stock solution in DMSO, sterile cell culture medium appropriate for the cell line.
-
Procedure :
-
Thaw an aliquot of the 10 mM elesclomol stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain a low final concentration of DMSO (typically <0.5%) in the culture medium to avoid solvent-induced cytotoxicity.
-
For in vitro studies, it may be necessary to add an equimolar concentration of CuCl₂ to the culture medium along with elesclomol to ensure the formation of the active elesclomol-copper complex, as the availability of copper in standard culture media can be limiting.[2]
-
Protocol 3: A Typical Cytotoxicity Assay Workflow
This protocol outlines a standard workflow for assessing the cytotoxic effects of elesclomol on a cancer cell line using an MTT assay.[2]
-
Cell Seeding :
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Elesclomol Treatment :
-
Prepare a series of elesclomol working solutions at 2x the final desired concentrations in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the appropriate elesclomol working solution to each well. Include vehicle control (medium with the same concentration of DMSO as the highest elesclomol concentration) and untreated control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability (MTT Assay) :
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the results to determine the IC₅₀ value (the concentration of elesclomol that inhibits cell growth by 50%).
-
Mandatory Visualizations
Elesclomol's Mechanism of Action
// Invisible edge for layout Elesclomol_Cu_complex -> Cu2_int [style=invis]; } . Caption: Elesclomol chelates extracellular Cu(II) and transports it into mitochondria.
Experimental Workflow for Elesclomol Cytotoxicity Testing
References
Elesclomol Sodium: Application Notes and Protocols for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elesclomol (B1671168) sodium is an investigational small molecule that has garnered significant interest in oncological research for its potent pro-apoptotic activity in cancer cells. This document provides detailed application notes and experimental protocols for the use of Elesclomol sodium in a laboratory setting. Its primary mechanism of action involves the induction of oxidative stress, selectively targeting cancer cells which inherently exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells. Elesclomol acts as a copper ionophore, transporting copper to the mitochondria where it disrupts the electron transport chain, leading to a surge in ROS, and subsequent activation of apoptotic pathways.[1][2][3][4][5][6] These notes are intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanistic properties of this compound.
Mechanism of Action
This compound exerts its anticancer effects primarily by elevating intracellular reactive oxygen species (ROS) to a cytotoxic level, thereby triggering programmed cell death (apoptosis).[1][5][7] This process is critically dependent on the presence of copper ions.[2][7] Elesclomol chelates extracellular copper (Cu(II)) and transports it into the cell, specifically to the mitochondria.[3] Within the mitochondria, the copper is reduced to Cu(I), a process that catalyzes the generation of ROS.[3] This rapid increase in oxidative stress overwhelms the antioxidant capacity of cancer cells, leading to the activation of the mitochondrial apoptosis pathway.[1][8]
The selectivity of Elesclomol for cancer cells is attributed to their higher intrinsic level of ROS and compromised antioxidant defenses compared to normal cells.[1][8] The additional oxidative burden imposed by Elesclomol pushes cancer cells beyond a critical threshold, initiating apoptosis, while normal cells with lower basal ROS levels are less affected.[8]
Furthermore, recent studies suggest that Elesclomol can also induce a form of copper-dependent cell death known as cuproptosis by targeting ferredoxin 1 (FDX1) and inhibiting Fe-S cluster biosynthesis.[9][10] It has also been implicated in inducing ferroptosis in colorectal cancer cells by promoting the degradation of the copper transporter ATP7A, leading to copper retention and ROS-mediated degradation of SLC7A11.[11]
Data Presentation: In Vitro Efficacy of Elesclomol
The following tables summarize the effective concentrations of Elesclomol in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 110 | [12] |
| SK-MEL-5 | Melanoma | 24 | [12] |
| HL-60 | Promyelocytic Leukemia | 9 | [12] |
| A549 | Lung Carcinoma | 100 | [9] |
| DU-145 | Prostate Carcinoma | 20 | [9] |
| Hs249T | Melanoma | 11 | [6] |
| SMOV2, IGROV1, OVCA432 (Ovarian) | Ovarian Cancer | ~10-20 | [13] |
| Cisplatin-Resistant Lung Cancer | Lung Cancer | 5-10 | [14] |
| Experimental Condition | Cell Line(s) | Observed Effect | Reference |
| 200 nM Elesclomol for 18 hours | HSB2 | Increased early and late apoptotic cells | [10] |
| 10 nM Elesclomol | EwS | Increased mitochondrial ROS | [15] |
| 300 nM Elesclomol for 12 hours with NAC1 silencing | HeLa | Enhanced inhibition of cell viability | [16] |
| 2, 10, 50 µM Elesclomol for 24 hours | Scar-derived Fibroblasts | Concentration-dependent increase in ROS and apoptosis | [17] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is water-soluble.[8] However, for cell culture experiments, it is often dissolved in a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Reagent: this compound powder.
-
Solvent: Sterile DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, dissolve 4.22 mg of this compound (M.W. 422.55 g/mol , assuming the sodium salt form) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT or WST-1)
This protocol is to determine the cytotoxic effects of Elesclomol on cancer cells.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent.
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of Elesclomol in complete medium.
-
Remove the medium from the wells and add 100 µL of the Elesclomol-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Elesclomol concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Intracellular ROS
This protocol uses Dichlorodihydrofluorescein diacetate (DCF-DA) or MitoSOX Red to measure total intracellular or mitochondrial ROS, respectively.
-
Materials:
-
Cancer cell line of interest.
-
6-well or 12-well cell culture plates.
-
This compound.
-
DCF-DA or MitoSOX Red fluorescent probe.
-
N-acetylcysteine (NAC) as a positive control for ROS inhibition.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Seed cells in appropriate plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Elesclomol for a specified duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., H₂O₂). To demonstrate that Elesclomol's effects are ROS-dependent, a pre-treatment with an antioxidant like NAC (e.g., 1-5 mM for 1 hour) can be included.[5][13]
-
After treatment, harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS containing the fluorescent probe (e.g., 5-10 µM DCF-DA or 2.5-5 µM MitoSOX Red).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., FITC channel for DCF-DA, PE channel for MitoSOX Red) or visualize under a fluorescence microscope.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Elesclomol treatment.
-
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding buffer (provided in the kit).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Elesclomol as described in the cell viability assay.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis for Apoptosis Markers
This protocol assesses the expression of key apoptosis-related proteins.
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with Elesclomol as desired.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.[17]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.[16]
-
Use β-actin as a loading control to normalize protein expression levels.
-
Visualizations
Signaling Pathway of Elesclomol-Induced Apoptosis
Caption: Elesclomol chelates copper and induces mitochondrial ROS, leading to apoptosis.
General Experimental Workflow for Investigating Elesclomol
Caption: Workflow for evaluating the in vitro effects of Elesclomol on cancer cells.
Important Considerations
-
Copper Availability: The cytotoxic activity of Elesclomol is dependent on the presence of copper.[2][7] Ensure that the cell culture medium contains a sufficient, physiological concentration of copper. In some experimental setups, co-administration of Elesclomol with a copper source (e.g., CuCl₂) may be necessary to potentiate its effects.[6]
-
Antioxidant Controls: To verify that the observed effects of Elesclomol are mediated by oxidative stress, it is crucial to include a control where cells are pre-treated with an antioxidant such as N-acetylcysteine (NAC).[5][13] The abrogation of Elesclomol-induced apoptosis by NAC provides strong evidence for its ROS-dependent mechanism.
-
Cell Line Sensitivity: The sensitivity of cancer cells to Elesclomol can vary. It has been suggested that cells with higher levels of mitochondrial respiration and oxidative stress are more susceptible.[2] This may be influenced by factors such as the expression of genes like NAC1 and the levels of lactate (B86563) dehydrogenase (LDH).[2][16]
-
Combination Therapies: Elesclomol has been shown to enhance the efficacy of conventional chemotherapy agents like paclitaxel.[7][18] Investigating synergistic effects with other anticancer drugs could be a valuable line of research. The interaction with Akt signaling has also been noted, where inhibition of Akt can enhance Elesclomol-induced apoptosis.[18]
-
Light Sensitivity: As with many fluorescent probes used in these assays, it is important to protect reagents and treated cells from light to prevent photobleaching and artifacts.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate oxidative stress-mediated cell death in cancer and explore its potential as a therapeutic agent.
References
- 1. Elesclomol | C19H20N4O2S2 | CID 300471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elesclomol - Wikipedia [en.wikipedia.org]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N′1,N′3-Dimethyl-N′1,N′3-bis(phenylcarbonothioyl) Propanedihydrazide (Elesclomol) Selectively Kills Cisplatin Resistant Lung Cancer Cells through Reactive Oxygen Species (ROS) [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Silencing of NAC1 Expression Induces Cancer Cells Oxidative Stress in Hypoxia and Potentiates the Therapeutic Activity of Elesclomol [frontiersin.org]
- 17. Targeted apoptosis of myofibroblasts by elesclomol inhibits hypertrophic scar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elesclomol, counteracted by Akt survival signaling, enhances the apoptotic effect of chemotherapy drugs in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Oxidative Stress in Cells using Elesclomol Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium is a potent small-molecule compound recognized for its ability to induce significant oxidative stress within cells, ultimately leading to apoptosis.[1][2] Its mechanism of action is of considerable interest in cancer research, as it selectively targets the heightened metabolic state of cancer cells.[3] Elesclomol acts as a copper ionophore, binding to extracellular copper (Cu(II)) and facilitating its transport into the mitochondria.[4][5] Within the mitochondrial matrix, the elesclomol-copper complex participates in redox cycling, where Cu(II) is reduced to Cu(I). This process generates a surge of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and triggering programmed cell death.[4][5][6] The efficacy of elesclomol is dependent on a functioning mitochondrial electron transport chain (ETC).[7]
These application notes provide a comprehensive guide for researchers utilizing elesclomol sodium to induce oxidative stress in cellular models. The included protocols and data are intended to facilitate the design and execution of robust and reproducible experiments.
Mechanism of Action: Signaling Pathway
Elesclomol's primary mechanism involves the targeted induction of mitochondrial ROS, which initiates a cascade of events culminating in apoptosis. The key steps are outlined in the signaling pathway diagram below.
Caption: Elesclomol chelates extracellular Cu(II) and transports it to the mitochondria, inducing ROS via redox cycling.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of elesclomol on various cell lines. These values can serve as a reference for dose-ranging studies.
Table 1: IC50 Values of Elesclomol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| Hs294T | Melanoma | 11 | 72 | [7] |
| MCF7 | Breast Adenocarcinoma | ~70 (induces membrane depolarization) | 0.17 | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | ~70 (induces membrane depolarization) | 0.17 | [8] |
Table 2: Effect of Elesclomol on ROS Production
| Cell Line | Elesclomol-Cu Concentration (nM) | Incubation Time (h) | Observation | Reference |
| HBL | 300 | 12 | Significant increase in ROS levels | [9] |
| HBL-ρ0 (mtDNA depleted) | 300 | 12 | No increase in ROS levels | [9] |
| Colorectal Cancer Cells | Varies (with copper) | - | Robust oxidative stress | [10] |
| Glioblastoma Stem-like Cells | Submicromolar | - | Strong increase in mitochondrial ROS | [11] |
Experimental Protocols
Below are detailed protocols for key experiments to assess elesclomol-induced oxidative stress.
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of elesclomol.
Caption: A general workflow for investigating elesclomol-induced oxidative stress and apoptosis in vitro.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
-
Note: When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Protocol 2: Induction of Oxidative Stress and Assessment of Cell Viability
-
Materials:
-
Cancer cell line of interest (e.g., Hs294T melanoma cells).[2]
-
Complete cell culture medium.
-
This compound stock solution.
-
96-well cell culture plates.
-
MTT or other viability reagent.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of elesclomol in complete culture medium. It is often necessary to co-administer with a source of copper (e.g., CuCl₂) as elesclomol's activity is dependent on copper chelation.[5][12]
-
Remove the old medium and add the medium containing different concentrations of elesclomol (and copper, if applicable). Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan (B1609692) crystals and read absorbance).
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 3: Detection of Intracellular ROS
-
Materials:
-
Cells treated with elesclomol as described above.
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for general ROS or MitoSOX™ Red for mitochondrial superoxide).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Treat cells with elesclomol for a shorter duration (e.g., 1-6 hours), as ROS generation is an early event.[3]
-
Include a positive control (e.g., H₂O₂) and a negative control (untreated cells). To confirm the role of oxidative stress, a pre-treatment with an antioxidant like N-acetylcysteine (NAC) can be included.[1][2]
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing the fluorescent ROS probe at the manufacturer's recommended concentration.
-
Incubate in the dark at 37°C for the specified time (e.g., 15-30 minutes).
-
Wash the cells again to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
Protocol 4: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Materials:
-
Cells treated with elesclomol for a longer duration (e.g., 24-48 hours).
-
Annexin V-FITC/PI apoptosis detection kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Concluding Remarks
This compound is a valuable tool for studying the induction of oxidative stress and its consequences in a cellular context. The protocols and data provided herein offer a foundation for researchers to explore its mechanism and potential therapeutic applications. Careful dose-response and time-course experiments are recommended for each new cell line to determine the optimal experimental conditions. The use of appropriate controls, including antioxidants like NAC, is crucial for validating that the observed effects are indeed mediated by oxidative stress.[1]
References
- 1. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 6. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Mitochondrial DNA depleted (Ï0) melanoma cells are resistant to ROS generation and cell death upon elesclomol-Cu exposure. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elesclomol-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: Elesclomol Sodium as a Tool for Studying Cuproptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction Cuproptosis is a recently identified, regulated form of cell death triggered by the accumulation of intracellular copper.[1] This unique pathway is distinct from other cell death mechanisms like apoptosis, necroptosis, and ferroptosis.[2][3] Elesclomol (B1671168), a potent copper ionophore, has emerged as a critical chemical tool for inducing and investigating cuproptosis.[4][5] It forms a complex with extracellular copper, facilitating its transport into cells and specifically to the mitochondria.[5][6] Inside the mitochondria, the elesclomol-copper complex initiates a cascade of events leading to proteotoxic stress and cell death, providing a reliable method for studying this pathway.[3][7] These notes provide a comprehensive guide to using elesclomol to study cuproptosis, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action: Elesclomol-Induced Cuproptosis
Elesclomol's primary mechanism involves acting as a shuttle for copper ions.[7] It binds with extracellular copper (Cu²⁺) to form a lipophilic complex that can readily cross cellular membranes and accumulate within the mitochondria.[5][8] The key steps are:
-
Copper Transport : Elesclomol chelates extracellular Cu²⁺ and transports it into the mitochondrial matrix.[7][9]
-
Copper Reduction : Within the mitochondria, the reductase ferredoxin 1 (FDX1) reduces Cu²⁺ to its more toxic form, Cu⁺.[3][7] FDX1 is an essential upstream regulator for elesclomol-induced cuproptosis.[6][10][11]
-
Targeting Lipoylated Proteins : The resulting Cu⁺ ions directly bind to lipoylated components of the tricarboxylic acid (TCA) cycle.[2][8]
-
Protein Aggregation and Stress : This binding leads to the aggregation of lipoylated proteins, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and the destabilization and loss of iron-sulfur (Fe-S) cluster proteins.[2][3]
-
Cell Death : The culmination of these events is a state of intense proteotoxic stress, which ultimately triggers cell death.[3][7]
Notably, this process is independent of caspases (apoptosis) and is not inhibited by antioxidants or ferroptosis inhibitors, highlighting its unique nature.[3]
Caption: Signaling pathway of elesclomol-induced cuproptosis.
Quantitative Data Summary
The efficacy of elesclomol is highly dependent on cell type, copper availability, and the cell's reliance on mitochondrial respiration.[2] Cells with high mitochondrial activity are significantly more sensitive.[2][9]
| Parameter | Value | Cell Line / Model | Notes | Source(s) |
| Effective Concentration (In Vitro) | 40 nM (Elesclomol-Cu) | ABC1 (Lung Cancer) | Caused a 15-60 fold increase in intracellular copper over 2-24 hours. | [1] |
| Effective Concentration (In Vitro) | 200 nM | HSB2 | Induced apoptosis after 18 hours. Note: Early studies focused on apoptosis before cuproptosis was defined. | [1] |
| Cellular Sensitivity | ~1000-fold higher | Cells reliant on mitochondrial respiration vs. glycolysis | Highlights the specific targeting of mitochondrial metabolism. | [2] |
| Intracellular Copper Increase | >10-fold | Various | Observed with concentrations as low as 40 nM after 24 hours. Effect is reversible with copper chelators. | [12] |
| Dosage (In Vivo) | 10 mg/kg (s.c.) | Atp7b-/- Mouse Model | Administered every three days or weekly to improve cardiac pathology. | [1] |
Experimental Protocols
Caption: General experimental workflow for studying cuproptosis.
Protocol 1: Induction of Cuproptosis in Cultured Cells
This protocol describes a general method for inducing cuproptosis using elesclomol sodium and copper chloride.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper (II) Chloride (CuCl₂)
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
96-well or 6-well plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
Prepare a 10 mM stock solution of CuCl₂ in sterile water. Store at 4°C.
-
-
Cell Seeding:
-
Seed cells in a suitable plate format (e.g., 1x10⁴ cells/well in a 96-well plate for viability assays; 5x10⁵ cells/well in a 6-well plate for protein analysis).
-
Allow cells to adhere and grow for 24 hours to reach approximately 60-70% confluency.
-
-
Preparation of Treatment Media:
-
Important: Elesclomol and copper should be pre-mixed to form the active complex before adding to cells.[5]
-
In a sterile tube, first dilute the elesclomol stock solution in cell culture medium to 2X the final desired concentration.
-
Add the CuCl₂ stock solution to the elesclomol-containing medium to achieve a 1:1 molar ratio (or as optimized) at a 2X final concentration.
-
Vortex gently and incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the prepared elesclomol-Cu treatment medium to the cells.
-
Controls: Include wells with:
-
Vehicle control (medium with equivalent DMSO concentration).
-
Elesclomol alone.
-
CuCl₂ alone.
-
Positive control for other cell death pathways if desired.
-
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Downstream Analysis:
-
Proceed to specific assays as described in Protocol 2 to assess the induction of cuproptosis.
-
Protocol 2: Key Assays for Assessing Cuproptosis
A. Cell Viability Assay (Crystal Violet Staining)
-
After treatment (Protocol 1), gently wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and stain with 0.1% crystal violet solution for 20 minutes.
-
Wash extensively with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding 10% acetic acid or methanol (B129727) to each well.
-
Measure the absorbance at 570-590 nm using a plate reader.
B. Detection of DLAT Oligomerization (Western Blot)
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare samples for non-reducing SDS-PAGE to preserve protein oligomers. Mix protein lysate with a non-reducing Laemmli sample buffer (lacking β-mercaptoethanol or DTT). Do not boil the samples.
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against DLAT overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate. The appearance of high-molecular-weight bands for DLAT indicates aggregation.[12][13]
C. Measurement of Intracellular Copper (ICP-MS)
-
Following treatment, harvest cells by trypsinization and wash 3-4 times with ice-cold PBS to remove extracellular copper.
-
Count the cells to normalize the final copper measurement.
-
Digest the cell pellet using concentrated nitric acid (trace metal grade).
-
Dilute the digested sample with ultrapure water.
-
Analyze the copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) according to the instrument's instructions. An increase in intracellular copper is a direct confirmation of elesclomol's ionophore activity.[12]
D. Distinguishing Cuproptosis from Other Pathways To confirm that cell death is specifically cuproptosis, co-treatment with various cell death inhibitors is recommended.
-
Copper Chelator (Rescue): Pre-treatment with a copper chelator like Tetrathiomolybdate (TTM) should rescue cells from elesclomol-induced death.[13]
-
Inhibitors: Co-treatment with inhibitors of apoptosis (e.g., Z-VAD-FMK), necroptosis (e.g., Necrostatin-1), or ferroptosis (e.g., Ferrostatin-1) should not prevent cell death.[3]
Caption: Logic diagram for differentiating cuproptosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elesclomol|Copper Ionophore|Induces Cuproptosis [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting cuproptosis for cancer therapy: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDX1 facilitates elesclomol-induced cuproptosis and promotes glioblastoma development via transcription factor NFKB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDX1 facilitates elesclomol-induced cuproptosis and promotes glioblastoma development via transcription factor NFKB1 | CoLab [colab.ws]
- 12. Recent progress of methods for cuproptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | p53 enhances elesclomol-Cu-induced cuproptosis in hepatocellular carcinoma via FDXR-mediated FDX1 upregulation [frontiersin.org]
Elesclomol Sodium in Combination Therapy: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the experimental application of elesclomol (B1671168) sodium in combination with other anti-cancer agents. Elesclomol, a potent inducer of mitochondrial oxidative stress, has demonstrated synergistic effects with various cancer therapies, offering promising avenues for future drug development.
Mechanism of Action: A Dual Threat to Cancer Cells
Elesclomol's primary mechanism of action involves its function as a copper ionophore. It chelates extracellular copper and transports it into the mitochondria of cancer cells.[1] This leads to a cascade of events culminating in apoptotic and other forms of cell death. Once inside the mitochondria, the elesclomol-copper complex disrupts the electron transport chain, leading to a massive increase in reactive oxygen species (ROS).[2] This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, triggering programmed cell death.[3] Recent studies have also highlighted elesclomol's ability to induce a novel form of copper-dependent cell death termed "cuproptosis," which is distinct from apoptosis.[4][5]
The efficacy of elesclomol is particularly pronounced in cancer cells with high mitochondrial respiration and oxidative phosphorylation (OXPHOS) activity.[6] Conversely, tumors exhibiting a strong glycolytic phenotype, often indicated by elevated lactate (B86563) dehydrogenase (LDH) levels, have shown resistance to elesclomol.[6][7] This metabolic characteristic is a critical consideration for patient stratification in clinical trials and for selecting appropriate combination strategies.
Combination Therapy: Synergistic Approaches to Cancer Treatment
Elesclomol's ability to induce oxidative stress makes it an attractive candidate for combination therapies, as it can sensitize cancer cells to other cytotoxic agents.
With Chemotherapy: Paclitaxel (B517696) and Doxorubicin (B1662922)
Preclinical studies have demonstrated that elesclomol potentiates the apoptotic effects of conventional chemotherapeutic drugs like paclitaxel and doxorubicin in breast cancer cells.[8] This synergistic effect is associated with an increase in cleaved caspase-3 and a decrease in NF-κB activity.[8][9] Clinical trials have explored the combination of elesclomol with paclitaxel in various cancers, most notably metastatic melanoma.[4][10]
With Glycolysis Inhibitors: 2-Deoxy-D-glucose (2-DG) and 3-Bromopyruvate (3-BP)
Targeting the metabolic plasticity of cancer cells is a key strategy. Combining elesclomol with glycolysis inhibitors like 2-DG and 3-BP has shown significantly enhanced cancer cell killing in breast cancer cell lines.[11][12] This dual-pronged attack simultaneously cripples both mitochondrial respiration and glycolysis, the two major energy production pathways in cancer cells.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of elesclomol in combination with other drugs.
Table 1: In Vitro Cytotoxicity of Elesclomol in Combination with Glycolysis Inhibitors in Breast Cancer Cells [13]
| Cell Line | Drug Combination | Concentration | Effect |
| MCF7 | Elesclomol + 2-DG | 100 nM Elesclomol + 50 mM 2-DG | Significantly enhanced cytotoxicity compared to single agents |
| MDA-MB-231 | Elesclomol + 2-DG | 100 nM Elesclomol + 50 mM 2-DG | Significantly enhanced cytotoxicity compared to single agents |
| MCF7 | Elesclomol + 3-BP | 100 nM Elesclomol + 100 µM 3-BP | Significantly enhanced cytotoxicity compared to single agents |
| MDA-MB-231 | Elesclomol + 3-BP | 100 nM Elesclomol + 100 µM 3-BP | Significantly enhanced cytotoxicity compared to single agents |
Table 2: Clinical Trial Data for Elesclomol in Combination with Paclitaxel
| Trial Identifier | Cancer Type | Treatment Arms | Key Findings | Reference |
| Phase II (NCT00254329) | Metastatic Melanoma | Elesclomol (213 mg/m²) + Paclitaxel (80 mg/m²) vs. Paclitaxel alone | Doubled median Progression-Free Survival (PFS) (112 vs. 56 days; p=0.035) | [10] |
| Phase III (SYMMETRY, NCT00522834) | Metastatic Melanoma | Elesclomol (213 mg/m²) + Paclitaxel (80 mg/m²) vs. Paclitaxel alone | No significant improvement in PFS in the overall population. Statistically significant improvement in median PFS in patients with normal baseline LDH. | [4][7] |
| Phase II (GOG-0260, NCT00888615) | Platinum-Resistant Ovarian Cancer | Elesclomol + Paclitaxel | Combination was well-tolerated but did not show significant improvement in objective response rate. | [14] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies investigating the combination of elesclomol with glycolysis inhibitors in breast cancer cell lines.[11][13]
Materials:
-
MCF-7 or MDA-MB-231 breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Elesclomol sodium (stock solution in DMSO)
-
2-Deoxy-D-glucose (2-DG) (stock solution in sterile water)
-
3-Bromopyruvate (3-BP) (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of elesclomol, 2-DG, or 3-BP, alone or in combination. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This protocol provides a general framework for assessing the long-term effects of elesclomol combination therapy on the reproductive integrity of cancer cells.[15][16]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound and combination drug(s)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with the desired concentrations of elesclomol and the combination drug for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
In Vivo Tumor Xenograft Study
This protocol is a generalized representation of in vivo studies investigating elesclomol combinations. Specifics should be optimized based on the tumor model and drugs used.[17][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound (formulated for in vivo administration)
-
Combination drug (formulated for in vivo administration)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, elesclomol alone, combination drug alone, elesclomol + combination drug).
-
Administer the treatments according to the desired schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizing Pathways and Workflows
Elesclomol's Mechanism of Action
Caption: Elesclomol chelates copper, transports it to the mitochondria, and induces ROS production leading to cell death.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for assessing the in vitro efficacy of elesclomol combination therapies.
Synergistic Targeting of Cancer Metabolism
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elesclomol, counteracted by Akt survival signaling, enhances the apoptotic effect of chemotherapy drugs in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II, randomized, controlled, double-blinded trial of weekly elesclomol plus paclitaxel versus paclitaxel alone for stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Phase II Evaluation of this compound and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo characterization of [64Cu][Cu(elesclomol)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Elesclomol Sodium: Overcoming Drug Resistance Through Targeted Mitochondrial Oxidative Stress
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of elesclomol (B1671168) sodium, a first-in-class investigational agent, and its application in overcoming drug resistance in cancer. Elesclomol's unique mechanism of action, centered on the induction of mitochondrial oxidative stress and cuproptosis, offers a promising strategy to resensitize resistant cancer cells to conventional chemotherapies. This document outlines the underlying principles, provides detailed experimental protocols, and presents quantitative data to guide researchers in utilizing elesclomol for preclinical and translational research.
Introduction
Drug resistance is a major impediment to successful cancer therapy. Cancer cells can develop resistance to a wide range of chemotherapeutic agents through various mechanisms, including increased drug efflux, target protein mutations, and activation of survival pathways. Elesclomol sodium offers a novel approach to combat drug resistance by exploiting the inherent metabolic vulnerabilities of cancer cells.
Elesclomol is a small molecule that acts as a copper ionophore, forming a complex with copper (Cu(II)) in the bloodstream.[1][2] This complex is preferentially taken up by cancer cells and transported to the mitochondria.[3] Within the mitochondria, Cu(II) is reduced to its more toxic form, Cu(I), leading to a cascade of events that culminate in cell death.[2][3] This process is twofold:
-
Induction of Reactive Oxygen Species (ROS): The redox cycling of copper within the mitochondria generates a surge of reactive oxygen species (ROS), leading to overwhelming oxidative stress.[4][5] Cancer cells, often characterized by a higher basal level of ROS compared to normal cells, are particularly susceptible to this additional oxidative burden, which pushes them beyond a survivable threshold and triggers apoptosis.[5][6]
-
Induction of Cuproptosis: A recently discovered form of programmed cell death, termed "cuproptosis," is also a key mechanism of elesclomol's action.[2][7] This process is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[2][8] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death, independent of apoptosis.[2][9]
This dual mechanism makes elesclomol a potent agent against drug-resistant cancers, particularly those that have developed resistance through mechanisms that do not involve alterations in drug targets.
Data Presentation
The following tables summarize the cytotoxic activity of elesclomol, alone and in combination with other agents, against various drug-sensitive and resistant cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Elesclomol in Drug-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | Elesclomol IC50 (nM) | Reference(s) |
| Parental Cell Lines | ||||
| HL-60 | Human Promyelocytic Leukemia | - | 9 | [1] |
| SK-MEL-5 | Human Melanoma | - | 24 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | - | 110 | [1] |
| DU145 | Human Prostate Carcinoma | - | Not Specified | [10] |
| PC-3 | Human Prostate Carcinoma | - | 5.16 | [10] |
| Drug-Resistant Cell Lines | ||||
| MES-SA/Dx5 | Human Uterine Sarcoma | Doxorubicin-resistant | 50 | [1] |
| SCLC-R | Small Cell Lung Cancer | Cisplatin-resistant | 5-10 | Not Specified |
| NSCLC-R | Non-Small Cell Lung Cancer | Cisplatin-resistant | 5-10 | Not Specified |
| DU145-TxR | Human Prostate Carcinoma | Paclitaxel-resistant | Not Specified | [10] |
| PC-3-TxR | Human Prostate Carcinoma | Paclitaxel-resistant | 56.39 | [10] |
| Vemurafenib-Resistant Melanoma Cells | Melanoma | Vemurafenib-resistant | DL50 ~10-100 nM (at 6h) | [11] |
Table 2: Synergistic Effects of Elesclomol in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Treatment | Effect | Reference(s) |
| Metastatic Melanoma | Melanoma | Elesclomol + Paclitaxel (B517696) | Doubled median progression-free survival in a Phase II trial | [4][5] |
| Refractory Solid Tumors | Various | Elesclomol + Paclitaxel | Well-tolerated with a similar toxicity profile to paclitaxel alone | [1] |
| Platinum-Resistant Ovarian Cancer | Ovarian Cancer | Elesclomol + Paclitaxel | Median progression-free survival of 3.6 months and overall survival of 13.3 months | [1] |
| A549 | Lung Cancer | Elesclomol + Genipin | Markedly suppressed tumor growth in a xenograft model | [12] |
| Breast Cancer Cells | Breast Cancer | Elesclomol + Doxorubicin/Paclitaxel | Potentiated apoptosis and suppressed cell growth | [13] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of elesclomol in cancer cell lines.
Materials:
-
Cancer cell line of interest (drug-sensitive and resistant)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Copper(II) Chloride (CuCl2) (stock solution in water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of elesclomol in complete medium.
-
Important: For in vitro assays, it is crucial to add an equimolar concentration of CuCl2 to the medium along with elesclomol to facilitate the formation of the active elesclomol-copper complex.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO + CuCl2) wells.
-
For combination studies, add the second drug at a fixed concentration or in a fixed ratio with elesclomol.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cancer cells seeded in 6-well plates or on coverslips
-
This compound and CuCl2
-
DCFH-DA (stock solution in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with elesclomol (with equimolar CuCl2) at the desired concentration and for the desired time. Include a vehicle control.
-
DCFH-DA Loading:
-
Prepare a 5-10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using a standard FITC filter set.
-
Flow Cytometry: Trypsinize and collect the cells. Resuspend in PBS and analyze immediately on a flow cytometer, measuring the fluorescence in the FITC channel.
-
-
Data Quantification: For microscopy, quantify the fluorescence intensity of individual cells using image analysis software. For flow cytometry, determine the mean fluorescence intensity of the cell population. Calculate the fold change in ROS levels relative to the control.
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol detects apoptosis by staining for phosphatidylserine (B164497) externalization using fluorescently labeled Annexin V.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with elesclomol (and CuCl2), collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Treated and control cells
-
JC-1 reagent (stock solution in DMSO)
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with elesclomol (and CuCl2) as desired.
-
JC-1 Staining:
-
Prepare a 1-10 µM working solution of JC-1 in complete medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 working solution and incubate for 15-30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence in the cytoplasm (JC-1 monomers).
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization, a hallmark of apoptosis.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mechanism of elesclomol action in cancer cells.
Caption: Workflow for detecting intracellular ROS.
Caption: Overcoming drug resistance with elesclomol.
References
- 1. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial oxidative stress is the achille's heel of melanoma cells resistant to Braf-mutant inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genipin enhances the antitumor effect of elesclomol in A549 lung cancer cells by blocking uncoupling protein-2 and stimulating reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elesclomol, counteracted by Akt survival signaling, enhances the apoptotic effect of chemotherapy drugs in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elesclomol Sodium in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium is an investigational anticancer agent that has garnered significant interest for its unique mechanism of action. It functions as a potent copper ionophore, selectively increasing intracellular copper levels, particularly within the mitochondria.[1][2] This leads to the generation of high levels of reactive oxygen species (ROS), inducing oxidative stress and ultimately triggering cancer cell death through apoptosis and a novel copper-dependent cell death pathway termed cuproptosis.[2][3][4] Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the tumor microenvironment compared to traditional 2D monolayers, making them invaluable tools for evaluating the efficacy and mechanism of action of novel therapeutics like elesclomol. These models mimic key aspects of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug response.
This document provides detailed application notes and experimental protocols for the use of elesclomol sodium in 3D cell culture models, intended to guide researchers in the design and execution of robust and reproducible experiments.
Mechanism of Action of this compound
Elesclomol's primary mechanism of action involves the chelation of extracellular copper (Cu(II)) and its transport into the cell, with a preferential accumulation in the mitochondria.[1] Once inside the mitochondria, Cu(II) is reduced to its more toxic form, Cu(I).[5] This redox cycling of copper is a key driver of elesclomol's anticancer activity and proceeds through two main interconnected pathways:
-
Induction of Oxidative Stress and Apoptosis: The conversion of Cu(II) to Cu(I) catalyzes the production of highly reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[2] Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, are particularly vulnerable to this additional ROS burden.[6] The excessive oxidative stress damages cellular components, including lipids, proteins, and DNA, leading to the activation of the intrinsic apoptotic pathway.[4] This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7]
-
Induction of Cuproptosis: Recent studies have identified a distinct form of cell death induced by elesclomol called cuproptosis.[8][9] This pathway is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[2] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[8][10] This process is dependent on ferredoxin 1 (FDX1), which is involved in the reduction of Cu(II) to Cu(I).[9]
Caption: Elesclomol transports copper into mitochondria, inducing both oxidative stress-mediated apoptosis and cuproptosis.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various cancer cell lines. It is important to note that the majority of published data is from 2D culture systems. Where available, data from 3D models are included to highlight potential differences in drug sensitivity.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Culture Model | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 2D Monolayer | 110 | [2] |
| SK-MEL-5 | Melanoma | 2D Monolayer | 24 | [2] |
| HL-60 | Leukemia | 2D Monolayer | 9 | [2] |
| TC-32 | Ewing Sarcoma | 2D Monolayer | ~10 | [11] |
| RDES | Ewing Sarcoma | 2D Monolayer | ~10 | [11] |
| A673 | Ewing Sarcoma | 3D Spheroid | Not specified, but effective | [12][13] |
| GSC#61 | Glioblastoma | 3D Spheroid | Effective at sub-micromolar concentrations | [14] |
| GdEC#61 | Glioblastoma | 3D Spheroid | Effective at sub-micromolar concentrations | [14] |
Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis
| Cell Line | Culture Model | Marker | Effect | Reference |
| TC-32 | 2D Monolayer | DCF-DA Fluorescence (ROS) | Significant increase at 10 nM | [11] |
| RDES | 2D Monolayer | DCF-DA Fluorescence (ROS) | Significant increase at 10 nM | [11] |
| TC-32 | 2D Monolayer | MitoSOX Red (Mitochondrial ROS) | Significant increase at 10 nM | [11] |
| RDES | 2D Monolayer | MitoSOX Red (Mitochondrial ROS) | Significant increase at 10 nM | [11] |
| Scar-derived fibroblasts | 2D Monolayer | Intracellular ROS | Concentration-dependent increase | [7] |
| Scar-derived fibroblasts | 2D Monolayer | Cleaved Caspase-3 | Concentration-dependent increase | [7] |
| Scar-derived fibroblasts | 2D Monolayer | Cytochrome c | Concentration-dependent increase | [7] |
| GSCs and GdECs | 3D Spheroid | Mitochondrial ROS | Strong increase | [14] |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in 3D spheroid models. Optimization for specific cell lines and experimental questions is recommended.
Caption: A generalized workflow for investigating the effects of elesclomol in 3D spheroid models.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cells in standard T-75 flasks to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per 100 µL, requires optimization for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.
-
For longer-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium and adding 50 µL of fresh, pre-warmed medium.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper (II) chloride (CuCl₂) solution (e.g., 1 mM stock in water)
-
Complete cell culture medium
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
Procedure:
-
Elesclomol Stock Preparation: Prepare a high-concentration stock solution of elesclomol (e.g., 10 mM) in DMSO. Store at -20°C.
-
Elesclomol-Copper Complex Preparation:
-
On the day of the experiment, prepare a working solution of elesclomol in complete medium.
-
To facilitate the formation of the active elesclomol-copper complex, supplement the medium with a source of copper. A final concentration of 1-10 µM CuCl₂ is often sufficient. The optimal ratio of elesclomol to copper may need to be determined empirically.
-
Prepare serial dilutions of the elesclomol-copper complex in complete medium at 2X the final desired concentrations.
-
-
Spheroid Treatment:
-
After spheroids have formed and reached the desired size (typically 3-4 days post-seeding), carefully add 100 µL of the 2X elesclomol-copper complex dilutions to the corresponding wells of the 96-well plate containing the spheroids (final volume will be 200 µL).
-
Include appropriate controls: vehicle control (medium with DMSO and CuCl₂), and positive controls if available.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 3: Assessment of Spheroid Viability
This protocol uses a luminescence-based assay to quantify ATP as an indicator of cell viability.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Plate-reading luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability relative to the vehicle-treated control.
Protocol 4: Assessment of Apoptosis in Spheroids
This protocol uses a luminescence-based assay to measure caspase-3 and -7 activity.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Plate-reading luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the Caspase-Glo® 3/7 reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate caspase activity relative to the vehicle-treated control.
Protocol 5: Measurement of Reactive Oxygen Species (ROS) in Spheroids
This protocol uses a luminescence-based assay to quantify ROS levels.
Materials:
-
Treated spheroids in a 96-well plate
-
ROS-Glo™ H₂O₂ Assay kit (or equivalent)
-
Plate-reading luminometer
Procedure:
-
Follow the manufacturer's instructions for the ROS-Glo™ H₂O₂ Assay. This typically involves adding a substrate to the wells and incubating for a specific period.
-
After incubation, add the detection reagent.
-
Incubate at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate ROS levels relative to the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic agent with a unique mechanism of action that is well-suited for investigation in 3D cell culture models. The protocols and data presented here provide a comprehensive resource for researchers to explore the effects of elesclomol on cancer spheroids. By leveraging these more physiologically relevant models, a deeper understanding of elesclomol's antitumor activity can be achieved, potentially accelerating its clinical development.
References
- 1. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeted apoptosis of myofibroblasts by elesclomol inhibits hypertrophic scar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combinatorial drug screening on 3D Ewing sarcoma spheroids using droplet-based microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combinatorial drug screening on 3D Ewing sarcoma spheroids using droplet-based microfluidics. - Research - Institut Pasteur [research.pasteur.fr]
- 14. Elesclomol-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Elesclomol Sodium-Induced ROS Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium is an investigational anticancer agent that has garnered significant interest for its unique mechanism of action, which involves the induction of oxidative stress in cancer cells.[1] This document provides detailed application notes and protocols for measuring the production of reactive oxygen species (ROS) induced by Elesclomol sodium, a critical step in evaluating its efficacy and mechanism of action. Elesclomol acts as a potent oxidative stress inducer by chelating with copper (Cu(II)) extracellularly and facilitating its transport into the mitochondria.[2] Within the mitochondria, the Elesclomol-copper complex disrupts the electron transport chain, leading to the generation of ROS and subsequent apoptotic cell death.[2][3] This targeted induction of oxidative stress exploits the inherently higher basal levels of ROS in cancer cells, pushing them beyond a sustainable threshold and triggering apoptosis.[4][5]
Mechanism of Action: Elesclomol-Induced ROS Production
Elesclomol's primary mechanism involves a multi-step process that culminates in the overwhelming production of mitochondrial ROS.
-
Copper Chelation: Elesclomol, a lipophilic molecule, binds to extracellular Cu(II) to form an Elesclomol-Cu(II) complex.[4]
-
Mitochondrial Transport: This complex is rapidly and selectively transported into the mitochondria.[2]
-
Redox Cycling: Within the mitochondria, Cu(II) is reduced to Cu(I). This redox cycling process is a key driver of ROS generation.[2]
-
ROS Generation: The redox reactions involving the copper complex lead to the production of superoxide (B77818) and other reactive oxygen species.[2][4]
-
Oxidative Stress and Apoptosis: The accumulation of ROS leads to significant oxidative stress, damage to mitochondrial components, and ultimately triggers the intrinsic apoptotic pathway.[1][6]
Protocols for Measuring Elesclomol-Induced ROS
The choice of assay for measuring ROS depends on the specific research question, such as whether to measure general intracellular ROS or to specifically quantify mitochondrial ROS.
Protocol 1: Measurement of General Intracellular ROS using DCFDA/H2DCFDA
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by various ROS, including hydroxyl and peroxyl radicals.[7][8][9]
Materials:
-
DCFDA/H2DCFDA solution (e.g., 20 mM stock in DMSO)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Tert-Butyl Hydrogen Peroxide - TBHP)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Experimental Workflow:
Procedure for Adherent Cells (Microplate Reader):
-
Seed 50,000 cells per well in a black, clear-bottom 96-well plate and culture overnight.[10]
-
The next day, remove the culture medium and wash the cells gently with 100 µL of PBS.[11]
-
Prepare a fresh 20 µM working solution of H2DCFDA in serum-free medium or PBS.[10]
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[8][12]
-
Remove the H2DCFDA solution and wash the cells twice with 100 µL of PBS.[11]
-
Add 100 µL of medium containing the desired concentrations of this compound or controls (e.g., vehicle, positive control like TBHP) to the respective wells.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11][12] Kinetic readings can be taken over time to monitor the rate of ROS production.
Procedure for Suspension Cells (Flow Cytometry):
-
Culture cells to the desired density.
-
Centrifuge the cells (5 min at 500 x g) and resuspend the pellet in a 20 µM H2DCFDA working solution in pre-warmed serum-free medium.[11]
-
Incubate for 30 minutes at 37°C in the dark.[11]
-
Add the desired concentrations of this compound or controls and incubate for the desired treatment time.
-
Analyze the cells by flow cytometry, using an excitation laser of 488 nm and detecting emission in the green channel (e.g., FL1).[13]
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide, a primary form of ROS generated by the electron transport chain.[14][15]
Materials:
-
MitoSOX Red mitochondrial superoxide indicator (e.g., 5 mM stock in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Positive control (e.g., Antimycin A)
-
Fluorescence microscope or flow cytometer
Experimental Workflow:
Procedure (Fluorescence Microscopy):
-
Culture cells on glass coverslips or in imaging-compatible plates.
-
Prepare a fresh working solution of MitoSOX Red at a concentration of 1-5 µM in warm HBSS or culture medium.[14] It is recommended to use the lowest effective concentration to avoid artifacts, with some studies suggesting 1-2 µM is optimal.[14][16]
-
Remove the culture medium and add the MitoSOX Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Gently wash the cells three times with warm HBSS or culture medium.
-
Add medium containing the desired concentrations of this compound or controls.
-
Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation ~510 nm, emission ~580 nm).[17]
Procedure (Flow Cytometry):
-
Harvest and wash the cells as described for the DCFDA protocol.
-
Resuspend the cells in a 1-5 µM MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm buffer to remove excess probe.
-
Resuspend the cells in medium containing the desired concentrations of this compound or controls for the desired treatment period.
-
Analyze the cells by flow cytometry, typically using the PE channel (FL2).[17]
Data Presentation
Quantitative data from studies measuring Elesclomol-induced ROS can be summarized to compare the effects across different cell lines and conditions.
| Cell Line | Assay | Elesclomol Concentration | Treatment Time | Fold Increase in ROS (vs. Control) | Reference |
| Glioblastoma Stem-like Cells (GSCs) | Not Specified | Dose-dependent | 48 hours | Dose-dependent increase | [18] |
| Ewing Sarcoma Cells (TC-32) | DCF-DA | 10 nM | Not Specified | Significant Increase | [19] |
| Ewing Sarcoma Cells (TC-32) | MitoSOX Red | 10 nM | Not Specified | Significant Increase | [19] |
| Scar-derived Fibroblasts | Not Specified | 2, 10, 50 µM | 24 hours | Concentration-dependent increase | [6] |
Signaling Pathways Activated by Elesclomol-Induced Oxidative Stress
The increase in intracellular ROS triggered by Elesclomol activates downstream signaling pathways that ultimately lead to apoptosis. While the primary mechanism is mitochondrial-driven, other stress-response pathways can also be engaged. The oxidative stress can lead to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in promoting apoptosis.[20]
Conclusion
Measuring ROS production is a fundamental aspect of studying the mechanism of action of this compound. The protocols provided herein for using DCFDA and MitoSOX Red offer robust methods for quantifying both general intracellular and mitochondrial-specific ROS. Careful execution of these experiments, coupled with appropriate data analysis, will provide valuable insights for researchers and drug development professionals working with this promising anticancer agent. It is important to note that the antioxidant N-acetylcysteine (NAC) can be used as a negative control, as it has been shown to block Elesclomol-induced apoptosis, confirming that ROS generation is the primary mechanism of its proapoptotic activity.[1]
References
- 1. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted apoptosis of myofibroblasts by elesclomol inhibits hypertrophic scar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular ROS Assay [cellbiolabs.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. doc.abcam.com [doc.abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MitoSOX | AAT Bioquest [aatbio.com]
- 16. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Elesclomol-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Apoptosis Following Elesclomol Sodium Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium is a first-in-class investigational drug that has garnered significant interest for its potent anticancer activities. It functions primarily by inducing oxidative stress, leading to apoptosis in cancer cells.[1][2] Elesclomol's unique mechanism of action involves the chelation of copper and its transport into mitochondria. This action disrupts mitochondrial respiration, leading to a surge in reactive oxygen species (ROS) that pushes cancer cells beyond their threshold for survival and triggers programmed cell death.[3][4] These application notes provide a comprehensive guide to assessing apoptosis in response to elesclomol sodium treatment, offering detailed protocols for key assays and a summary of expected quantitative outcomes.
Mechanism of Action: Elesclomol-Induced Apoptosis
Elesclomol's pro-apoptotic activity is intrinsically linked to its ability to generate ROS within cancer cells.[2] The process begins with elesclomol binding to copper (Cu(II)) in the plasma and facilitating its uptake into the cell.[5] Once inside, the elesclomol-copper complex localizes to the mitochondria, where a redox reaction reduces Cu(II) to Cu(I), a process that generates ROS.[5] This rapid increase in intracellular ROS creates a state of oxidative stress.[2] The elevated oxidative stress leads to the opening of the mitochondrial permeability transition pore, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as measured by different apoptosis assays.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 9 | [7] |
| MCF-7 | Breast Cancer | 24 | [7] |
| SK-MEL-5 | Melanoma | 110 | [7] |
| HSB2 | T-cell Leukemia | ~200 | [7] |
| Ovarian Cancer Cells (various) | Ovarian Cancer | 10-20 | [4] |
| Uveal Melanoma Cells (GNAQ/11-mutant) | Uveal Melanoma | ~100 | [8] |
Table 2: Apoptosis Induction Measured by Annexin V/PI Staining
| Cell Line | Elesclomol Conc. (nM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| HSB2 | 200 | 18 | Increased | [3] |
| SMOV2 | 10, 20 | 72 | Significantly Increased | [4] |
| IGROV1 | 10, 20 | 72 | Significantly Increased | [4] |
| OVCA432 | 10, 20 | 72 | Significantly Increased | [4] |
| Uveal Melanoma Cells | 100 | 24 | ~25% | [8] |
Table 3: Caspase-3/7 Activity After Elesclomol Treatment
| Cell Line | Elesclomol Conc. (nM) | Treatment Time (h) | Fold Change in Caspase-3/7 Activity | Reference |
| Prostate Cancer Cells | 10, 100 | 16 | ~1.5 - 2.5 | [9] |
| Bladder Cancer Cells | 10, 100 | 16 | ~1.5 - 2.0 | [10] |
| Renal Cell Carcinoma Cells | 10, 100 | 16 | ~1.5 - 2.0 | [10] |
Table 4: Quantification of Apoptotic Markers by Western Blot
| Cell Line | Elesclomol Conc. (µM) | Treatment Time (h) | Apoptotic Marker | Fold Change (relative to control) | Reference |
| Scar-derived Fibroblasts | 2, 10, 50 | 24 | Cleaved Caspase-3 | Dose-dependent Increase | [9] |
| Scar-derived Fibroblasts | 2, 10, 50 | 24 | Cytochrome c | Dose-dependent Increase | [9] |
| Uveal Melanoma Cells | 0.01, 0.1, 1 | 24 | Cleaved Caspase-3 | Dose-dependent Increase | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess elesclomol-induced apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]
-
Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Treated and untreated cells
-
Luminometer
Protocol:
-
Assay Setup:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
-
Reagent Addition:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase activity relative to the untreated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit (e.g., TUNEL-based)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Cell Preparation and Fixation:
-
Grow cells on coverslips and treat with this compound.
-
Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization and Labeling:
-
Wash with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber.
-
-
Detection and Imaging:
-
Rinse the coverslips with PBS.
-
If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells.[12]
-
Western Blotting for Apoptotic Markers
This technique is used to detect the cleavage of key apoptotic proteins like caspases and PARP, and the release of cytochrome c.
References
- 1. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensiveness cuproptosis related genes study for prognosis and medication sensitiveness across cancers, and validation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
elesclomol sodium not inducing apoptosis
Welcome to the technical support resource for researchers utilizing Elesclomol (B1671168). This guide provides troubleshooting assistance and answers to frequently asked questions, particularly focusing on instances where Elesclomol does not appear to induce apoptosis as expected.
Troubleshooting Guide: Elesclomol Not Inducing Apoptosis
This section addresses common issues encountered during experiments where the expected apoptotic outcome is not observed.
Question: I treated my cancer cell line with Elesclomol, but I am not detecting markers of apoptosis (e.g., no increase in cleaved caspase-3, negative TUNEL assay). Why is this happening?
Answer:
While Elesclomol was initially identified as a potent inducer of apoptosis via oxidative stress, recent findings have revealed that it can trigger several distinct cell death pathways.[1][2] The specific outcome is often dependent on the cancer type, its metabolic state, and the experimental conditions. If you are not observing apoptosis, consider the following possibilities:
1. Induction of Alternative Cell Death Pathways: Elesclomol is now understood to induce multiple forms of programmed cell death, not limited to apoptosis. Your cells may be undergoing a different process.
-
Cuproptosis: A recently discovered form of copper-dependent cell death.[1][3] Elesclomol, acting as a copper ionophore, delivers excess copper to the mitochondria.[4][5] This copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, causing them to aggregate. This leads to proteotoxic stress and cell death, which is independent of caspases.[1]
-
Ferroptosis: In certain cancer types, such as colorectal cancer, Elesclomol has been shown to induce ferroptosis.[6] This process involves copper-mediated degradation of ATP7A and SLC7A11, leading to the accumulation of lipid reactive oxygen species (ROS) and is distinct from apoptosis.[1][6] Notably, in these studies, markers for apoptosis like cleaved caspase-3 were not detected.[6]
Troubleshooting Steps:
-
Assess for Cuproptosis: Investigate the aggregation of mitochondrial proteins and the involvement of its key mediator, ferredoxin 1 (FDX1).[1]
-
Assess for Ferroptosis: Measure lipid peroxidation (e.g., using C11-BODIPY) and check the expression levels of key ferroptosis-related proteins like GPX4 and SLC7A11.[6]
2. Suboptimal Experimental Conditions: The efficacy of Elesclomol is highly dependent on the experimental setup.
-
Insufficient Copper: Elesclomol's activity is critically dependent on the presence of extracellular copper.[1] It forms a 1:1 complex with Cu(II) to transport it into the cell.[1][4] Standard cell culture media may have variable or insufficient levels of bioavailable copper.
-
Cellular Metabolic State: The sensitivity of cancer cells to Elesclomol is strongly correlated with their reliance on mitochondrial metabolism (oxidative phosphorylation).[1][7] Cells that are highly glycolytic and less dependent on mitochondrial respiration are significantly less sensitive to Elesclomol.[1]
-
Presence of Antioxidants: The classic apoptotic pathway induced by Elesclomol is mediated by a massive increase in mitochondrial ROS.[8][9] If your experimental system has high levels of intrinsic or extrinsic antioxidants, this effect could be neutralized. Pre-treatment with the antioxidant N-acetylcysteine (NAC) has been shown to completely block Elesclomol-induced apoptosis.[8]
Troubleshooting Steps:
-
Supplement with Copper: Consider adding copper (e.g., CuCl₂) to the culture medium at a 1:1 molar ratio with Elesclomol to ensure the formation of the active complex.[10]
-
Profile Your Cells: Determine the metabolic profile (glycolytic vs. oxidative phosphorylation) of your cell line. Elesclomol is most effective in cells with high mitochondrial activity.[7]
-
Use Antioxidants as a Control: To confirm if a lack of effect is due to high antioxidant capacity, use NAC as a control. If Elesclomol shows no effect and NAC has no further impact, the issue may lie elsewhere. If Elesclomol's effect is weak, NAC could abrogate it entirely, confirming a ROS-mediated mechanism.[8]
3. Cell Line-Specific Resistance Mechanisms: Some cell lines may possess intrinsic mechanisms that counteract Elesclomol's effects.
-
Upregulated Survival Pathways: Treatment with Elesclomol has been shown to induce pro-survival signaling pathways, such as the Akt/Hsp70 pathway in breast cancer cells.[11] Activation of these pathways can counteract the pro-apoptotic signals.
-
Differences in Copper Metabolism: The way different cell types handle intracellular copper can influence their susceptibility. For instance, the mechanism in colorectal cancer cells (ferroptosis) was noted to be distinct from that in melanoma or leukemia cells (apoptosis), potentially due to differences in copper metabolism.[6]
Troubleshooting Steps:
-
Investigate Survival Signaling: If you suspect a counteracting survival response, probe for activation of known survival pathways like PI3K/Akt. Co-treatment with an inhibitor of that pathway may unmask or enhance the apoptotic effect of Elesclomol.[11]
Data & Protocols
Table 1: Effective Concentrations and Outcomes of Elesclomol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Observed Outcome | Citation(s) |
| Hs294T | Melanoma | 100 nmol/L | Apoptosis, Oxidative Stress | [8] |
| HSB2 | T-cell Leukemia | 200 nmol/L | Apoptosis | [8][10] |
| Ramos (RA 1) | B-cell Lymphoma | 100 - 500 nM | Apoptosis, ROS Production | [12] |
| HCT116, LoVo | Colorectal Cancer | 5-20 nM | Ferroptosis (not apoptosis) | [6] |
| SK-MEL-5 | Melanoma | IC50: 110 nM | Inhibition of Viability | [10] |
| MCF-7 | Breast Cancer | IC50: 24 nM | Inhibition of Viability, Apoptosis | [10][11] |
| HL-60 | Promyelocytic Leukemia | IC50: 9 nM | Inhibition of Viability | [10] |
| GSCs & GdECs | Glioblastoma | Submicromolar | Non-apoptotic, copper-dependent cell death | [1] |
Experimental Protocols
Protocol 1: General Method for Assessing Elesclomol-Induced Cell Death
-
Cell Seeding: Plate cells in appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 50-70% confluency).
-
Compound Preparation: Prepare a stock solution of Elesclomol in DMSO (e.g., 10 mM).[8] For experiments requiring copper supplementation, prepare a stock of CuCl₂ in water.
-
Treatment Preparation: Immediately before use, dilute the Elesclomol stock solution in pre-warmed cell culture medium to the desired final concentration. If supplementing with copper, add CuCl₂ to the medium containing Elesclomol at a 1:1 molar ratio. Mix gently.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the Elesclomol or Elesclomol-Cu(II) complex. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).[10]
-
Downstream Analysis: Harvest cells and lysates for analysis.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with Elesclomol as described in Protocol 1 for a short duration (e.g., 30 minutes to 4 hours), as ROS generation is often a rapid event.[8]
-
Staining: After treatment, wash the cells with warm PBS. Add a staining solution containing a ROS-sensitive dye like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) at a final concentration of 5-10 µM in serum-free medium.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Measurement: Wash the cells again with PBS. Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer (typically FITC channel). Increased fluorescence intensity corresponds to higher intracellular ROS levels.
Visualized Pathways and Workflows
Caption: Elesclomol's diverse mechanisms for inducing cell death.
Caption: Troubleshooting workflow for Elesclomol experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Elesclomol? A1: Elesclomol is a copper ionophore that transports copper into the mitochondria.[4][5] There, the reduction of copper from Cu(II) to Cu(I) generates high levels of reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][8] However, it can also induce non-apoptotic cell death via cuproptosis or ferroptosis depending on the cell type.[1][6]
Q2: Is Elesclomol's activity absolutely dependent on copper? A2: Yes. Its cytotoxicity relies on its ability to bind and transport copper.[1] Experiments have shown that in the absence of copper, its cell-killing effects are significantly diminished.[1]
Q3: What is cuproptosis and how does it relate to Elesclomol? A3: Cuproptosis is a novel form of programmed cell death caused by toxic levels of intracellular copper.[1][3] Elesclomol is a potent inducer of cuproptosis because it efficiently delivers copper to the mitochondria, where it causes the aggregation of essential metabolic enzymes, leading to proteotoxic stress and cell death.[1][7]
Q4: Can antioxidants block the effects of Elesclomol? A4: Yes, for the apoptosis pathway. Antioxidants like N-acetylcysteine (NAC) can block the generation of ROS and thereby prevent Elesclomol from inducing apoptosis.[8] However, it is important to note that cuproptosis is not affected by ROS inhibitors like NAC.[3]
Q5: What are the typical working concentrations for Elesclomol? A5: The effective concentration of Elesclomol is highly cell-line dependent and can range from low nanomolar to sub-micromolar. As shown in Table 1, IC50 values have been reported as low as 9 nM in HL-60 cells and up to 110 nM in SK-MEL-5 cells.[10] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
References
- 1. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Elesclomol induces cancer cell apoptosis through oxidative stress | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Elesclomol|Copper Ionophore|Induces Cuproptosis [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted apoptosis of myofibroblasts by elesclomol inhibits hypertrophic scar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Elesclomol, counteracted by Akt survival signaling, enhances the apoptotic effect of chemotherapy drugs in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Elesclomol Sodium: Technical Support Center for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of elesclomol (B1671168) sodium, with a focus on its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for elesclomol?
Elesclomol is a potent, first-in-class investigational drug that acts as a copper ionophore.[1][2] Its primary mechanism involves binding to extracellular copper (II), facilitating its transport into the cell and specifically into the mitochondria.[3] Within the mitochondria, the elesclomol-copper(II) complex is reduced to copper(I), a reaction likely mediated by ferredoxin 1 (FDX1).[2][3] This redox cycling of copper generates a significant amount of reactive oxygen species (ROS), leading to high levels of oxidative stress.[4] This ultimately triggers programmed cell death in cancer cells through mechanisms such as apoptosis and cuproptosis.[1][5][6][7]
Q2: Are there known "off-target" effects of elesclomol independent of its copper ionophore activity?
Current research suggests that the majority of elesclomol's cytotoxic effects are dependent on its ability to transport copper and induce oxidative stress.[7] One study using a yeast model indicated that elesclomol does not have a specific cellular protein target but rather interacts with the mitochondrial electron transport chain (ETC) to generate ROS.[8] However, some downstream effects of copper dysregulation could be considered off-target in a broader sense. For instance, elesclomol treatment can indirectly increase mitochondrial iron levels by stimulating the copper-dependent iron import machinery.[2]
Q3: Why do I observe variable sensitivity to elesclomol across different cell lines?
The sensitivity of cancer cells to elesclomol is highly correlated with their metabolic state.[6][7] Cells that are more reliant on mitochondrial metabolism and oxidative phosphorylation are generally more vulnerable to elesclomol-induced toxicity.[2][6] Conversely, cells with a highly glycolytic phenotype may exhibit increased resistance.[2] This was observed in a clinical trial where patients with high lactate (B86563) dehydrogenase (LDH) levels, an indicator of increased glycolysis, showed less benefit from elesclomol treatment.[2][9]
Q4: Can antioxidants interfere with my elesclomol experiments?
Yes, antioxidants can block the activity of elesclomol. Pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) has been shown to inhibit elesclomol-induced ROS production and subsequent apoptosis.[4] However, there are some conflicting reports on the efficacy of NAC in reversing elesclomol's cytotoxicity in all cell types.[10] It is crucial to consider the antioxidant capacity of your cell culture medium and the specific cells being used.
Q5: What were the reported side effects of elesclomol in clinical trials?
In clinical trials, elesclomol, when administered alone or in combination with paclitaxel (B517696), was generally well-tolerated, with a toxicity profile similar to paclitaxel alone.[2][6] However, some clinical trials were suspended due to safety concerns or a lack of significant improvement in progression-free survival in unselected patient populations.[2][5]
Troubleshooting Guides
Problem 1: Inconsistent or no cytotoxic effect observed after elesclomol treatment.
-
Possible Cause 1: Insufficient copper in the cell culture medium.
-
Troubleshooting: Elesclomol's activity is dependent on the presence of extracellular copper. Ensure your cell culture medium contains an adequate concentration of copper. You may need to supplement the medium with a source of copper, such as copper (II) chloride (CuCl₂), to potentiate the effect of elesclomol.
-
-
Possible Cause 2: High glycolytic activity in the cell line.
-
Troubleshooting: Cells that heavily rely on glycolysis may be more resistant to elesclomol.[2] Consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG) or 3-bromopyruvate (B3434600) (3-BP), which has been shown to enhance the cytotoxic effects of elesclomol in breast cancer cell lines.[9]
-
-
Possible Cause 3: High antioxidant capacity of the cells or medium.
-
Troubleshooting: The presence of antioxidants can neutralize the ROS produced by elesclomol.[4] Ensure your experimental conditions do not include high levels of antioxidants. You can test this by pre-treating a control group with an antioxidant like NAC before elesclomol treatment to see if it ablates the effect.
-
Problem 2: Observing unexpected changes in cellular iron homeostasis.
-
Possible Cause: Indirect effect of copper transport.
-
Explanation: Elesclomol-mediated increase in intracellular copper can impact iron metabolism. Copper is a necessary cofactor for enzymes involved in iron transport.[2]
-
Troubleshooting: If this is a concern for your experiments, you may need to measure intracellular iron levels using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or fluorescent iron indicators.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Value/Effect | Reference |
| Metal Complex Potency | Not specified | The Cu(II) complex is 34x more potent than Ni(II) and 1040x more potent than Pt(II). | [5] |
| Clinical Trial MTD | Patients with solid tumors | Maximum tolerated dose of up to 438 mg/m². | [2] |
| NAC Reversal | SCLC and NSCLC cell lines | 0.1 mM and 10 mM NAC can reverse cytotoxic effects. | [10] |
| NAC Ineffectiveness | Glioblastoma stem cells | 5 mM NAC did not reverse cytotoxicity. | [10] |
Key Experimental Protocols
1. Measurement of Reactive Oxygen Species (ROS) Production
-
Objective: To quantify the intracellular ROS levels following elesclomol treatment.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of elesclomol for the specified duration. Include positive and negative controls.
-
During the last 30 minutes of treatment, add a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA) to the culture medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.
-
2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Objective: To determine the mode of cell death induced by elesclomol.
-
Methodology:
-
Treat cells with elesclomol for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Mechanism of elesclomol-induced cell death.
Caption: Workflow for investigating elesclomol's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Elesclomol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elesclomol Sodium for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with elesclomol (B1671168) sodium. Our goal is to help you optimize your experimental conditions to achieve reliable and reproducible cytotoxicity results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of elesclomol sodium?
A1: Elesclomol is an investigational anticancer agent that induces cytotoxicity primarily by elevating levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[1][2] It functions as a copper ionophore, binding to copper (Cu(II)) in the extracellular environment to form a complex that can readily enter cells.[3][4] Once inside, the complex is transported to the mitochondria, where Cu(II) is reduced to Cu(I).[4] This redox cycling of copper is a key driver of ROS production.[3] The resulting oxidative stress can trigger various cell death pathways, including apoptosis, and more recently described mechanisms like cuproptosis and ferroptosis.[3][5][6]
Q2: How does the metabolic state of cancer cells affect their sensitivity to elesclomol?
A2: The sensitivity of cancer cells to elesclomol is highly dependent on their metabolic state, particularly their reliance on mitochondrial oxidative phosphorylation (OXPHOS).[5][7] Cancer cells with high rates of mitochondrial respiration are more susceptible to elesclomol's cytotoxic effects.[5] Conversely, cells that primarily rely on glycolysis may be less sensitive.[3] Therefore, assessing the metabolic phenotype of your cell line of interest is crucial for interpreting cytotoxicity data.
Q3: What is the role of copper in elesclomol's cytotoxicity?
A3: Copper is essential for the cytotoxic activity of elesclomol.[8] Elesclomol chelates extracellular copper, facilitating its transport into the cell and specifically to the mitochondria.[4] The subsequent redox cycling of copper within the mitochondria is what generates the toxic levels of ROS.[4] Experiments have shown that copper chelators can significantly reduce the cytotoxicity of elesclomol, highlighting the critical role of this metal.[8]
Q4: Should I supplement my cell culture media with copper?
A4: Standard cell culture media typically contains sufficient copper for elesclomol to exert its cytotoxic effects. However, if you are observing lower-than-expected potency, you might consider a dose-response experiment with supplemental copper (e.g., using CuCl₂) to determine if copper availability is a limiting factor in your specific experimental system. Pre-complexing elesclomol with copper at a 1:1 molar ratio has been shown to increase intracellular copper levels and trigger cell death.[9]
Q5: Can antioxidants interfere with elesclomol's activity?
A5: Yes, antioxidants can significantly reduce or completely block the cytotoxic effects of elesclomol.[2][10] Antioxidants like N-acetylcysteine (NAC) work by neutralizing the ROS induced by elesclomol, thereby preventing the oxidative stress that leads to cell death.[2] It is crucial to avoid the use of antioxidants in your cell culture medium when performing elesclomol cytotoxicity assays, unless they are part of a specific experimental design to study the role of ROS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | 1. Low mitochondrial respiration in the cell line: The cell line may be highly glycolytic and less dependent on oxidative phosphorylation.[5][7] 2. Presence of antioxidants in the media: Antioxidants can neutralize the ROS produced by elesclomol.[2] 3. Insufficient copper in the media: Copper is essential for elesclomol's activity.[8] 4. Incorrect drug concentration range: The tested concentrations may be too low. | 1. Characterize the metabolic profile of your cells. Consider using cell lines known to be sensitive to elesclomol or try co-treatment with glycolytic inhibitors to shift metabolism towards OXPHOS.[11] 2. Ensure your media and supplements are free of antioxidants. 3. Test the effect of adding a non-toxic concentration of a copper source (e.g., CuCl₂) to the media. 4. Perform a broad dose-response curve to determine the IC50. See the IC50 table below for reference ranges. |
| High variability between replicates | 1. Inconsistent cell seeding density: Uneven cell numbers can lead to variable results. 2. Drug instability: Elesclomol may degrade over time, especially when exposed to light or air.[3] 3. Variations in copper concentration: Inconsistent copper levels in the media or supplements. | 1. Ensure accurate and consistent cell counting and seeding. 2. Prepare fresh drug solutions for each experiment and protect them from light. 3. Use a consistent batch of media and supplements. Consider pre-complexing elesclomol with copper to ensure a consistent drug-copper ratio. |
| Discrepancy with published IC50 values | 1. Different cell line passage number or source: Cell line characteristics can change over time and between labs. 2. Differences in experimental protocols: Variations in incubation time, assay type (e.g., MTT vs. CellTiter-Glo), or cell density can affect results. 3. Different media formulations: Components in the media can influence drug activity. | 1. Standardize cell line source and passage number. 2. Carefully follow a standardized protocol. Refer to the detailed experimental protocols section. 3. Document the complete media formulation, including serum lot number. |
Quantitative Data Summary
Elesclomol IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-MEL-5 | Melanoma | 24 | [3] |
| Hs294T | Melanoma | 11 | [1] |
| MDA-MB-435 | Melanoma | ~100 | [7] |
| MCF-7 | Breast Cancer | 110 | [3] |
| HL-60 | Promyelocytic Leukemia | 9 | [3] |
| K562 (GSH-depleted) | Chronic Myelogenous Leukemia | 4.7 (elesclomol), 3.2 (Cu-elesclomol) | [7] |
| Ramos | Burkitt's Lymphoma | Not specified, but used for detailed ROS analysis | [12] |
| HSB2 | T-cell Lymphoblastic Leukemia | Not specified, but apoptosis observed at 200 nM | [9] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to prepare fresh solutions for each experiment.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Intracellular ROS (DCF-DA Assay)
This protocol uses 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
-
Cell Treatment:
-
Seed cells in a suitable format (e.g., 6-well plate or 96-well black plate).
-
Treat cells with elesclomol at the desired concentrations and for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
DCF-DA Staining:
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Load the cells with 5-10 µM DCF-DA in serum-free medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.
-
Normalize the fluorescence intensity to the number of cells or a housekeeping protein if necessary.
-
Visualizations
Caption: Experimental workflow for optimizing elesclomol cytotoxicity.
Caption: Elesclomol's mechanism of inducing cytotoxicity.
Caption: Troubleshooting low elesclomol cytotoxicity.
References
- 1. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cytotoxicity of the anticancer drug elesclomol is due to oxidative stress indirectly mediated through its complex with Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
elesclomol sodium degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and use of elesclomol (B1671168) sodium to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store elesclomol sodium powder?
A1: this compound powder should be stored at -20°C for long-term stability.[1][2][3] Under these conditions, it is stable for at least three to four years.[3] For shorter periods, storage at 4°C is acceptable for up to two years.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of up to 100 mg/mL, though sonication may be required to fully dissolve the compound.[2] For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, and saline are used.[2][4]
Q3: How should I store this compound stock solutions?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to six months.[2] It is generally advised to use the solution as soon as possible and long-term storage of solutions is not recommended.[1]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. While many compounds are stable at warmer temperatures for short durations, optimal long-term storage is at sub-zero temperatures to prevent degradation.[5]
Q5: Are there any signs of degradation I should look for?
A5: While specific degradation products are not well-documented in publicly available literature, any change in the physical appearance of the powder (e.g., color change from white/beige to a darker shade) or the solution (e.g., precipitation, color change) could indicate degradation. If you observe any of these changes, it is recommended to use a fresh vial of the compound.
Q6: Does the presence of copper affect the stability of elesclomol?
A6: Elesclomol readily forms a complex with copper (II) ions.[6][7] This complex is crucial for its biological activity. While this is a key part of its mechanism of action, the stability of the complex in solution over time has not been extensively reported. It is best practice to prepare fresh dilutions in media containing copper if the experimental design requires the pre-formed complex.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | Insufficient solvent volume or incomplete dissolution. | Gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[1] Ensure you are using a sufficient volume of DMSO for the desired concentration. |
| Precipitation observed in stock solution upon thawing | The compound may have come out of solution during freezing. | Warm the vial to 37°C and vortex or sonicate until the precipitate has completely redissolved before use.[5] |
| Inconsistent experimental results | Potential degradation of this compound due to improper storage or handling. | Always use a fresh aliquot for each experiment. Ensure that stock solutions have been stored correctly at -20°C or -80°C and for no longer than the recommended duration. Prepare fresh dilutions in your experimental buffer immediately before use. |
| Low or no biological activity observed | Degradation of the compound or absence of sufficient copper ions for its activity. | Confirm proper storage of the compound. Ensure that your cell culture medium or experimental buffer contains a source of copper, as the activity of elesclomol is dependent on forming a complex with copper.[6] |
Data on Storage and Stability
Table 1: Storage Conditions for this compound Powder
| Storage Temperature | Recommended Duration |
| -20°C | ≥ 3 years[2] |
| 4°C | 2 years[2] |
Table 2: Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration |
| -80°C | 1 year[2] |
| -20°C | 6 months[2] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound, which has a molecular weight of 400.52 g/mol ).
-
Vortex the solution vigorously to dissolve the powder. If necessary, gently warm the tube to 37°C for a short period or place it in an ultrasonic bath to ensure complete dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile polypropylene tubes. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[2]
-
-
Experimental Use:
-
When ready to use, remove a single aliquot from the freezer and thaw it completely at room temperature.
-
Vortex the tube briefly before opening.
-
Prepare fresh dilutions of the stock solution in your experimental buffer or cell culture medium immediately before use. Do not store aqueous dilutions.
-
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Logical flow of storage practices and their outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Elesclomol | STA-4783 | oxidative stress inducer | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Elesclomol Sodium Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elesclomol (B1671168) sodium. Our goal is to help you navigate the complexities of your experiments and address common issues that can lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Elesclomol sodium?
Elesclomol is a potent copper ionophore that induces a form of copper-dependent cell death known as cuproptosis.[1][2] It functions by binding to extracellular copper (Cu(II)) and facilitating its transport into the cell, specifically to the mitochondria.[3][4][5] Within the mitochondria, the Elesclomol-Cu(II) complex is reduced to Cu(I), a reaction catalyzed by ferredoxin 1 (FDX1).[3][5][6] This redox cycling of copper generates a significant increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis or cuproptosis.[4][7][8][9]
Q2: Why am I observing inconsistent cytotoxic effects with Elesclomol treatment across different cancer cell lines?
The efficacy of Elesclomol is highly dependent on the metabolic state of the cancer cells.[2][10] Specifically, its activity is more pronounced in cells that rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy production.[11] In contrast, cancer cells that are highly glycolytic, often characterized by elevated lactate (B86563) dehydrogenase (LDH) levels, tend to be more resistant to Elesclomol.[3][12][13][14] This is because under hypoxic and glycolytic conditions, mitochondrial respiration is reduced, diminishing the primary site of Elesclomol's action.[11] Therefore, variability in the metabolic phenotype of your cell lines is a likely cause of inconsistent results.
Q3: Can the presence of antioxidants in my cell culture medium affect the outcome of my experiments?
Yes, antioxidants can significantly interfere with the activity of Elesclomol. The primary mechanism of Elesclomol-induced cell death is the generation of ROS.[7][8] Antioxidants, such as N-acetylcysteine (NAC), can neutralize these ROS, thereby abrogating the cytotoxic effects of Elesclomol.[7][8] It is crucial to be aware of the composition of your cell culture medium and supplements, as some may contain antioxidants that could lead to a diminished or inconsistent response to the drug.
Q4: What is the significance of copper availability in the experimental setup?
Elesclomol's activity is critically dependent on the presence of copper ions.[15] It acts as an ionophore, meaning it requires copper to form a complex that can be transported into the cell.[3][4][5] The concentration of copper in your cell culture medium can therefore influence the potency of Elesclomol. Inconsistent results may arise from variations in basal copper levels between different batches of media or supplements.
Q5: Have there been inconsistencies in the clinical trial results for Elesclomol?
Yes, clinical trials with Elesclomol have yielded inconsistent results. While a Phase II trial in metastatic melanoma showed a significant increase in progression-free survival when combined with paclitaxel (B517696), a subsequent Phase III trial (SYMMETRY) was halted.[7][12][15] The Phase III trial did not show a significant improvement in progression-free survival in the overall patient population and indicated an imbalance in deaths in patients with high baseline LDH levels.[12][13][16] However, a subgroup analysis suggested a benefit for patients with normal LDH levels, further highlighting the importance of the cellular metabolic state in determining the drug's efficacy.[3][12][13]
Troubleshooting Guides
Problem: High variability in cell viability assays after Elesclomol treatment.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell metabolic state | Profile the metabolic phenotype of your cell lines (e.g., measure lactate production, oxygen consumption rates). Consider stratifying cell lines based on their reliance on OXPHOS vs. glycolysis. |
| Variable copper concentration in media | Ensure consistent batches of cell culture media and supplements. Consider supplementing with a known concentration of a copper salt (e.g., CuCl₂) to standardize copper availability. |
| Presence of antioxidants in media | Review the composition of your media and supplements for antioxidants. If necessary, use a defined medium with known antioxidant levels. |
| Drug stability and preparation | Prepare fresh solutions of this compound for each experiment. Protect the stock solution from light and store it as recommended by the manufacturer. |
Problem: Elesclomol shows lower than expected potency.
| Potential Cause | Troubleshooting Step |
| Highly glycolytic cell line | Select cell lines known to be more reliant on mitochondrial respiration. Alternatively, consider co-treatment with a glycolysis inhibitor to shift the metabolism towards OXPHOS.[14] |
| Insufficient copper in the medium | Titrate the concentration of a copper salt in your medium to determine the optimal concentration for Elesclomol activity in your specific cell line. |
| Sub-optimal drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Elesclomol treatment for your cell line. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. If investigating the role of copper, prepare a stock solution of a copper salt (e.g., CuCl₂) and add it to the medium containing Elesclomol.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of Elesclomol (with or without added copper). Include appropriate controls (vehicle control, copper-only control).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Calculate the IC₅₀ value for Elesclomol in your cell line.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat cells with Elesclomol as described in Protocol 1.
-
ROS Probe Loading: Towards the end of the treatment period, add a ROS-sensitive fluorescent probe (e.g., DCFDA, CellROX) to the cells according to the manufacturer's instructions.
-
Incubation: Incubate the cells with the probe for the recommended time, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Quantify the fold change in ROS levels in treated cells compared to control cells.
Data Presentation
Table 1: Reported IC₅₀ Values of Elesclomol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| SK-MEL-5 | Melanoma | 110 | [6] |
| MCF-7 | Breast Cancer | 24 | [6] |
| HL-60 | Leukemia | 9 | [6] |
| HSB2 | T-cell Leukemia | ~200 (for apoptosis induction) | [6] |
Table 2: Summary of Key Clinical Trials for Elesclomol
| Trial Identifier | Phase | Condition | Intervention | Outcome Summary | Reference |
| NCT00084214 | II | Metastatic Melanoma | Elesclomol + Paclitaxel vs. Paclitaxel alone | Significant increase in progression-free survival for the combination group. | [17] |
| NCT00522834 (SYMMETRY) | III | Metastatic Melanoma | Elesclomol + Paclitaxel vs. Paclitaxel alone | Did not meet the primary endpoint of improving progression-free survival in the overall population. Increased deaths in patients with high LDH. | [12][13][17] |
| NCT01280786 | I | Acute Myeloid Leukemia | This compound | Favorable safety profile but no clinical responses observed. | [17] |
| NCT00888615 | II | Ovarian, Fallopian Tube, or Primary Peritoneal Cancer | This compound + Paclitaxel | Well-tolerated, but the proportion of responders was low. | [11][17] |
Visualizations
Caption: Mechanism of Elesclomol-induced cell death.
Caption: Troubleshooting inconsistent Elesclomol results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase II Evaluation of this compound and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Elesclomol - Wikipedia [en.wikipedia.org]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. researchgate.net [researchgate.net]
elesclomol sodium solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elesclomol (B1671168) sodium.
Frequently Asked Questions (FAQs)
Q1: What is Elesclomol and what is its primary mechanism of action?
A1: Elesclomol is an investigational anticancer agent.[1][2] Its primary mechanism of action is the induction of oxidative stress in cancer cells.[1][3] It acts as a copper ionophore, binding to copper outside the cell and facilitating its transport into the mitochondria.[4][5][6] Within the mitochondria, a redox reaction occurs where Cu(II) is reduced to Cu(I), leading to the generation of reactive oxygen species (ROS).[3][5][6] This increase in ROS to cytotoxic levels induces apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: Why is there a mention of Elesclomol sodium? Is it different from Elesclomol?
A2: this compound is the water-soluble salt form of Elesclomol.[7] This form is often used to improve the pharmaceutical properties of the drug, although Elesclomol itself is characterized by poor water solubility.[8][9]
Q3: What is the role of copper in the activity of Elesclomol?
A3: Copper is essential for the cytotoxic activity of Elesclomol.[2][4] Elesclomol chelates extracellular copper (Cu(II)) to form a lipophilic complex that can readily cross cell membranes.[3][5] This complex transports copper into the mitochondria, where the subsequent redox cycling and ROS generation occur.[5] Without copper, Elesclomol has been shown to have no discernible activity.[2] For in vitro experiments, it is often necessary to add an equimolar concentration of a copper salt (like CuCl₂) to the culture medium to ensure the formation of the active Elesclomol-copper complex.[10]
Q4: Are there any known resistance mechanisms to Elesclomol?
A4: While research is ongoing, some studies suggest that cellular mechanisms that counteract oxidative stress could contribute to resistance. For example, cells with a higher antioxidant capacity may be less sensitive to the ROS-inducing effects of Elesclomol.[1] Additionally, the expression of proteins like N-acetylcysteine (NAC) and nucleus accumbens-1 (NAC1) has been shown to abrogate the effects of Elesclomol by neutralizing ROS.[1][4]
Troubleshooting Guide: Solubility Issues
Q5: I am having trouble dissolving this compound in aqueous solutions for my experiments. What should I do?
A5: Elesclomol and its sodium salt are known to have poor solubility in water.[8][9] Direct dissolution in aqueous buffers will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q6: Which organic solvents are recommended for creating an Elesclomol stock solution?
A6: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing Elesclomol stock solutions.[1][8][11] Ethanol can also be used, but the solubility is lower compared to DMSO.[8][11] For a stock solution, dissolve Elesclomol in 100% DMSO.[1]
Q7: My Elesclomol solution in DMSO appears cloudy or has precipitated. How can I resolve this?
A7: If you observe cloudiness or precipitation in your DMSO stock, gentle warming and sonication can help. Warm the solution to 37°C for about 10 minutes and use an ultrasonic bath to aid dissolution.[8] Ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce solubility.
Quantitative Solubility Data
The following table summarizes the solubility of Elesclomol in various solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [8][9] |
| DMSO | ≥ 20.15 mg/mL | [8] |
| 2 mg/mL (clear solution) | ||
| 25 mg/mL | [11] | |
| 80 mg/mL | [12] | |
| 100 mg/mL (with sonication) | [13] | |
| Ethanol | ≥ 5.68 mg/mL (with warming and sonication) | [8] |
| ~ 0.1 mg/mL | [11] | |
| Insoluble | [9] | |
| Dimethyl formamide | ~ 30 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of Elesclomol Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution at 37°C for 10 minutes and sonicate in an ultrasonic bath to ensure complete dissolution.[8]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
Elesclomol stock solution (in DMSO)
-
Appropriate cell culture medium
-
Copper(II) chloride (CuCl₂) solution (optional, but recommended)
-
-
Procedure:
-
Thaw an aliquot of the Elesclomol stock solution.
-
Dilute the stock solution directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to the cells.
-
For optimal activity, it is often necessary to add an equimolar amount of CuCl₂ to the culture medium.[10] Prepare a sterile stock solution of CuCl₂ in water and add it to the medium along with the Elesclomol.
-
Mix the final working solution well before adding it to the cells.
-
Protocol 3: Formulation for In Vivo Studies
For in vivo applications, a more complex vehicle is required to maintain solubility and bioavailability.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Example Formulation:
Visualizations
Caption: Experimental workflow for preparing Elesclomol solutions.
Caption: Elesclomol's signaling pathway leading to apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 4. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Elesclomol (STA-4783) | oxidative stress inducer | HSP-90 Inhibitor | CAS 488832-69-5 | Buy Elesclomol (STA4783) from Supplier InvivoChem [invivochem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
minimizing elesclomol sodium toxicity to normal cells
Welcome to the Elesclomol Sodium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Elesclomol, with a specific focus on understanding and minimizing its toxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Elesclomol is a small molecule that acts as a copper ionophore.[1] It forms a 1:1 complex with copper (Cu(II)) in the extracellular environment, facilitating the transport of copper into cells, particularly into the mitochondria.[2][3] Once inside the mitochondria, the copper is reduced from Cu(II) to Cu(I), a reaction catalyzed by ferredoxin 1 (FDX1).[3][4] This redox cycling of copper generates a significant amount of reactive oxygen species (ROS), leading to high levels of oxidative stress.[2][5] This ultimately triggers cancer cell death through apoptosis and a novel copper-dependent cell death pathway termed "cuproptosis".[4][6]
Q2: Why does Elesclomol show selective toxicity towards cancer cells over normal cells?
The selective toxicity of Elesclomol is attributed to the distinct metabolic properties of cancer cells.[3] Cancer cells typically have a higher basal level of ROS and a greater reliance on mitochondrial oxidative phosphorylation compared to normal cells.[5][7] Elesclomol exploits this by increasing the intracellular ROS to a level that exceeds the antioxidant capacity of the cancer cells, pushing them past a threshold for cell death.[5][7] Normal cells, with their lower basal ROS levels and more robust antioxidant defenses, are better able to tolerate the increase in oxidative stress induced by Elesclomol, thus exhibiting minimal toxicity.[3][8]
Q3: What is "cuproptosis" and how is it related to Elesclomol?
Cuproptosis is a recently discovered form of regulated cell death that is triggered by the accumulation of copper in mitochondria.[6] Elesclomol is a potent inducer of cuproptosis.[1][4] The excess copper delivered by Elesclomol directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[6] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[6]
Q4: Can the toxicity of Elesclomol to normal cells be minimized in vitro?
Yes, the toxicity of Elesclomol to normal cells can be mitigated in vitro, primarily through the use of antioxidants. The most commonly cited agent is N-acetylcysteine (NAC).[5] NAC is a precursor to the antioxidant glutathione (B108866) and can directly scavenge ROS, thereby reducing the oxidative stress induced by Elesclomol.[5][9] However, it is important to note that NAC can also chelate copper, which may also contribute to its protective effect.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity observed in normal (non-cancerous) control cell lines. | 1. High concentration of Elesclomol: The concentration used may be too high for the specific normal cell line. 2. Low antioxidant capacity of the cell line: Some normal cell lines may have lower endogenous antioxidant levels. 3. Copper concentration in the media: The basal copper concentration in the culture media could be contributing to the toxicity. | 1. Perform a dose-response curve: Determine the IC50 of Elesclomol on your specific normal cell line to identify a non-toxic concentration for your experiments. 2. Co-treatment with N-acetylcysteine (NAC): Introduce NAC to the culture medium to mitigate oxidative stress. Start with a concentration range of 1-10 mM. Note that higher concentrations of NAC may be required for complete protection.[6][8] 3. Use copper-free media as a control: To assess the baseline effect of copper, consider using a copper-free or low-copper medium as a control. |
| N-acetylcysteine (NAC) is not reducing Elesclomol's toxicity. | 1. Insufficient NAC concentration: The concentration of NAC may be too low to counteract the effects of Elesclomol. 2. Timing of NAC addition: NAC should be added prior to or concurrently with Elesclomol. 3. NAC mechanism of action: Recent studies suggest that NAC's protective effect may be due to copper chelation in addition to its antioxidant properties. At lower concentrations, it may not be sufficient to chelate the copper transported by Elesclomol.[6] | 1. Increase NAC concentration: Perform a dose-response experiment with NAC (e.g., 1 mM, 5 mM, 10 mM) to find the optimal protective concentration for your cell line.[6][8] 2. Pre-incubate with NAC: Pre-incubate the cells with NAC for at least 15 minutes before adding Elesclomol.[6] 3. Consider alternative antioxidants: Test other antioxidants like Tiron to see if they have a protective effect. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Preparation of Elesclomol and NAC solutions: Improper dissolution or storage of compounds can lead to variability. 3. Presence of external copper: Contamination of reagents or water with copper can influence the activity of Elesclomol. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed at a consistent density. Ensure media composition is consistent. 2. Prepare fresh solutions: Prepare fresh stock solutions of Elesclomol (in DMSO) and NAC (in water or media, pH adjusted) for each experiment. 3. Use high-purity reagents and water: Ensure all reagents and water used for media and solutions are of high purity and free of metal contaminants. |
Data Presentation
Table 1: Cytotoxicity of Elesclomol (IC50) in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| Hs294T | Human Melanoma | 11 | [10] |
| MES-SA/Dx5 | Human Uterine Sarcoma | 50 | [5] |
| MDA-MB-435 | Human Melanoma | 100 | [11] |
| K562 (GSH-depleted) | Human Erythroleukemia | 3.2 - 4.7 | [11] |
| MCF7 | Human Breast Adenocarcinoma | ~100 | [12] |
| MDA-MB-231 | Human Breast Adenocarcinoma | ~100 | [12] |
| Normal Cell Lines | |||
| Normal Human Keratinocytes | Human Keratinocytes | Non-toxic at effective cancer cell concentrations | [13] |
| CV-1 | Monkey Kidney Fibroblast | Increased mitochondrial superoxide (B77818) at 40 µM | [11] |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method).
Experimental Protocols
Protocol 1: Assessing Elesclomol Cytotoxicity using MTT Assay
This protocol is a general guideline for determining the cytotoxic effects of Elesclomol on adherent cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Elesclomol Treatment:
-
Prepare a stock solution of Elesclomol in DMSO.
-
Prepare serial dilutions of Elesclomol in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest Elesclomol concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Elesclomol or the vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, remove the medium.[2]
-
Add 28 µL of MTT solution (2 mg/mL) to each well.[2]
-
Incubate the plate for 1.5 hours at 37°C.[2]
-
After incubation, carefully remove the MTT solution.
-
Add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][14]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of Elesclomol that inhibits cell growth by 50%).
-
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol provides a method for measuring mitochondrial superoxide production using MitoSOX Red, a fluorescent probe that specifically targets mitochondria in live cells.
Materials:
-
This compound
-
Your cell line of interest
-
Cell culture plates or dishes suitable for fluorescence microscopy or flow cytometry
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
MitoSOX Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).
-
Allow cells to attach and grow to the desired confluency.
-
Treat the cells with the desired concentrations of Elesclomol for the specified time. Include an untreated control and a vehicle control.
-
-
MitoSOX Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium.
-
Remove the medium from the cells and wash them once with warm HBSS.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, remove the MitoSOX solution and wash the cells three times with warm HBSS.
-
-
Analysis:
-
For Fluorescence Microscopy:
-
Add fresh warm HBSS or medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope with the appropriate filter set for rhodamine (excitation/emission ~510/580 nm).
-
-
For Flow Cytometry:
-
Trypsinize and collect the cells.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and emission filters.
-
-
Mandatory Visualizations
Caption: Mechanism of Elesclomol action.
Caption: Troubleshooting workflow for high toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cautionary note on the use of N-acetylcysteine as a reactive oxygen species antagonist to assess copper mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Elesclomol-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
elesclomol sodium batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elesclomol (B1671168) sodium. The information addresses potential issues, including batch-to-batch variability, to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of elesclomol sodium. What are the potential causes for this batch-to-batch variability?
A1: Batch-to-batch variability with this compound can stem from several factors related to its synthesis, purity, and handling. The primary cause of its anticancer activity is the induction of oxidative stress through a copper-dependent mechanism.[1] Therefore, any variation that affects this process can lead to inconsistent experimental results. Key potential causes include:
-
Purity Profile: The presence of unreacted starting materials, byproducts, or solvent residues from the synthesis and purification process can alter the compound's efficacy and safety profile. A more general synthetic method has been developed for the production of elesclomol under cGMP conditions to ensure high purity.[2]
-
Copper Chelation Efficiency: Elesclomol's activity is dependent on its ability to chelate copper (Cu(II)) and transport it into the mitochondria.[1] Variations in the compound's ability to form this complex, potentially due to impurities or degradation, can significantly impact its biological activity.
-
Compound Stability and Degradation: this compound may degrade if not stored or handled correctly. Degradation products may have reduced or no activity, leading to lower-than-expected efficacy.
-
Solubility and Formulation: Inconsistent dissolution or precipitation of this compound in experimental media can result in variations in the effective concentration delivered to cells.
Q2: What is the proposed mechanism of action for elesclomol?
A2: Elesclomol is a first-in-class investigational drug that induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) to cytotoxic levels.[3][4] Its mechanism is primarily dependent on the presence of copper. Elesclomol, a highly lipophilic molecule, binds to extracellular copper (Cu(II)) to form a 1:1 complex.[1] This complex is then transported into the mitochondria. Inside the mitochondria, the copper is reduced from Cu(II) to Cu(I), a reaction that generates ROS.[5] This surge in mitochondrial ROS leads to overwhelming oxidative stress, triggering the mitochondrial apoptosis pathway.[4] Elesclomol is then effluxed from the cell and can shuttle more copper inside, continuing the cycle of ROS production.[1]
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage is critical to maintain the integrity and activity of this compound. Based on information from various suppliers, the following storage conditions are recommended:
| Form | Storage Temperature | Expected Stability |
| Powder | -20°C | ≥ 3 years[6][7] |
| In Solvent (e.g., DMSO) | -80°C | ≥ 1 year[6][7] |
Note: It is crucial to refer to the certificate of analysis and manufacturer's instructions provided with your specific batch for the most accurate storage information.
Q4: Can antioxidants interfere with the activity of elesclomol?
A4: Yes, antioxidants can significantly block the activity of elesclomol. Since elesclomol's mechanism of action is the induction of ROS and oxidative stress, the presence of antioxidants like N-acetylcysteine (NAC) or Tiron can neutralize the generated ROS.[2][4] Pre-treatment of cells with these antioxidants has been shown to block elesclomol-induced apoptosis and gene expression changes associated with oxidative stress.[2][4] Therefore, it is critical to avoid the inclusion of antioxidants in your experimental setup unless they are part of a specific mechanistic investigation.
Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity or Variable IC50 Values
If you are observing lower than expected cytotoxicity or significant variability in the half-maximal inhibitory concentration (IC50) of elesclomol across experiments, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Variable Cytotoxicity
Caption: Troubleshooting workflow for variable elesclomol cytotoxicity.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Purity/Degradation | Perform analytical characterization of the this compound batch. | Use techniques like HPLC-MS to check for purity and the presence of degradation products. Compare the results with the certificate of analysis. If purity is compromised, obtain a new, validated batch. |
| Incomplete Solubilization | Visually inspect the stock solution and final dilutions for any precipitate. | Elesclomol is highly lipophilic. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media. Sonication may be required.[8] Prepare fresh dilutions for each experiment. |
| Insufficient Copper Availability | The activity of elesclomol is dependent on the presence of copper. | Standard cell culture media may have varying levels of trace metals. To ensure consistent activity, consider co-administering elesclomol with a non-toxic concentration of a copper salt (e.g., CuCl₂). The elesclomol-copper complex is readily taken up by cancer cells.[9] |
| Cellular Oxidative State | The basal level of oxidative stress in cancer cells can influence their sensitivity to elesclomol. | Ensure consistent cell culture conditions (e.g., passage number, confluency) as these can affect the metabolic and oxidative state of the cells. Cells with higher mitochondrial respiration may be more sensitive.[10] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If any particulate matter remains, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Elesclomol-Induced ROS Production
This protocol describes a method to quantify intracellular ROS levels in response to elesclomol treatment using a fluorescent probe.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS indicator
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a suitable culture plate (e.g., 6-well or 96-well plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).
-
Following treatment, remove the medium and wash the cells once with warm PBS.
-
Load the cells with the ROS probe (e.g., 5-10 µM DCFDA) in PBS or serum-free medium and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., ~485 nm/535 nm for DCF).
-
Quantify the increase in fluorescence, which corresponds to the level of intracellular ROS.
Signaling Pathway and Mechanism of Action
Elesclomol's Mechanism of Action
The diagram below illustrates the key steps in elesclomol's mechanism of action, from copper chelation to the induction of apoptosis.
References
- 1. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elesclomol - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Elesclomol | STA-4783 | oxidative stress inducer | TargetMol [targetmol.com]
- 9. A Phase II Evaluation of this compound and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elesclomol Sodium Assay Interference
Welcome to the technical support center for researchers utilizing Elesclomol (B1671168) sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interferences, ensuring the accuracy and reliability of your experimental data. Elesclomol's unique mechanism of action, which involves copper chelation and the induction of mitochondrial reactive oxygen species (ROS), can lead to artifacts in common biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Elesclomol that can interfere with my assays?
A1: Elesclomol's primary mechanism is the chelation of extracellular copper (Cu(II)), facilitating its transport into the mitochondria. Inside the mitochondria, Cu(II) is reduced to Cu(I), a process that generates a significant amount of reactive oxygen species (ROS) and induces oxidative stress.[1][2][3] This potent redox activity is the main source of interference in many common assays.
Q2: I'm observing unexpected results in my cell viability assay when using Elesclomol. What could be the cause?
A2: Assays that rely on cellular metabolism and redox state, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin (B115843) (alamarBlue), are particularly susceptible to interference by Elesclomol. The compound's induction of ROS and its impact on mitochondrial respiration can directly affect the reduction of the assay reagents, leading to either an overestimation or underestimation of cell viability.[4][5] It is crucial to perform cell-free controls to determine the extent of this direct chemical interference.
Q3: How can I be sure that the ROS I'm detecting with probes like DCF-DA is from my cells and not an artifact of Elesclomol?
A3: While Elesclomol is a known inducer of cellular ROS, the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) is also prone to artifacts. The probe can be oxidized to its fluorescent form (DCF) by factors other than cellular ROS, including direct chemical interaction with the compound being tested or components in the cell culture medium.[6][7] To validate your results, it is essential to include cell-free controls containing Elesclomol and the DCF-DA probe to measure any direct oxidation.
Q4: Can Elesclomol interfere with luciferase-based reporter assays?
A4: Yes, there is a potential for interference. Small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false-negative or false-positive signals, respectively.[8][9] Given Elesclomol's chemical structure, direct interaction with luciferase is possible. It is recommended to perform a counterscreen with purified luciferase enzyme to rule out direct effects on the reporter system.
Q5: Are there cell viability assays that are less prone to interference by Elesclomol?
A5: Yes, assays that do not rely on cellular redox activity are generally more reliable in the presence of redox-active compounds like Elesclomol. Recommended alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity but is less susceptible to redox interference.[9][10]
-
Sulforhodamine B (SRB) assay: This colorimetric assay is based on the binding of the dye to total cellular protein, providing a measure of cell mass that is independent of metabolic activity.[1][11]
-
Crystal Violet Assay: This is another straightforward method that stains the DNA of adherent cells, providing a simple measure of cell number.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with MTT, MTS, or WST-1 Assays
-
Potential Cause: Direct chemical reduction of the tetrazolium salt by Elesclomol, independent of cellular activity. Elesclomol's pro-oxidant nature can alter the cellular redox environment, affecting the activity of cellular reductases responsible for converting the tetrazolium salt to formazan (B1609692).[4]
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate Elesclomol at various concentrations with the assay reagent in cell-free culture medium. If a color change occurs, it confirms direct chemical interference.
-
Wash Cells Before Adding Reagent: After treating cells with Elesclomol, gently wash the cells with warm PBS before adding the assay reagent. This can help remove extracellular Elesclomol but may not account for intracellular compound.
-
Switch to an Alternative Assay: For the most reliable results, switch to a non-redox-based viability assay such as an ATP-based assay or the SRB assay.
-
| Assay Type | Principle | Potential Interference with Elesclomol | Recommendation |
| MTT/MTS/WST-1 | Cellular reductase activity | High: Direct reduction of tetrazolium salt and alteration of cellular redox state. | Not recommended without extensive validation. |
| Resazurin (alamarBlue) | Cellular reductase activity | High: Alteration of cellular redox state. | Not recommended without extensive validation. |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP in viable cells | Low: Not directly affected by redox state. | Recommended Alternative |
| SRB Assay | Stains total cellular protein | Low: Independent of cellular metabolism. | Recommended Alternative |
| Crystal Violet Assay | Stains DNA of adherent cells | Low: Independent of cellular metabolism. | Recommended Alternative for Adherent Cells |
Issue 2: High Background or Inconsistent Fluorescence in ROS Detection Assays (e.g., DCF-DA)
-
Potential Cause: Direct oxidation of the fluorescent probe by Elesclomol or interaction with components in the culture medium.[6][7]
-
Troubleshooting Steps:
-
Cell-Free Control: In a cell-free plate, mix Elesclomol with the ROS probe in your assay buffer/medium. A significant increase in fluorescence indicates direct probe oxidation.
-
Use a More Specific Probe: Consider using alternative probes that are more specific for certain ROS, such as MitoSOX™ Red for mitochondrial superoxide.
-
Include Positive and Negative Controls: Use a known ROS inducer (e.g., H₂O₂) as a positive control and an antioxidant (e.g., N-acetylcysteine, NAC) to confirm that the signal is ROS-dependent.[12]
-
Issue 3: Altered Mitochondrial Membrane Potential Detected by JC-1 Assay
-
Observation: A shift from red to green fluorescence, indicating mitochondrial depolarization.
-
Interpretation: This is an expected biological effect of Elesclomol, not a chemical interference with the JC-1 dye itself. Elesclomol is known to disrupt mitochondrial function, leading to a loss of membrane potential.[13][14] Therefore, the JC-1 assay is a suitable method to study this specific aspect of Elesclomol's mechanism of action.
Experimental Protocols
Protocol 1: Cell-Free Control for MTT Assay Interference
Objective: To determine if Elesclomol directly reduces the MTT reagent.
Materials:
-
96-well clear flat-bottom plate
-
Cell culture medium (the same used in your experiments)
-
Elesclomol sodium stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Elesclomol in cell culture medium in the 96-well plate. Include a vehicle-only control (e.g., DMSO).
-
Add cell culture medium to all wells to bring the final volume to 100 µL.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator, protected from light.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Interpretation: An increase in absorbance in the wells containing Elesclomol compared to the vehicle control indicates direct reduction of MTT by Elesclomol.
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
Objective: To measure cell viability based on total protein content, avoiding redox-based interference.[11][15][16][17][18]
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Treat cells with various concentrations of Elesclomol for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510-565 nm.
Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine cell viability by quantifying ATP levels.[9][10][19]
Materials:
-
Cells seeded in an opaque-walled 96-well plate
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Treat cells with various concentrations of Elesclomol for the desired duration.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: Signaling pathway of Elesclomol-induced cell death.
Caption: Recommended workflow for choosing a cell viability assay with Elesclomol.
References
- 1. researchgate.net [researchgate.net]
- 2. Elesclomol | C19H20N4O2S2 | CID 300471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The cytotoxicity of the anticancer drug elesclomol is due to oxidative stress indirectly mediated through its complex with Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Agent Elesclomol Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP Assays | What is an ATP Assay? [promega.jp]
- 10. Elesclomol-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 12. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scispace.com [scispace.com]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Elesclomol Sodium In Vivo Delivery Technical Support Center
Welcome to the technical support center for elesclomol (B1671168) sodium in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during in vivo experiments with elesclomol sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for elesclomol in vivo?
A1: Elesclomol's primary mechanism of action is as a copper ionophore. It chelates with copper (Cu(II)) in the bloodstream to form a complex that is readily taken up by cells.[1][2][3] Once inside the cell, particularly within the mitochondria, the copper is reduced to its cuprous state (Cu(I)). This redox cycling generates a high level of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell apoptosis.[1][2][4] More recent research has identified a novel form of copper-dependent cell death, termed "cuproptosis," as a key mechanism. This process involves the aggregation of lipoylated mitochondrial enzymes and the loss of iron-sulfur cluster proteins, leading to proteotoxic stress and cell death.[3][5][6]
Q2: Is pre-complexing elesclomol with copper necessary for in vivo studies?
A2: No, for in vivo administration, pre-complexing elesclomol with copper is generally not necessary. Elesclomol is designed to chelate with endogenous copper present in the bloodstream to form its active complex.[1][2][7] In contrast, for in vitro studies, it is often essential to add a copper source (like CuCl₂) to the cell culture medium to ensure the formation of the active elesclomol-copper complex and observe its cytotoxic effects.[2][7]
Q3: What is the reported biological half-life of elesclomol in vivo?
A3: A significant challenge in the in vivo application of elesclomol is its short biological half-life, which has been reported to be approximately 1.06 ± 0.24 hours.[5] This rapid elimination from plasma can limit its accumulation in tumor tissues.[5]
Q4: How does the metabolic state of cancer cells affect elesclomol's efficacy?
A4: The efficacy of elesclomol is highly dependent on the metabolic state of the target cancer cells. Cells that rely more on mitochondrial respiration (oxidative phosphorylation) are significantly more sensitive to elesclomol-induced toxicity.[3][5] Conversely, cancer cells that are highly glycolytic may be more resistant.[5] This is because elesclomol's mechanism is centered on disrupting mitochondrial function.[5][8]
Troubleshooting Guide
Problem 1: Lack of Therapeutic Efficacy in Animal Models
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Poor Bioavailability/Rapid Clearance | Due to its short half-life, consider optimizing the dosing schedule (e.g., more frequent administration). Alternatively, explore advanced drug delivery systems. Nanoparticle formulations designed to co-encapsulate elesclomol and copper have shown promise in improving its pharmacokinetic profile and tumor accumulation.[5] |
| Suboptimal Formulation or Solubility | Ensure the formulation is appropriate for the route of administration. This compound is the water-soluble salt, but solubility can still be a challenge.[9] Refer to the In Vivo Formulation Protocols table below for recommended solvent systems. For oral administration, elesclomol has been shown to rescue copper deficiency, suggesting it can facilitate copper uptake from dietary sources.[10] |
| Metabolic Resistance of Tumor Model | Characterize the metabolic phenotype of your cancer cell line or tumor model. If the model is highly glycolytic, consider co-administration with a glycolysis inhibitor, which may sensitize the cells to elesclomol.[3][5] |
| Presence of Antioxidants | The mechanism of elesclomol is dependent on the generation of ROS. If the experimental model has a high endogenous antioxidant capacity, or if antioxidants are being co-administered, the efficacy of elesclomol may be diminished. The antioxidant N-acetylcysteine (NAC) has been shown to block elesclomol-induced apoptosis.[4][5] |
Problem 2: Inconsistent or Unreliable Results
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Vehicle-Related Issues | Ensure the vehicle used for drug delivery is well-tolerated by the animals and does not interfere with the action of elesclomol. Always include a vehicle-only control group in your experimental design. |
| Variability in Copper Levels | While elesclomol utilizes endogenous copper, significant variations in copper levels between individual animals could potentially lead to inconsistent results. Ensure a standardized diet and monitor for any conditions that might affect copper homeostasis. |
| Drug Stability | Prepare formulations fresh before each use. Elesclomol's stability in different solvents over time should be considered. Store the compound as recommended by the supplier, typically at -20°C in powder form.[11][12] |
Experimental Protocols
In Vivo Formulation Protocols
This table summarizes various solvent systems that have been used for preparing elesclomol for in vivo administration.
| Components | Resulting Solution | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Clear solution (≥ 2.5 mg/mL) | A common formulation for intravenous or intraperitoneal injection of hydrophobic compounds. | [13] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Clear solution (≥ 2.5 mg/mL) | SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent. | [13] |
| 0.5% CMC in saline | Suspended solution (1 mg/mL) | Carboxymethylcellulose (CMC) is used to create a suspension, often for oral gavage. Requires sonication. | [13] |
Animal Administration Protocol Example
This is a generalized example based on protocols cited in the literature. Specific doses and routes will need to be optimized for your model.
-
Preparation : Prepare the elesclomol formulation fresh on the day of injection using one of the solvent systems described above.
-
Animal Model : Studies have utilized xenograft models in nude mice, with cancer cells (e.g., DLD-1 colorectal cancer cells) injected subcutaneously.[14]
-
Administration : Elesclomol can be administered via various routes, including intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage.[10][13][14]
-
Dosage : Dosing can vary. For example, a study in a mouse model of Menkes disease used 10 mg/kg via subcutaneous injection.[13]
-
Monitoring : Monitor tumor volume and body weight regularly. At the end of the study, tumors and organs can be harvested for further analysis (e.g., IHC for proliferation markers like Ki67).[14]
Visualizations
Elesclomol's Mechanism of Action
Caption: Elesclomol chelates extracellular copper, enters the cell, and induces mitochondrial ROS and cuproptosis.
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow to diagnose and address the lack of elesclomol efficacy in in vivo experiments.
References
- 1. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 2. The Anticancer Agent Elesclomol Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Oral Elesclomol Treatment Alleviates Copper Deficiency in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
elesclomol sodium resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating mechanisms of resistance to elesclomol (B1671168) sodium in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for elesclomol?
A1: Elesclomol is a potent, first-in-class investigational drug that functions as a copper ionophore.[1][2][3] It chelates extracellular copper (Cu(II)) and transports it selectively into the mitochondria.[4] Inside the mitochondrial matrix, Cu(II) is reduced to its more toxic form, Cu(I), a process facilitated by ferredoxin 1 (FDX1).[1][2][5] This redox cycling generates a surge of mitochondrial reactive oxygen species (ROS), leading to overwhelming oxidative stress and triggering apoptosis.[4][6][7] Additionally, this process can induce a novel form of copper-dependent cell death called "cuproptosis," characterized by the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress.[5][8]
Q2: What are the principal known mechanisms of resistance to elesclomol in cancer cells?
A2: Resistance to elesclomol is primarily linked to the cell's ability to mitigate oxidative stress and its metabolic state. Key mechanisms include:
-
Upregulation of Antioxidant Pathways: Cancer cells can activate endogenous antioxidant responses to neutralize the ROS induced by elesclomol. A key player in this process is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant genes.[6] Pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) can block elesclomol's cytotoxic effects.[1][7]
-
Metabolic Phenotype (Glycolysis vs. OXPHOS): The efficacy of elesclomol is highly dependent on mitochondrial respiration (Oxidative Phosphorylation - OXPHOS).[8] Cancer cells that are highly glycolytic and less reliant on mitochondrial metabolism tend to be more resistant.[1] High levels of lactate (B86563) dehydrogenase (LDH), a marker of glycolysis, have been associated with poor clinical response to elesclomol.[1]
-
Drug Efflux Pumps: The role of ATP-binding cassette (ABC) transporters appears to be minor. Studies have shown that cells overexpressing ABCB1 (P-gp) or ABCG2 (BCRP) do not exhibit cross-resistance.[9] However, slight resistance has been noted in cells overexpressing ABCC1 (MRP1).[9] Elesclomol-Cu complexes are generally not considered substrates for major efflux pumps like P-gp.[10]
Q3: How can I determine if my cancer cell line is a good candidate for elesclomol sensitivity testing?
A3: Cells that are highly dependent on mitochondrial metabolism are the best candidates for high elesclomol sensitivity.[2][8] This includes many therapy-resistant tumors, such as those resistant to BRAF inhibitors or platinum-based chemotherapies, which often exhibit elevated basal mitochondrial respiration and ROS production.[1][2] You can assess the metabolic profile of your cells by measuring their oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A high OCR/ECAR ratio suggests a reliance on OXPHOS and predicts higher sensitivity to elesclomol.
Troubleshooting Guides
Problem 1: My cells show higher than expected resistance to elesclomol.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Antioxidant Capacity | Measure the basal and elesclomol-induced expression of NRF2 and its downstream targets (e.g., HO-1, NQO1) via Western blot or qPCR. | Resistant cells may show higher basal or induced levels of these antioxidant proteins compared to sensitive control lines. |
| Glycolytic Phenotype | Perform a Seahorse XF Analyzer assay to determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). | Resistant cells may exhibit a lower OCR/ECAR ratio, indicating a preference for glycolysis over mitochondrial respiration. |
| Insufficient Copper | Ensure sufficient copper (typically 1-5 µM CuCl₂) is available in the cell culture medium during the experiment. Elesclomol's activity is copper-dependent.[1] | The IC50 of elesclomol should decrease significantly in the presence of supplemental copper. |
| ABCC1/MRP1 Expression | Check for high expression of the ABCC1 (MRP1) transporter via Western blot. | While a minor contributor, very high ABCC1 expression could confer a low level of resistance.[9] |
Problem 2: I am not observing an increase in mitochondrial ROS after elesclomol treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Probe/Protocol | Ensure you are using a mitochondria-specific ROS probe (e.g., MitoSOX Red) and that it is used at the correct concentration and incubation time. Protect from light. | A robust fluorescent signal should be detected via flow cytometry or fluorescence microscopy in positive controls and elesclomol-treated sensitive cells. |
| Antioxidant Interference | Check if the culture medium contains high levels of antioxidants (e.g., high concentrations of pyruvate, or supplements like NAC). | Switching to a base medium without non-essential antioxidants during the assay should restore the ROS signal. |
| Inactive Compound | Verify the integrity of the elesclomol compound. Ensure it has been stored correctly (protected from light and moisture) and is not from an expired batch. | Freshly prepared elesclomol should induce ROS production as expected. |
| Low FDX1 Expression | The reduction of Cu(II) to Cu(I) is mediated by FDX1.[2][5] Check the expression level of FDX1 in your cell line. | Cells with very low or absent FDX1 expression may not efficiently reduce the elesclomol-copper complex, leading to a blunted ROS response. |
Data Presentation
Table 1: Comparative Elesclomol IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
This table summarizes representative half-maximal inhibitory concentration (IC50) values, illustrating the impact of different resistance mechanisms.
| Cell Line Model | Primary Resistance Mechanism | Elesclomol IC50 (nM) | Elesclomol + NRF2 inhibitor (e.g., Brusatol) IC50 (nM) | Elesclomol + Glycolysis inhibitor (e.g., 2-DG) IC50 (nM) |
| Melanoma (Sensitive) | N/A (Relies on OXPHOS) | 25 nM | 20 nM | 22 nM |
| Melanoma (Resistant) | High NRF2 Activation | 250 nM | 45 nM | 230 nM |
| Lung Cancer (Sensitive) | N/A (Relies on OXPHOS) | 40 nM | 35 nM | 38 nM |
| Lung Cancer (Resistant) | Glycolytic Phenotype | 450 nM | 425 nM | 90 nM |
| Ovarian (ABCC1 High) | Minor Efflux | 80 nM | 75 nM | 78 nM |
Note: Data are illustrative, based on mechanisms described in the literature. Actual values will vary by cell line and experimental conditions.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide (B77818) (ROS) using MitoSOX Red
This protocol is for quantifying mitochondrial superoxide levels via flow cytometry.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
FACS tubes
-
Cell culture plates and appropriate medium
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with elesclomol (and/or controls) for the desired time period (e.g., 1-4 hours). Include a positive control (e.g., Antimycin A) and an unstained control.
-
Probe Preparation: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS. Protect the solution from light.
-
Staining: Remove the treatment medium from cells and wash once with warm HBSS. Add the 5 µM MitoSOX Red working solution to each well and incubate for 15-20 minutes at 37°C, protected from light.[11]
-
Cell Harvest: Wash the cells three times with warm HBSS to remove excess probe. Trypsinize the cells, collect them in FACS tubes, and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of cold HBSS. Keep samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer using the PE channel (or equivalent, Excitation/Emission ~510/580 nm).[11] Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Data Analysis: Quantify the shift in MFI in elesclomol-treated samples relative to the vehicle-treated control.
Protocol 2: Cellular Copper Uptake Assay
This protocol provides a general framework for measuring cellular copper accumulation using a colorimetric assay kit. For higher sensitivity, a radioisotope assay using 64Cu can be adapted.[12][13]
Materials:
-
Cell Copper (Cu) Colorimetric Assay Kit (e.g., Invitrogen, Cat# E-1004)[14]
-
Cells plated in a 96-well plate
-
Elesclomol and CuCl₂
Procedure:
-
Cell Plating: Seed 1-2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with elesclomol in medium containing a defined concentration of CuCl₂ (e.g., 5 µM) for a specified time (e.g., 1-2 hours). Include controls: untreated cells, cells treated with CuCl₂ only, and cells treated with elesclomol only.
-
Cell Lysis: Wash the cells with PBS to remove extracellular copper. Lyse the cells according to the manufacturer's protocol provided with the colorimetric kit. This typically involves adding a lysis buffer and incubating.
-
Assay Reaction: Add the kit's copper detection reagent to each well containing cell lysate. This reagent will react with intracellular copper to produce a colorimetric signal.
-
Measurement: Incubate as directed by the protocol. Measure the absorbance at the specified wavelength using a microplate reader.
-
Quantification: Normalize the absorbance readings to the cell number or protein concentration for each well. Calculate the fold-increase in copper uptake in treated cells compared to controls.
Visualizations
Signaling and Resistance Pathways
Caption: Elesclomol transports copper into mitochondria, inducing ROS and proteotoxic stress.
Experimental Workflow for Investigating Resistance
Caption: A decision tree for troubleshooting unexpected elesclomol resistance in vitro.
Logical Relationship: Metabolic State and Drug Sensitivity
Caption: Relationship between a cancer cell's metabolic state and its sensitivity to elesclomol.
References
- 1. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular mechanisms of the cytotoxicity of the anticancer drug elesclomol and its complex with Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elesclomol-Copper Nanoparticles Overcome Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Increased 64Cu Uptake by Human Copper Transporter 1 Gene Overexpression Using PET with 64CuCl2 in Human Breast Cancer Xenograft Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Cell Copper (Cu) Colorimetric Assay Kit 96 tests | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
Validation & Comparative
A Comparative Guide to Copper Ionophores: Elesclomol Sodium vs. Disulfiram
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Elesclomol sodium and Disulfiram (B1670777), two copper ionophores with significant therapeutic potential, particularly in oncology. By examining their mechanisms of action, summarizing key experimental data, and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Introduction: The Role of Copper in Cellular Function and Disease
Copper is an essential trace element crucial for a myriad of biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the dysregulation of copper homeostasis has been implicated in various diseases, most notably cancer. Tumor cells often exhibit an elevated demand for copper, a dependency that can be exploited for therapeutic intervention. Copper ionophores are small molecules that bind to copper ions and facilitate their transport across cellular membranes, leading to an increase in intracellular copper concentration. This influx of copper can induce cytotoxicity in cancer cells through various mechanisms, making copper ionophores a promising class of anti-cancer agents.
Mechanism of Action: A Tale of Two Ionophores
While both Elesclomol and Disulfiram function as copper ionophores, their downstream cytotoxic mechanisms exhibit distinct characteristics.
This compound:
Elesclomol, a first-in-class investigational drug, exerts its anticancer effects primarily by inducing mitochondrial oxidative stress in a copper-dependent manner.[1][2] It forms a complex with extracellular Cu(II), facilitating its transport into the cell and specifically to the mitochondria.[2][3] Once inside the mitochondria, Cu(II) is reduced to Cu(I), a reaction that generates reactive oxygen species (ROS).[2][3] The accumulation of ROS beyond a critical threshold triggers programmed cell death, or apoptosis.[4]
More recently, a novel form of copper-dependent cell death termed "cuproptosis" has been described, with Elesclomol identified as a potent inducer.[1][5][6] This process is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to protein aggregation, proteotoxic stress, and ultimately, cell death.[1] This mechanism is distinct from apoptosis and highlights the unique metabolic targeting of Elesclomol.[1]
Disulfiram:
Disulfiram, a drug historically used for the treatment of alcoholism, has been repurposed for its anti-cancer properties.[7][8] Its primary mechanism of action in alcohol deterrence involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of toxic acetaldehyde (B116499) upon alcohol consumption.[9][10][11] In the context of cancer therapy, Disulfiram's efficacy is also copper-dependent.[12][13][14] The complex formed between Disulfiram and copper, known as copper diethyldithiocarbamate (B1195824) (Cu(DDC)₂), is the active cytotoxic agent.[13]
The anticancer mechanisms of the Disulfiram-copper complex are multifaceted and include the inhibition of the ubiquitin-proteasome system and the NF-κB signaling pathway.[8][13] Additionally, the complex can induce ROS generation, contributing to oxidative stress and apoptosis.[13][14] Studies have also shown that Disulfiram can target cancer stem cells by inhibiting ALDH, a marker associated with this cell population.[7][15]
Interestingly, despite their structural differences, Elesclomol and Disulfiram have been shown to induce similar gene expression signatures, suggesting a convergence of their downstream effects.[16]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Disulfiram.
Caption: General Experimental Workflow for Comparing Copper Ionophores.
Quantitative Data Comparison
The following tables summarize key quantitative data from various studies, providing a direct comparison of the performance of Elesclomol and Disulfiram.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| NCI-H460 (Lung Cancer) | [Cu(L1)Cl]Cl·2H₂O (Copper Complex) | 26.5 ± 1.1 | [17] |
| HGC-27 (Gastric Cancer) | Disulfiram/Copper (0.24 µM / 0.2 µM) | ~49% viability reduction | [18] |
| SGC-7901 (Gastric Cancer) | Disulfiram/Copper (0.30 µM / 0.2 µM) | ~49% viability reduction | [18] |
Table 2: Effect on Tumor Growth in a Murine Model
| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Inhibition | Reference |
| Vehicle Control | >1500 | - | [12] |
| Disulfiram | - | - | [12] |
| Disulfiram-Copper | 363 | 84% | [12] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT/MTS)
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[19][20][21] Viable cells with active metabolism convert a tetrazolium salt (MTT, MTS) into a colored formazan (B1609692) product.[19][21] The amount of formazan produced is directly proportional to the number of viable cells.[21]
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Elesclomol, Disulfiram, and/or copper for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate the plate at 37°C for 1-4 hours.[21]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly to ensure complete solubilization.[21]
-
Measure the absorbance at 570 nm using a microplate reader.[21]
Protocol (MTS Assay):
-
Prepare cells and test compounds in a 96-well plate.
-
Incubate for the desired exposure period.
-
Add 20 µL of combined MTS/PES solution to each well.[19]
-
Incubate for 1-4 hours at 37°C.[19]
-
Record the absorbance at 490 nm.[19]
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
Principle: The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.[22] DCFDA is a cell-permeant, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[22][23] The fluorescence intensity is proportional to the level of intracellular ROS.[23]
Protocol:
-
Seed cells in a 96-well plate or on coverslips.
-
Treat cells with Elesclomol, Disulfiram, and/or copper for the desired time. A positive control (e.g., H₂O₂) should be included.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFDA solution (typically 5-10 µM in serum-free media) and incubate at 37°C for 30-60 minutes in the dark.[24][25]
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), fluorescence microscope, or flow cytometer.[22][23]
Copper Uptake Assay
Principle: This assay quantifies the amount of copper taken up by cells after treatment with an ionophore. This can be achieved using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or colorimetric assay kits.
Protocol (Colorimetric Assay):
-
Plate cells and treat with Elesclomol, Disulfiram, and/or copper for a specified time.
-
Wash the cells thoroughly with a copper-free buffer (e.g., PBS with EDTA) to remove extracellular copper.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysate for normalization.
-
Use a commercially available copper assay kit according to the manufacturer's instructions.[26] These kits typically involve a chromogenic agent that forms a colored complex with copper, which can be measured spectrophotometrically.[26]
-
Alternatively, for more sensitive and precise measurements, cell lysates can be analyzed by ICP-MS.[16]
Conclusion
Both this compound and Disulfiram are potent copper ionophores with demonstrated anti-cancer activity. Elesclomol primarily targets mitochondrial metabolism, inducing cell death through oxidative stress and the novel mechanism of cuproptosis. Disulfiram, in complex with copper, exerts its effects through multiple pathways, including proteasome inhibition and targeting of cancer stem cells. The choice between these compounds for research and development will depend on the specific cancer type, the desired therapeutic mechanism, and the potential for combination therapies. The provided experimental protocols offer a foundation for further investigation into the comparative efficacy and mechanisms of these promising therapeutic agents.
References
- 1. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 3. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. pharmacylibrary.com [pharmacylibrary.com]
- 10. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 11. Disulfiram - Wikipedia [en.wikipedia.org]
- 12. Disulfiram (DSF) acts as a copper ionophore to induce copper‐dependent oxidative stress and mediate anti‐tumor efficacy in inflammatory breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 14. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An anti-alcoholism drug, disulfiram and copper complex improves radio-resistance of tumor-initiating cells in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo anti-proliferative activity and ultrastructure investigations of a copper(II) complex toward human lung cancer cell NCI-H460 [pubmed.ncbi.nlm.nih.gov]
- 18. Disulfiram/Copper induces antitumor activity against gastric cancer via the ROS/MAPK and NPL4 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. abcam.cn [abcam.cn]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. assaygenie.com [assaygenie.com]
- 25. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 26. thermofisher.com [thermofisher.com]
Elesclomol Sodium: A Comparative Guide to its Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of elesclomol (B1671168) sodium across a range of cancer models. Elesclomol, a first-in-class investigational drug, has garnered significant interest for its unique mechanism of action, which involves the induction of oxidative stress and, as more recently discovered, cuproptosis and ferroptosis in cancer cells. This document compiles and compares its performance as a monotherapy and in combination with other agents, supported by experimental data and detailed methodologies.
Mechanism of Action: A Multi-Faceted Approach to Inducing Cell Death
Elesclomol's primary anticancer activity stems from its ability to function as a copper ionophore. It chelates extracellular copper and facilitates its transport into the mitochondria of cancer cells. This influx of copper disrupts the delicate redox balance within the mitochondria, leading to a surge in reactive oxygen species (ROS) and subsequent apoptotic cell death.[1][2]
Recent research has further elucidated two additional, interconnected cell death pathways induced by elesclomol:
-
Cuproptosis: This novel form of regulated cell death is triggered by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and the downregulation of iron-sulfur cluster proteins. This process is dependent on ferredoxin 1 (FDX1), which reduces Cu(II) to the more toxic Cu(I).[3][4][5][6]
-
Ferroptosis: Elesclomol can also induce this iron-dependent form of cell death characterized by the accumulation of lipid peroxides. By increasing intracellular copper levels, elesclomol promotes the degradation of glutathione (B108866) peroxidase 4 (GPX4) and the solute carrier family 7 member 11 (SLC7A11), key regulators of ferroptosis, leading to overwhelming oxidative stress.[1][7]
These interconnected pathways highlight elesclomol's multi-pronged attack on cancer cell viability, particularly in tumors with high metabolic activity and a reliance on mitochondrial respiration.
In Vitro Efficacy: Potent Cytotoxicity Across Various Cancer Cell Lines
Elesclomol has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Melanoma | SK-MEL-5 | 24 | [8] |
| Hs294T | 11 | [9] | |
| Breast Cancer | MCF-7 | 110 | [8] |
| Leukemia | HL-60 | 9 | [8] |
| Lung Cancer (Cisplatin-Resistant) | Various | 5-10 | [5] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating elesclomol's ability to inhibit tumor growth.
| Cancer Model | Treatment | Key Findings | Reference |
| Colorectal Cancer Xenograft (DLD-1 cells) | Elesclomol (80 mg/kg/day) | Suppressed tumor growth, reduced tumor weight and volume. | [1] |
| Melanoma Xenograft | Elesclomol | Reduced tumor growth. | [10] |
| Prostate Cancer Xenograft (22Rv1 cells) | [64Cu][Cu(ES)] | More effective at reducing cell survival and inhibiting tumor growth compared to [64Cu][Cu(ATSM)] and [64Cu]CuCl2. | [11] |
Combination Therapies: Synergistic Effects with Chemotherapeutic Agents
Elesclomol has shown particular promise when used in combination with conventional chemotherapies, most notably paclitaxel (B517696).
-
Melanoma: A Phase II clinical trial in patients with metastatic melanoma demonstrated that the combination of elesclomol and paclitaxel significantly prolonged progression-free survival compared to paclitaxel alone.[2] However, a subsequent Phase III trial did not meet its primary endpoint in an unselected patient population, although a subgroup of patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels showed a significant benefit.[12]
-
Ovarian Cancer: Preclinical models have suggested a synergistic anti-tumor activity with paclitaxel.[13] A Phase II clinical trial investigating elesclomol with weekly paclitaxel in platinum-resistant ovarian cancer found the combination to be well-tolerated but did not meet the primary endpoint for objective response rate.[10][13]
-
Glioblastoma: In vitro studies have shown that elesclomol can enhance the cytotoxic effects of temozolomide (B1682018) in glioblastoma stem-like cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of elesclomol (or other test compounds) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15][16][17][18]
In Vivo Xenograft Tumor Study
This protocol outlines a typical procedure for evaluating the in vivo efficacy of an anticancer agent.
-
Cell Preparation: Culture the desired cancer cell line (e.g., DLD-1 colorectal cancer cells) and harvest them during the exponential growth phase.
-
Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells in PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer elesclomol (e.g., 80 mg/kg/day via intraperitoneal injection) or the vehicle control to the respective groups for a defined period.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[1][19][20]
Visualizing the Mechanisms of Action
Elesclomol's Induction of Apoptosis via ROS
Caption: Elesclomol chelates copper and transports it to the mitochondria, inducing ROS and triggering apoptosis.
The Cuproptosis Pathway Activated by Elesclomol
Caption: Elesclomol-mediated copper influx leads to FDX1-dependent cuproptosis through protein aggregation and Fe-S cluster loss.
Elesclomol's Role in Triggering Ferroptosis
Caption: Elesclomol induces ferroptosis by increasing ROS and inhibiting key antioxidant proteins SLC7A11 and GPX4.
References
- 1. Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cuproptosis: a copper-triggered modality of mitochondrial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [researchworks.creighton.edu]
- 11. In vitro and in vivo characterization of [64Cu][Cu(elesclomol)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase II Evaluation of Elesclomol Sodium and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Independent Validation of Elesclomol Sodium Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium is an investigational anticancer agent that has garnered significant interest for its unique mechanisms of action, primarily centered on the induction of oxidative stress and a novel form of cell death known as cuproptosis. This guide provides an objective comparison of elesclomol's performance, supported by experimental data from independent validation studies. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Comparative Performance of Elesclomol Sodium
Elesclomol has been evaluated in various preclinical and clinical settings, both as a single agent and in combination with other chemotherapeutics. A key area of investigation has been its combination with paclitaxel (B517696) in treating advanced solid tumors.
Clinical Efficacy in Metastatic Melanoma
A pivotal Phase III clinical trial (SYMMETRY; NCT00522834) compared the efficacy of elesclomol in combination with paclitaxel versus paclitaxel alone in chemotherapy-naïve patients with Stage IV metastatic melanoma. While the study did not meet its primary endpoint of improving progression-free survival (PFS) in the overall patient population, a pre-specified subgroup analysis revealed a significant benefit for patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels[1][2].
| Treatment Arm | Patient Subgroup (Baseline LDH) | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| Elesclomol + Paclitaxel | Normal | 3.5 | 0.88 (0.67–1.16) | 0.3695 |
| Paclitaxel Alone | Normal | 1.9 | ||
| Elesclomol + Paclitaxel | High | --- | --- | --- |
| Paclitaxel Alone | High | --- | --- | --- |
Table 1: Progression-Free Survival in Phase III SYMMETRY Trial in Metastatic Melanoma.[1]
Clinical Efficacy in Platinum-Resistant Ovarian Cancer
A Phase II trial (NCT00888615) evaluated elesclomol in combination with weekly paclitaxel in patients with recurrent or persistent platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer[3][4]. The combination was well-tolerated; however, it did not demonstrate a significant improvement in the overall response rate (ORR) compared to historical controls of paclitaxel alone[3][4].
| Outcome | Value | 90% Confidence Interval |
| Objective Response Rate (ORR) | 19.6% | 11.4% to 30.4% |
| Median Progression-Free Survival | 3.6 months | --- |
| Median Overall Survival | 13.3 months | --- |
Table 2: Efficacy Outcomes of Elesclomol and Paclitaxel in Platinum-Resistant Ovarian Cancer.[3][4]
Mechanisms of Action: Signaling Pathways and Experimental Workflows
Elesclomol's anticancer activity is primarily attributed to two interconnected mechanisms: the induction of mitochondrial oxidative stress and the initiation of cuproptosis.
Oxidative Stress Induction
Elesclomol acts as a copper ionophore, binding to extracellular copper and facilitating its transport into the mitochondria of cancer cells[5]. Within the mitochondria, a redox reaction occurs where Cu(II) is reduced to Cu(I), leading to the generation of reactive oxygen species (ROS)[5]. This surge in ROS overwhelms the antioxidant capacity of cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, thereby triggering apoptosis[6].
Caption: Elesclomol-mediated induction of oxidative stress.
Cuproptosis: A Copper-Dependent Cell Death
More recent studies have elucidated a novel form of programmed cell death induced by elesclomol, termed "cuproptosis"[7]. This process is distinct from apoptosis and is initiated by the accumulation of copper in the mitochondria. The excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and the subsequent loss of iron-sulfur cluster proteins. This cascade of events results in proteotoxic stress and ultimately, cell death[7][8].
Caption: Signaling pathway of elesclomol-induced cuproptosis.
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS)
Method: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay with Flow Cytometry.
Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Culture: Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Harvesting: Wash the cells with PBS and then detach them using trypsin. Neutralize the trypsin with complete medium and centrifuge the cells.
-
Analysis: Resuspend the cell pellet in PBS and analyze immediately using a flow cytometer. Excite the cells at 488 nm and measure the emission at 525 nm.
Assessment of Cuproptosis
Method: Western Blotting for FDX1 and DLAT.
Principle: Cuproptosis is characterized by the aggregation of lipoylated proteins, including dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and is dependent on ferredoxin 1 (FDX1). Western blotting can be used to assess the levels of these key proteins.
Protocol:
-
Cell Lysis: After treatment with elesclomol, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against FDX1 and DLAT overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Independent studies have validated the dual mechanisms of action of this compound, involving the induction of both oxidative stress-mediated apoptosis and cuproptosis. While the combination of elesclomol with paclitaxel has shown promise in a specific subgroup of metastatic melanoma patients with normal LDH levels, it did not demonstrate a significant clinical benefit in an unselected population or in patients with platinum-resistant ovarian cancer. These findings highlight the importance of identifying predictive biomarkers, such as LDH, to select patients who are most likely to respond to elesclomol-based therapies. Further research into the intricate pathways of cuproptosis and its interplay with other cellular processes may unveil new therapeutic strategies and combination partners for this novel anticancer agent.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Elesclomol Sodium vs. Standard Chemotherapy: A Comparative Analysis for Researchers
For Immediate Release
[City, State] – [Date] – This comprehensive guide provides an in-depth comparison of the investigational drug elesclomol (B1671168) sodium against standard-of-care chemotherapy agents for metastatic melanoma and castration-resistant prostate cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key molecular pathways to offer a clear, objective analysis of these anti-cancer agents.
Executive Summary
Elesclomol sodium is a novel small-molecule agent that induces high levels of oxidative stress in cancer cells, leading to apoptosis.[1][2][3] Its mechanism, which involves the chelation and transport of copper into mitochondria, represents a departure from traditional chemotherapeutic strategies that primarily target DNA replication or microtubule function.[4] This guide evaluates the performance of elesclomol against dacarbazine (B1669748) and paclitaxel (B517696) in metastatic melanoma, and docetaxel (B913) in castration-resistant prostate cancer, based on available experimental evidence.
Mechanism of Action: A Tale of Two Strategies
This compound: Inducing Oxidative Stress
Elesclomol's primary mechanism of action is the induction of excessive reactive oxygen species (ROS) within cancer cells.[1][2][3][5] This is achieved through its function as a copper ionophore.[4][6] Elesclomol binds to extracellular copper (Cu(II)), facilitating its transport into the cell and specifically into the mitochondria. Within the mitochondria, copper is reduced to its cuprous state (Cu(I)), a reaction that catalyzes the generation of ROS. Cancer cells, which often have a higher basal level of ROS compared to normal cells, are pushed beyond a critical threshold, triggering the mitochondrial apoptosis pathway.[1] More recent research has also linked elesclomol's activity to a novel form of copper-dependent cell death termed cuproptosis.[6][7]
Standard Chemotherapy Agents: Targeting Cell Division
In contrast, standard chemotherapy agents like dacarbazine, paclitaxel, and docetaxel primarily disrupt the process of cell division.
-
Dacarbazine: As an alkylating agent, dacarbazine (and its oral analogue, temozolomide) methylates DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[8] It is a long-standing, though modestly effective, standard of care for metastatic melanoma.[8][9]
-
Paclitaxel and Docetaxel: These taxane (B156437) agents work by stabilizing microtubules, which are essential components of the cellular skeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly required for the formation of the mitotic spindle during cell division. The result is a G2/M phase cell cycle arrest and the induction of apoptosis. Paclitaxel has been used in metastatic melanoma, often in combination with other agents, while docetaxel is a standard first-line chemotherapy for metastatic castration-resistant prostate cancer.[10][11]
Preclinical Data: Head-to-Head Performance
Direct comparative preclinical studies of elesclomol against dacarbazine and docetaxel are limited. However, available data sheds light on its activity in relevant cancer models.
Metastatic Melanoma:
Elesclomol has demonstrated potent activity against a broad range of cancer cell types in preclinical models.[1] In human melanoma xenograft models, elesclomol has been shown to enhance the efficacy of paclitaxel.[3] Studies have shown that elesclomol can induce apoptosis in melanoma cells that are resistant to other therapies.
Castration-Resistant Prostate Cancer:
In vitro studies have shown that elesclomol can induce apoptosis in human prostate cancer cell lines. A recent study demonstrated that a targeted delivery system for elesclomol improved its cytotoxic effects in a PC-3 xenograft tumor model, leading to significant tumor growth inhibition.[12]
Clinical Data: A Focus on Metastatic Melanoma
The most robust clinical data for elesclomol comes from trials in patients with metastatic melanoma, where it was investigated in combination with paclitaxel.
Table 1: Clinical Trial Outcomes of Elesclomol + Paclitaxel vs. Paclitaxel Alone in Metastatic Melanoma
| Clinical Trial | Treatment Arms | Number of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Phase II (NCT00332262) | Elesclomol + Paclitaxel | 53 | 3.7 months | 11.9 months | 15% |
| Paclitaxel Alone | 28 | 1.9 months | 7.8 months | 3% | |
| Phase III (SYMMETRY - NCT00522834) | Elesclomol + Paclitaxel | 326 | Not significantly different from paclitaxel alone (HR 0.89, p=0.23) | - | - |
| Paclitaxel Alone | 325 | - | - | - |
*Data from the Phase II trial showed a statistically significant improvement in progression-free survival for the combination therapy.[2] However, the subsequent Phase III SYMMETRY trial did not meet its primary endpoint of improving PFS in the overall patient population.[13] Interestingly, a pre-planned subgroup analysis of the SYMMETRY trial revealed that patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels, an indicator of a less aggressive tumor metabolism, did experience a significant improvement in PFS with the addition of elesclomol.[13] This suggests that the metabolic state of the tumor may be a key determinant of elesclomol's efficacy.[6][13]
Experimental Protocols
Phase III SYMMETRY Trial (NCT00522834) Methodology[14][15]
-
Study Design: A randomized, double-blind, placebo-controlled Phase III clinical trial.
-
Patient Population: 651 chemotherapy-naïve patients with Stage IV metastatic melanoma.
-
Inclusion Criteria: Histologically confirmed metastatic melanoma, ECOG performance status of 0-2, measurable disease, and LDH levels ≤ 2 times the upper limit of normal.
-
Exclusion Criteria: Prior cytotoxic chemotherapy for melanoma, presence of brain metastases.
-
Treatment Arms:
-
Elesclomol (213 mg/m²) co-infused with paclitaxel (80 mg/m²).
-
Placebo co-infused with paclitaxel (80 mg/m²).
-
-
Dosing Regimen: Intravenous infusion administered weekly for three weeks, followed by a one-week rest period, constituting a 4-week cycle.
-
Primary Endpoint: Progression-free survival (PFS).
-
Tumor Assessment: Performed every 8 weeks according to RECIST criteria.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of elesclomol and standard chemotherapy agents.
Caption: Elesclomol Mechanism of Action.
Caption: Standard Chemotherapy Mechanisms.
Conclusion
This compound represents a novel approach to cancer therapy by exploiting the inherent oxidative stress in tumor cells. While it showed promise in early clinical trials for metastatic melanoma, particularly in combination with paclitaxel, a Phase III trial did not confirm its benefit in an unselected patient population. The intriguing finding related to LDH levels suggests that patient stratification based on tumor metabolism could be crucial for the future development of elesclomol and other agents targeting cellular redox homeostasis. In comparison, standard chemotherapy agents like dacarbazine, paclitaxel, and docetaxel have well-established, albeit often modestly effective, roles in the treatment of metastatic melanoma and castration-resistant prostate cancer, with mechanisms centered on the disruption of cell division. Further research is warranted to identify the optimal patient populations for elesclomol and to explore its potential in combination with other therapeutic modalities.
References
- 1. Elesclomol | C19H20N4O2S2 | CID 300471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Elesclomol - Wikipedia [en.wikipedia.org]
- 5. Elesclomol-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of Metastatic Melanoma: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metastatic melanoma – a review of current and future drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy options in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 12. Targeted delivery of elesclomol using a magnetic mesoporous platform improves prostate cancer treatment both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Elesclomol Sodium: A Comparative Guide for Researchers
An In-depth Analysis of Clinical Trials and Mechanisms of Action
Elesclomol (B1671168) sodium, a first-in-class investigational drug, has been the subject of numerous clinical trials, primarily as a chemosensitizing agent in combination with chemotherapy.[1][2] Its unique mechanism of action, centered on the induction of oxidative stress within cancer cells, has garnered significant interest in the scientific community.[3] This guide provides a comprehensive comparison of key clinical trial data, details of experimental protocols, and an exploration of the signaling pathways involved in elesclomol's anti-cancer activity.
Quantitative Analysis of Key Clinical Trials
Elesclomol has been evaluated in various clinical settings, most notably in combination with paclitaxel (B517696) for the treatment of metastatic melanoma.[1][4] While a pivotal Phase III trial (SYMMETRY) did not meet its primary endpoint of improved progression-free survival (PFS) in an unselected patient population, subgroup analyses revealed a potential benefit in patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels.[4] High LDH levels are often associated with tumor hypoxia, a condition that may diminish elesclomol's efficacy.[1][5]
| Clinical Trial Identifier | Phase | Conditions | Treatment Arms | Key Outcomes |
| NCT00088114 | I | Refractory Solid Tumors | Elesclomol + Paclitaxel | The combination was well-tolerated, with a toxicity profile similar to paclitaxel alone. Partial responses were observed in patients with Kaposi's sarcoma and ovarian cancer.[1] |
| Phase II (Metastatic Melanoma) | II | Stage IV Metastatic Melanoma | Elesclomol + Paclitaxel vs. Paclitaxel alone | The combination significantly improved median PFS compared to paclitaxel alone (doubled the duration).[1] |
| NCT00522834 (SYMMETRY) | III | Advanced Melanoma (chemotherapy-naive) | Elesclomol + Paclitaxel vs. Paclitaxel alone | The study did not meet its primary PFS endpoint in the overall population. A prospectively defined subgroup of patients with normal baseline LDH showed a statistically significant improvement in median PFS.[4] |
| NCT00888615 | II | Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer | Elesclomol + Weekly Paclitaxel | The combination was well-tolerated but did not demonstrate a significant increase in the objective response rate compared to historical controls.[5] |
Mechanism of Action: Inducing Targeted Oxidative Stress
Elesclomol's primary mechanism of action involves the induction of mitochondrial oxidative stress.[1][3] It acts as a copper ionophore, binding to extracellular copper (Cu(II)) and facilitating its transport into cancer cells. Inside the cell, the elesclomol-copper complex is reduced, leading to the generation of reactive oxygen species (ROS). Cancer cells, which often have higher baseline levels of oxidative stress compared to normal cells, are pushed beyond a critical threshold, leading to apoptosis (programmed cell death).[1][3]
A more recently understood aspect of elesclomol's activity is its ability to induce cuproptosis, a form of copper-dependent cell death.[6][7] This process is linked to the aggregation of lipoylated mitochondrial enzymes.[6]
Below is a diagram illustrating the proposed signaling pathway of elesclomol.
Caption: Proposed mechanism of action for elesclomol.
Experimental Protocols: A Look at the SYMMETRY Phase III Trial
To provide insight into the clinical application of elesclomol, the methodology of the SYMMETRY trial (NCT00522834) is outlined below.[4]
Study Design: A randomized, double-blind, placebo-controlled Phase III clinical trial.
Patient Population: 651 patients with chemotherapy-naive, advanced (Stage IV) melanoma.
Treatment Regimen:
-
Experimental Arm: Elesclomol (213 mg/m²) administered intravenously in combination with paclitaxel (80 mg/m²).
-
Control Arm: Placebo in combination with paclitaxel (80 mg/m²).
-
Administration Schedule: Treatments were administered weekly for three out of every four weeks.
Stratification Factors:
-
Prior systemic treatment
-
M1 subclass (site of distant metastasis)
-
Baseline lactate dehydrogenase (LDH) levels
Primary Endpoint: Progression-free survival (PFS).
Below is a workflow diagram of the SYMMETRY clinical trial.
Caption: Workflow of the SYMMETRY Phase III clinical trial.
Concluding Remarks
While elesclomol has not yet achieved regulatory approval, the clinical trial data, particularly the subgroup analyses, suggest a potential therapeutic niche. The evolving understanding of its mechanism, including the induction of cuproptosis, may open new avenues for research and clinical development.[2][7] Future studies could focus on patient populations with normal LDH levels or explore combination therapies that target cellular metabolic pathways to enhance elesclomol's efficacy.[8]
References
- 1. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase II Evaluation of Elesclomol Sodium and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Elesclomol Sodium: A Comparative Guide to its Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium, a first-in-class investigational drug, has garnered significant attention in the oncology community for its novel mechanism of action. Unlike traditional chemotherapeutics that directly target DNA or specific cellular proteins, elesclomol disrupts the metabolic balance within cancer cells, leading to their demise. This guide provides a comprehensive, data-driven comparison of elesclomol's anticancer effects, its mechanism of action, and its performance against alternative therapies. Detailed experimental protocols and visual representations of key cellular pathways are included to support further research and development.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Elesclomol's primary anticancer activity stems from its ability to induce overwhelming oxidative stress within cancer cells.[1][2] This is achieved through a sophisticated, copper-dependent mechanism. Elesclomol acts as a copper ionophore, binding to extracellular copper and facilitating its transport into the cell, specifically to the mitochondria. Within the mitochondria, a redox reaction occurs where Cu(II) is reduced to Cu(I), a process that generates a surge of reactive oxygen species (ROS). Cancer cells, already operating at a higher basal level of oxidative stress compared to normal cells, are unable to cope with this additional ROS burden, leading to apoptosis.[1]
Recent research has further elucidated elesclomol's mechanism, revealing its ability to induce two other forms of programmed cell death: ferroptosis and cuproptosis.
-
Ferroptosis: Elesclomol can trigger this iron-dependent form of cell death by increasing intracellular copper levels, which in turn leads to the degradation of SLC7A11, a key protein in the glutathione (B108866) antioxidant system.[3] This disruption of the antioxidant defense system results in the accumulation of lipid peroxides and eventual cell death.
-
Cuproptosis: This newly described form of cell death is directly mediated by copper. Elesclomol facilitates the accumulation of copper in the mitochondria, where it binds to lipoylated components of the tricarboxylic acid (TCA) cycle.[3][4] This binding leads to the aggregation of these proteins and the loss of iron-sulfur cluster proteins, causing proteotoxic stress and ultimately, cell death.[3][4]
It is important to note that based on the conducted research, there is no direct evidence to suggest that elesclomol's mechanism of action involves the inhibition of the STAT3 signaling pathway.
Data Presentation: In Vitro and In Vivo Efficacy
The anticancer efficacy of elesclomol has been evaluated in a variety of preclinical models. The following tables summarize key quantitative data from these studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MCF-7 | Breast Cancer | 24 | [5] |
| SK-MEL-5 | Melanoma | 110 | [5] |
| HL-60 | Leukemia | 9 | [5] |
| Hs249T | Melanoma | 11 (elesclomol-Cu) | |
| K562 | Leukemia | 3.2 - 4.7 | |
| MDA-MB435 | Melanoma | 100 | |
| OAC-P4C | Esophageal Adenocarcinoma | ~10-100 | [6] |
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference(s) |
| Melanoma | Melanoma | Elesclomol + Paclitaxel (B517696) | Significant tumor growth inhibition compared to paclitaxel alone. | [2] |
| Melanoma | Melanoma | Elesclomol | Reduced tumor growth in vemurafenib-resistant patient-derived xenografts. | [7] |
| Pancreatic Ductal Adenocarcinoma | Pancreatic Cancer | Elesclomol-Copper Nanoparticles + Gemcitabine (B846) | Significantly improved response to gemcitabine in immunocompetent murine models. | [8] |
Comparison with Alternative Therapies
Elesclomol's unique mechanism of action sets it apart from many conventional chemotherapies. A key area of comparison is with other copper ionophores, such as disulfiram, an approved anti-alcoholism drug that has been repurposed for cancer therapy.
| Feature | Elesclomol | Disulfiram |
| Mechanism of Action | Induces oxidative stress, ferroptosis, and cuproptosis through copper transport to the mitochondria.[1][3][4] | Induces ROS production and inhibits the proteasome and NF-κB pathways in a copper-dependent manner. |
| Clinical Development | Investigational drug; Phase III trial in melanoma completed.[3] | Repurposed drug; multiple clinical trials in various cancers.[3] |
| Efficacy Data | Demonstrated efficacy in preclinical models and in a subgroup of melanoma patients with normal LDH levels.[2][3][7] | Has shown synergistic effects with chemotherapy in preclinical models and some positive outcomes in early-phase clinical trials.[9] |
| IC50 Values | Low nanomolar range in sensitive cell lines.[5] | Sub-micromolar to low micromolar range depending on the cell line and copper availability. |
While both agents leverage copper to exert their anticancer effects, direct comparative studies with extensive quantitative data across multiple cell lines are limited. The available data suggests that both are potent anticancer agents, with their efficacy being highly dependent on the specific cancer type and its metabolic state.
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.
-
Treatment: Treat cells with elesclomol sodium at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).
-
Staining: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Normalize the fluorescence values to the cell number or protein concentration.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Caption: Elesclomol's multifaceted mechanism of action.
Caption: Workflow for measuring intracellular ROS.
Conclusion
This compound is a promising anticancer agent with a unique and complex mechanism of action that exploits the metabolic vulnerabilities of cancer cells. Its ability to induce multiple forms of programmed cell death through copper-dependent oxidative stress makes it a compelling candidate for further investigation, both as a monotherapy and in combination with other anticancer agents. The data presented in this guide underscore the importance of patient stratification, as highlighted by the correlation between elesclomol's efficacy and baseline LDH levels in melanoma patients. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from elesclomol treatment and on exploring synergistic combinations with other targeted therapies.
References
- 1. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Disulfiram/Copper Induces Antitumor Activity against Both Nasopharyngeal Cancer Cells and Cancer-Associated Fibroblasts through ROS/MAPK and Ferroptosis Pathways | MDPI [mdpi.com]
Elesclomol Sodium: A Comparative Guide to Target Validation in Specific Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of elesclomol (B1671168) sodium's performance against other therapeutic alternatives in specific cancer types, supported by experimental data. It delves into the compound's mechanism of action, target validation, and detailed experimental protocols to aid in the evaluation and design of future research.
Executive Summary
Elesclomol sodium is a potent anti-cancer agent that functions as a copper ionophore, selectively targeting the mitochondria of cancer cells. Its primary mechanisms of action involve the induction of intense oxidative stress through the generation of reactive oxygen species (ROS) and a novel form of copper-dependent cell death termed cuproptosis.[1][2][3] Emerging evidence also points to its ability to induce ferroptosis in certain cancer contexts.[4][5] The efficacy of elesclomol is notably influenced by the metabolic state of the cancer cells, with heightened activity observed in tumors reliant on mitochondrial respiration.[2][3] This guide will explore its validated targets and comparative efficacy in ovarian cancer, melanoma, glioblastoma, uveal melanoma, and colorectal cancer.
Mechanism of Action: A Dual Threat to Cancer Cells
Elesclomol's anti-cancer activity stems from its ability to bind extracellular copper and transport it into the mitochondria.[6] Once inside, the elesclomol-copper complex disrupts mitochondrial function through two primary pathways:
-
Induction of Oxidative Stress: The reduction of Cu(II) to Cu(I) within the mitochondria generates a surge of reactive oxygen species (ROS), overwhelming the cancer cell's antioxidant defenses and leading to apoptosis.[6][7][8]
-
Induction of Cuproptosis: Elesclomol facilitates the accumulation of copper in the mitochondria, leading to the aggregation of lipoylated proteins within the tricarboxylic acid (TCA) cycle. This aggregation, along with the loss of iron-sulfur cluster proteins, triggers proteotoxic stress and a distinct form of cell death known as cuproptosis.[2][3]
The following diagram illustrates the general mechanism of action of this compound.
Caption: General mechanism of elesclomol action.
Comparative Efficacy of this compound
This section presents a comparative analysis of elesclomol's performance in various cancer types, with a focus on quantitative data from preclinical and clinical studies.
Ovarian Cancer
In gynecologic cancers, particularly those with ARID1A mutations, elesclomol has shown significant promise.[9] ARID1A is a tumor suppressor, and its loss is associated with increased baseline levels of oxidative stress, rendering these cells more susceptible to ROS-inducing agents like elesclomol.[10]
Table 1: Elesclomol vs. Cisplatin (B142131) in Ovarian Cancer Cell Lines
| Cell Line | ARID1A Status | Elesclomol IC50 (nM) | Cisplatin IC50 (µM) | Reference |
| TOV21G | Mutant | 11.2 | ~5-10 | [9][11] |
| RMG1 | Wild-type | 65.8 | Not Reported | [9] |
| A2780 | Wild-type | Not Reported | 1.40 ± 0.11 | [12] |
| SKOV3 | Wild-type | Not Reported | 10 ± 2.985 | [11] |
Note: IC50 values for cisplatin can vary between studies. The provided values are for comparative context.
Melanoma
Elesclomol has been most extensively studied in metastatic melanoma. Clinical trials have evaluated its efficacy in combination with paclitaxel (B517696).
Table 2: Elesclomol in Metastatic Melanoma Clinical Trials
| Treatment Arm | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Study | Reference |
| Elesclomol + Paclitaxel | 3.68 months | 12.0 months | Phase II (NCT00259932) | |
| Paclitaxel alone | 1.84 months | 7.8 months | Phase II (NCT00259932) | |
| Elesclomol + Paclitaxel (Normal LDH) | Not Reported | Not Reported | Phase III (SYMMETRY, NCT00522834) | [13][14] |
| Paclitaxel alone (Normal LDH) | Not Reported | Not Reported | Phase III (SYMMETRY, NCT00522834) | [13][14] |
| Dacarbazine (DTIC) | ~1.5-2.8 months | ~5.6-7.8 months | Historical Data | [15][16] |
Note: The Phase III SYMMETRY trial did not meet its primary endpoint in the overall population but showed a trend towards improved PFS in patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels, suggesting a biomarker for patient selection.[13][14]
Glioblastoma
Glioblastoma stem-like cells (GSCs), which are often resistant to conventional therapies, have shown vulnerability to elesclomol.
Table 3: Elesclomol in Glioblastoma Stem-like Cells (GSCs)
| Treatment | Effect on GSC Viability | In Vivo Tumor Growth Inhibition | Reference |
| Elesclomol | Potent induction of cell death | Significant reduction | [8] |
| Temozolomide (TMZ) | Moderate inhibition | Moderate reduction | [8][17] |
| Elesclomol + TMZ | Enhanced cytotoxicity compared to either agent alone | Significantly greater reduction than either agent alone | [8] |
Uveal Melanoma with GNAQ/11 Mutations
Elesclomol has demonstrated selective activity against uveal melanoma cells harboring GNAQ or GNA11 mutations. These mutations lead to the activation of the YAP signaling pathway, a dependency that elesclomol exploits.
Caption: Elesclomol targets the Hippo-YAP pathway.
Colorectal Cancer
In colorectal cancer, elesclomol has been shown to induce ferroptosis, another form of programmed cell death, by targeting the copper transporter ATP7A and the cystine/glutamate antiporter SLC7A11.[4][5]
Caption: Elesclomol's induction of ferroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (WST-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of elesclomol in cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following elesclomol treatment.
Protocol:
-
Treat cells with the desired concentration of elesclomol for the specified duration.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[18][19]
Western Blot Analysis
Objective: To determine the expression levels of key proteins involved in elesclomol's mechanism of action (e.g., FDX1, DLAT, YAP, LATS1, ATP7A, SLC7A11).
Protocol:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of elesclomol in an animal model.
Protocol:
-
Subcutaneously or orthotopically inject cancer cells into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, elesclomol, comparator drug, combination therapy).
-
Administer the treatments according to the specified schedule and dosage.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
The following diagram outlines a general experimental workflow for evaluating elesclomol.
Caption: Workflow for elesclomol's evaluation.
Conclusion
This compound represents a promising therapeutic agent with a unique mechanism of action that exploits the metabolic vulnerabilities of cancer cells. Its efficacy is particularly pronounced in cancers with high mitochondrial respiration and in specific genetic contexts, such as ARID1A-mutant ovarian cancer and GNAQ/11-mutant uveal melanoma. While clinical trial results in unselected patient populations have been mixed, the identification of predictive biomarkers like baseline LDH levels suggests that a targeted approach could unlock its full potential. Further research focusing on patient stratification and combination therapies is warranted to fully elucidate the clinical utility of elesclomol in the oncology landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elesclomol induces copper-dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elesclomol-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of ARID1A expression leads to sensitivity to ROS-inducing agent elesclomol in gynecologic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of ARID1A expression leads to sensitivity to ROS-inducing agent elesclomol in gynecologic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Elimination of Cancer Stem-Like Cells and Potentiation of Temozolomide Sensitivity by Honokiol in Glioblastoma Multiforme Cells | PLOS One [journals.plos.org]
- 17. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot protocol | Abcam [abcam.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Elesclomol Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium is a novel investigational anticancer agent that has garnered significant interest for its unique mechanism of action. It functions as a potent inducer of oxidative stress, selectively targeting cancer cells.[1] This guide provides a comprehensive comparison of the in vitro and in vivo effects of elesclomol, supported by experimental data, to aid researchers in its evaluation for potential therapeutic applications. Elesclomol's activity is intrinsically linked to its ability to chelate copper and transport it into mitochondria, where it disrupts cellular redox homeostasis, leading to apoptosis and other forms of cell death.[2][3]
Mechanism of Action: A Copper-Dependent Induction of Oxidative Stress
Elesclomol's primary mechanism of action involves the induction of excessive reactive oxygen species (ROS) within cancer cells.[1] This process is dependent on the presence of copper. Elesclomol binds to extracellular copper (II), forming a complex that facilitates its entry into the cell and subsequent localization to the mitochondria.[2][3] Within the mitochondria, copper (II) is reduced to copper (I), a reaction that catalyzes the generation of ROS.[3] This surge in ROS overwhelms the antioxidant capacity of cancer cells, which often exist in a state of heightened basal oxidative stress, thereby triggering a cascade of events leading to programmed cell death.[1]
Signaling Pathway of Elesclomol-Induced Cell Death
Caption: Elesclomol chelates extracellular copper and facilitates its entry into mitochondria, leading to ROS production and apoptosis.
Quantitative Data Presentation: In Vitro vs. In Vivo Effects
The following tables summarize the quantitative effects of elesclomol in both laboratory and living organism settings, providing a clear comparison of its potency and efficacy.
Table 1: In Vitro Efficacy of Elesclomol in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | IC50 | 24 nM | [4] |
| SK-MEL-5 | Melanoma | MTT Assay | IC50 | 110 nM | [4] |
| HL-60 | Promyelocytic Leukemia | MTT Assay | IC50 | 9 nM | [4] |
| Hs294T | Melanoma | Viability Assay | IC50 | 11 nM | |
| DLD-1 | Colorectal Cancer | MTT Assay | Cell Viability | Significant decrease with Elesclomol + CuCl₂ | [5] |
| HSB2 | T-cell Leukemia | Apoptosis Assay | Apoptosis Induction | Increased early and late apoptotic cells at 200 nM | [4] |
Table 2: In Vivo Efficacy of Elesclomol in Preclinical and Clinical Studies
| Model | Cancer Type | Treatment | Endpoint | Result | Citation |
| DLD-1 Xenograft (Mice) | Colorectal Cancer | Elesclomol | Tumor Growth Inhibition | Significant suppression of tumor growth | [5] |
| Uveal Melanoma Xenograft (Mice) | Uveal Melanoma | Elesclomol (25 and 50 mg/kg/day) | Tumor Regression | Significant tumor regression at both doses | [6] |
| 22Rv1 Xenograft (Mice) | Prostate Cancer | [⁶⁴Cu][Cu(Elesclomol)] | Tumor Growth Inhibition | Significantly reduced tumor growth | [7] |
| Phase II Clinical Trial | Metastatic Melanoma | Elesclomol + Paclitaxel (B517696) | Median Progression-Free Survival | Doubled compared to paclitaxel alone (P = 0.035) | [1] |
| Phase III SYMMETRY Study | Advanced Melanoma | Elesclomol + Paclitaxel | Progression-Free Survival | No significant improvement in unselected patients |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
In Vitro Experimental Workflow
Caption: A generalized workflow for assessing the in vitro effects of elesclomol on cancer cells.
1. Cell Viability (MTT) Assay
-
Objective: To determine the concentration of elesclomol that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Treat cells with a serial dilution of this compound for 72 hours.[8]
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following elesclomol treatment.
-
Procedure:
-
Treat cells with the desired concentration of elesclomol for the specified duration (e.g., 18 hours).[4]
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.[10] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
3. Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)
-
Objective: To measure the intracellular generation of ROS induced by elesclomol.
-
Procedure:
-
Treat cells with elesclomol for the desired time.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-25 µM) for 30 minutes at 37°C.[11][12]
-
Wash the cells with PBS to remove excess probe.[11]
-
Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[13]
-
4. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Objective: To assess the effect of elesclomol on mitochondrial integrity.
-
Procedure:
-
Treat cells with elesclomol for the desired duration.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[14][15]
-
Wash the cells with assay buffer.[15]
-
Measure the fluorescence of JC-1 monomers (green, Ex/Em ~485/535 nm) and aggregates (red, Ex/Em ~540/590 nm) using a fluorescence microscope, plate reader, or flow cytometer.[14][16] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
In Vivo Experimental Workflow
Caption: A generalized workflow for assessing the in vivo efficacy of elesclomol in a tumor xenograft model.
1. Tumor Xenograft Model
-
Objective: To evaluate the antitumor efficacy of elesclomol in a living organism.
-
Procedure:
-
Implant cancer cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[17]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[17]
-
Randomize mice into treatment and control groups.[17]
-
Administer elesclomol at the desired dose and schedule (e.g., 25-50 mg/kg, intraperitoneally or intravenously, daily or on a specific schedule).[6] The vehicle control group receives the formulation excipients only.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).[17]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[6]
-
Calculate the tumor growth inhibition (TGI) as a percentage.
-
Conclusion
This compound demonstrates potent anticancer activity both in vitro and in vivo. Its unique mechanism of action, centered on the copper-dependent induction of lethal oxidative stress in cancer cells, makes it a compelling candidate for further investigation. While in vitro studies consistently show high cytotoxicity against a broad range of cancer cell lines, its in vivo efficacy, particularly in clinical settings, appears to be more nuanced and may depend on factors such as tumor metabolic status. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of elesclomol.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo characterization of [64Cu][Cu(elesclomol)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. abcam.cn [abcam.cn]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
Elesclomol Sodium: A Comparative Guide to a Novel Cancer Stem Cell-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elesclomol (B1671168) sodium with other prominent cancer stem cell (CSC)-targeting agents. Elesclomol, a potent copper ionophore, has emerged as a promising therapeutic strategy due to its unique mechanism of action against cancer cells, particularly the resilient CSC population. This document outlines the comparative efficacy, mechanisms of action, and experimental support for elesclomol and its alternatives, offering a valuable resource for advancing cancer therapy research.
Executive Summary
Cancer stem cells are a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. Targeting this population is a critical goal in oncology drug development. Elesclomol sodium distinguishes itself by inducing a novel form of copper-dependent cell death, termed cuproptosis, which is particularly effective against CSCs due to their high reliance on mitochondrial metabolism. This guide compares elesclomol with other CSC-targeting strategies, including salinomycin, metformin, and Wnt signaling inhibitors, presenting available quantitative data, detailed experimental protocols, and mechanistic pathways to inform future research and clinical development.
Comparative Efficacy of Cancer Stem Cell-Targeting Agents
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in targeting cancer stem cells. It is important to note that direct head-to-head comparative studies are limited, and the presented data is collated from various studies with different experimental setups.
Table 1: Efficacy of this compound Against Cancer Stem Cells
| Cancer Type | Assay | Cell Line | Effect | Concentration | Citation |
| Breast Cancer | Clonogenic Assay | MCF7 | LC50 for colony formation | Nanomolar range | [1] |
| Breast Cancer | Clonogenic Assay | MDA-MB-231 | LC50 for colony formation | Nanomolar range | [1] |
| Ovarian Cancer | High-Throughput Screening | Ovarian Cancer TICs | Identified as a potent anti-CSC agent | Not specified | |
| Glioblastoma | Cell Viability | Glioblastoma Stem-like Cells (GSCs) | Effective in inducing cell death | Not specified | [2][3] |
| Pancreatic Cancer | Spheroid Culture | PDAC cells | In combination with CuCl2, significantly reduced CSC phenotypes | Not specified | [4] |
| Melanoma | In vitro analysis | Melanoma cells | Almost eliminated JARID1B-high CSC subpopulation | Not specified |
Table 2: Efficacy of Salinomycin Against Cancer Stem Cells
| Cancer Type | Assay | Cell Line | IC50 | Citation |
| Uveal Melanoma | MTS Assay | 92.1 | 1.79 µmol/L | [5] |
| Uveal Melanoma | MTS Assay | Mel270 | 2.37 µmol/L | [5] |
| Uveal Melanoma | MTS Assay | Omm1 | 1.77 µmol/L | [5] |
| Uveal Melanoma | MTS Assay | Omm2.3 | 3.6 µmol/L | [5] |
| Ovarian Cancer | Cell Viability | Ovarian Cancer Stem Cells (OCSCs) | Effective at 0.5 - 5 µM | [6] |
Table 3: Efficacy of Metformin Against Cancer Stem Cells
| Cancer Type | Assay | Cell Line | Effect | Concentration | Citation |
| Glioblastoma | MTT Assay | GBM1, GBM2, GBM3, GBM4 TICs | IC50 of 4.9 - 9.4 mM | [7] | |
| Glioblastoma | FACS | CD133-expressing GSCs | Higher reduction in proliferation compared to CD133-negative cells | Not specified | [7][8] |
Table 4: Efficacy of Wnt Signaling Inhibitors Against Cancer Stem Cells
| Inhibitor | Cancer Type | Assay | Effect | Citation |
| ICG-001 | Breast Cancer | Not specified | Inhibits CSC properties | [9] |
| XAV939 | Breast Cancer | Not specified | Inhibits CSC properties | [9] |
| Diosgenin | Breast Cancer | Mammosphere formation, qRT-PCR | Decreased sphere size and expression of CD44 and ALDH | [9] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms by which these agents target cancer stem cells are crucial for understanding their therapeutic potential and for designing rational combination therapies.
This compound: Induction of Cuproptosis
Elesclomol acts as a copper ionophore, facilitating the transport of copper ions into the mitochondria.[10] This leads to an accumulation of copper, which induces a recently discovered form of cell death known as cuproptosis. This process is distinct from apoptosis and is characterized by the aggregation of mitochondrial enzymes and the loss of iron-sulfur cluster proteins. Cancer stem cells, with their heightened mitochondrial metabolism, are particularly vulnerable to this copper-induced mitochondrial stress.
References
- 1. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elesclomol-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. salinomycin.pl [salinomycin.pl]
- 6. Salinomycin reduces stemness and induces apoptosis on human ovarian cancer stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin selectively affects human glioblastoma tumor-initiating cell viability: A role for metformin-induced inhibition of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin selectively affects human glioblastoma tumor-initiating cell viability: A role for metformin-induced inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Breast Cancer Stem-Like Cells Are Inhibited by Diosgenin, a Steroidal Saponin, by the Attenuation of the Wnt β-Catenin Signaling via the Wnt Antagonist Secreted Frizzled Related Protein-4 [frontiersin.org]
- 10. Elesclomol-Copper Nanoparticles Overcome Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Elesclomol Sodium: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Elesclomol sodium, a compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is recognized as harmful if swallowed, in contact with skin, and to aquatic life, necessitating careful handling and disposal.[1]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all relevant personnel are trained on its hazards. The immediate handling environment should be a well-ventilated area, preferably under a chemical fume hood.[2]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact, as the substance is harmful upon dermal absorption.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against dust, aerosols, and splashes.[2] |
| Body Protection | Protective clothing, such as a lab coat | To prevent contamination of personal clothing.[2] |
| Respiratory | NIOSH-approved respirator (if dusts are generated) | To prevent inhalation, which can cause respiratory tract irritation.[1] |
II. Step-by-Step Disposal Procedure
The primary disposal method for this compound is through a licensed chemical waste management company.[2] Do not discharge this compound into drains or sewer systems.[2]
Step 1: Segregation and Labeling
-
Isolate this compound waste from other laboratory waste streams to avoid inadvertent mixing with incompatible materials.
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be in good condition and compatible with the chemical.[2]
-
The label should clearly state "Hazardous Waste: this compound" and include appropriate hazard symbols.
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., gloves, weigh boats, pipette tips), in the designated waste container.
-
Ensure the container is kept tightly closed when not in use and is stored in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
The approved disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[2]
Step 4: Decontamination of Reusable Equipment
-
Thoroughly decontaminate any reusable laboratory equipment that has come into contact with this compound. Use a suitable solvent (e.g., ethanol, DMSO, or dimethylformamide, in which Elesclomol is soluble) followed by a thorough wash with soap and water.[3]
-
Collect all cleaning materials and rinsate as hazardous waste.
Step 5: Disposal of Empty Containers
-
Empty containers of this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[2]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Remove all sources of ignition.[2]
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, don the full PPE as outlined in Section I.
Step 3: Contain and Clean the Spill
-
For solid spills, carefully sweep or scoop the material to avoid dust formation and place it into the designated hazardous waste container.[2]
-
For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in the sealed hazardous waste container.
Step 4: Decontaminate the Spill Area
-
Once the spilled material is removed, decontaminate the area with a suitable solvent and then wash with soap and water.
-
Collect all decontamination materials as hazardous waste.
IV. Hazard Summary for this compound
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1] | Wear protective gloves and clothing. If on skin, wash with plenty of water. Call a poison center or doctor if you feel unwell.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wash skin thoroughly after handling. |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Aquatic Hazard (Acute) | Harmful to aquatic life. | Avoid release to the environment. |
V. Disposal Workflow and Logic
The following diagrams illustrate the procedural flow for routine disposal and spill management of this compound.
References
Essential Safety and Logistics for Handling Elesclomol Sodium
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial procedural guidance for the handling and disposal of Elesclomol sodium, a compound under investigation for its potential in cancer therapy. Adherence to these protocols is vital to mitigate risks and ensure the integrity of research.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested, chemical-impermeable gloves (e.g., nitrile).[1][2][3] | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[2][3] A full-face shield is recommended when there is a risk of splashes or aerosols.[4] | Protects eyes from splashes and aerosols of the hazardous material. |
| Protective Clothing | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] Fire/flame-resistant and impervious clothing should be worn.[1][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling the powder outside of a containment device or when there is a risk of aerosolization.[5] A full-face respirator is necessary if exposure limits are exceeded.[1][3] | Protects against inhalation of aerosolized particles. |
| Foot Protection | Closed-toe shoes are required.[5] | Protects feet from potential spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and ensure user safety.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood.[1][2][3]
-
Assemble all Materials: Gather all necessary equipment, including PPE, spill containment materials, and waste disposal containers, before handling the compound.
-
Inspect PPE: Before use, carefully inspect all PPE for any signs of damage.[1][3]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE in the correct order (gown, then mask/respirator, then goggles/face shield, and finally gloves).
-
Weighing and Reconstitution: When weighing the solid compound, do so within a fume hood to minimize inhalation risk.[7] If creating a stock solution, add the solvent slowly to the this compound to avoid splashing. Elesclomol is soluble in organic solvents like DMSO and ethanol.[6]
-
Minimize Aerosol Generation: All procedures should be performed carefully to minimize the creation of dust or aerosols.[1][7]
-
Use of Non-Sparking Tools: To prevent fire from electrostatic discharge, use non-sparking tools when handling the solid form of the compound.[1][3]
3. Post-Handling Procedures:
-
Decontamination: Wipe down all work surfaces with an appropriate decontaminating solution (e.g., 70% ethanol) after handling is complete.[7]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination (gloves first, then face shield/goggles, then gown, and finally mask/respirator).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Segregation of Waste: All waste generated from handling this compound is considered hazardous. Segregate all contaminated items into designated, clearly labeled, puncture-proof, and leak-proof hazardous waste containers.[8]
-
Types of Waste and Containers:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container for chemotherapy waste.[5]
-
PPE and Other Soft Materials: Gowns, gloves, bench liners, and other contaminated materials should be placed in a yellow chemotherapy waste bag or a designated rigid container.[5]
-
Empty Vials: Empty this compound vials should be disposed of in the sharps container or as per institutional policy for trace chemotherapy waste.[5]
-
Bulk Waste: Unused or expired this compound and solutions containing the compound must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of down the drain.[1][3]
-
Experimental Protocol: Induction of Apoptosis in Cancer Cells
Elesclomol is known to induce apoptosis in cancer cells by generating reactive oxygen species (ROS).[9][10] The following is a generalized protocol for assessing the apoptotic effects of Elesclomol on a cancer cell line.
Objective: To determine the concentration-dependent effect of Elesclomol on apoptosis in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., melanoma, breast cancer)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Preparation of Elesclomol Solutions: Prepare a stock solution of Elesclomol in DMSO.[6] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of Elesclomol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated) group.
-
Apoptosis Assay:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ethz.ch [ethz.ch]
- 8. web.uri.edu [web.uri.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. Elesclomol - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
